molecular formula C10H9ClN2O2 B1358229 4-Chloro-5,7-dimethoxyquinazoline CAS No. 884340-91-4

4-Chloro-5,7-dimethoxyquinazoline

Cat. No.: B1358229
CAS No.: 884340-91-4
M. Wt: 224.64 g/mol
InChI Key: BTGIKZVZNHHDAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-5,7-dimethoxyquinazoline (CAS 884340-91-4) is an organic compound with the molecular formula C10H9ClN2O2 and a molecular weight of 224.64 g/mol . It is a solid compound that should be stored sealed in a dry container at room temperature and under an inert atmosphere . As a halogenated quinazoline derivative, it serves as a key synthetic intermediate in medicinal chemistry. The chloro group at the 4-position makes it a versatile electrophile for nucleophilic aromatic substitution reactions, allowing researchers to readily introduce various amine-containing functional groups to create novel chemical libraries . The quinazoline molecular scaffold is highly significant in drug discovery due to its diverse biological activities . This core structure is found in several approved therapeutic agents, particularly in oncology. For instance, the compound AG1478 (4-(3-Chloroanilino)-6,7-dimethoxyquinazoline) is a well-known and potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase . EGFR is a critical target in cancer research, and inhibitors like AG1478 are invaluable tools for studying the signaling pathways that drive cell proliferation and survival . Consequently, this compound is a valuable precursor for researchers developing and synthesizing novel small-molecule inhibitors targeting tyrosine kinases like EGFR and other related enzymes . Its primary application is in the discovery and development of potential anticancer agents. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-5,7-dimethoxyquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2/c1-14-6-3-7-9(8(4-6)15-2)10(11)13-5-12-7/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTGIKZVZNHHDAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=C1)OC)C(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60622828
Record name 4-Chloro-5,7-dimethoxyquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60622828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884340-91-4
Record name 4-Chloro-5,7-dimethoxyquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60622828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Chloro-5,7-dimethoxyquinazoline synthesis from 2-amino-4,6-dimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-Chloro-5,7-dimethoxyquinazoline from 2-amino-4,6-dimethoxybenzoic acid

This guide provides a comprehensive, field-proven methodology for the synthesis of this compound, a pivotal intermediate in the development of targeted therapeutics. The procedure commences with the readily available starting material, 2-amino-4,6-dimethoxybenzoic acid, and proceeds through a robust two-step sequence involving cyclization and subsequent chlorination.

The narrative is structured to deliver not just a protocol, but a deep understanding of the underlying chemical principles, the rationale for specific experimental choices, and the critical safety considerations necessary for successful and safe execution.

Strategic Overview: A Two-Step Approach

The synthesis of this compound is efficiently achieved through a two-stage process. The initial step involves the construction of the core heterocyclic structure, 5,7-dimethoxyquinazolin-4(3H)-one, via a cyclization reaction. This intermediate is then subjected to a chlorination reaction to yield the final target compound. This strategy is widely adopted for its reliability and scalability.

Synthetic_Workflow A 2-amino-4,6-dimethoxybenzoic acid B 5,7-dimethoxyquinazolin-4(3H)-one (Intermediate) A->B Step 1: Cyclization (Formamide or Formamidine Acetate) C This compound (Final Product) B->C Step 2: Chlorination (POCl₃, cat. DMF)

Caption: Overall synthetic workflow from starting material to final product.

Part 1: Synthesis of 5,7-dimethoxyquinazolin-4(3H)-one

The foundational step in this synthesis is the formation of the quinazolinone ring system. This is accomplished by reacting the anthranilic acid derivative with a reagent that provides the final carbon atom required to close the six-membered heterocyclic ring.

Principle and Rationale

The reaction of 2-amino-4,6-dimethoxybenzoic acid with a suitable one-carbon electrophile, such as formamide or formamidine acetate, leads to the formation of the quinazolinone core.

  • Formamide Route: When heated, formamide serves as both a solvent and a reactant. It provides a formyl group that acylates the amino group of the benzoic acid. Subsequent intramolecular cyclization with the loss of water yields the desired quinazolinone. While effective, this method often requires high temperatures.

  • Formamidine Acetate Route: This is often the preferred method due to milder conditions and potentially higher yields.[1] Formamidine acetate acts as a direct source of the N=CH-NH moiety, which condenses with the amino and carboxylic acid groups of the starting material to form the heterocyclic ring. The reaction typically proceeds smoothly in a refluxing alcoholic solvent.

Detailed Experimental Protocol (Formamidine Acetate Method)

This protocol is adapted from established literature procedures.[1]

Materials:

  • 2-amino-4,6-dimethoxybenzoic acid

  • Formamidine acetate

  • Absolute Ethanol

  • Saturated Sodium Bicarbonate solution

Equipment:

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Heating mantle with magnetic stirring

  • Filtration apparatus (Büchner funnel)

  • TLC plates and developing chamber

Procedure:

  • Reaction Setup: To a dry 250 mL round-bottom flask, add 2-amino-4,6-dimethoxybenzoic acid (e.g., 0.04 mol) and formamidine acetate (e.g., 0.08 mol, 2 equivalents).[1]

  • Solvent Addition: Add 100 mL of absolute ethanol to the flask.

  • Cyclization: Equip the flask with a reflux condenser and begin stirring. Heat the mixture to reflux and maintain for approximately 8 hours.

  • Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • To the residue, add 50 mL of a saturated sodium bicarbonate solution to adjust the pH to approximately 7-8. This step neutralizes any acidic byproducts and helps precipitate the product.

    • Stir the resulting suspension.

  • Isolation:

    • Collect the precipitate by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with a small amount of cold water to remove residual salts.

    • Dry the collected solid to obtain 5,7-dimethoxyquinazolin-4(3H)-one, typically as a gray or off-white powder. An expected yield is around 87%.[1]

Cyclization_Mechanism cluster_0 Mechanism of Quinazolinone Formation start 2-amino-4,6-dimethoxybenzoic acid + Formamidine intermediate1 Amidine Intermediate (via condensation) start->intermediate1 Step A intermediate2 Intramolecular Cyclization intermediate1->intermediate2 Step B product 5,7-dimethoxyquinazolin-4(3H)-one + H₂O + NH₃ intermediate2->product Step C (Dehydration & Ammonia loss)

Caption: Plausible mechanism for the cyclization reaction.

Part 2: Chlorination to Yield this compound

This final step converts the intermediate quinazolinone into the more reactive 4-chloro derivative, which is a versatile precursor for further functionalization, particularly in nucleophilic aromatic substitution reactions.

Principle and Rationale

The conversion of the C4-carbonyl group of the quinazolinone to a chloro group is achieved using a potent chlorinating agent. Phosphorus oxychloride (POCl₃) is the most commonly employed reagent for this transformation. The reaction proceeds via the tautomeric lactim form of the quinazolinone.

A catalytic amount of N,N-dimethylformamide (DMF) is crucial for this reaction. DMF reacts with POCl₃ to form the Vilsmeier reagent [(CH₃)₂N=CHCl]⁺[PO₂Cl₂]⁻, which is a much more powerful and soluble chlorinating species than POCl₃ alone. This in-situ formation of the Vilsmeier reagent facilitates the conversion of the hydroxyl group of the lactim tautomer to a chlorosulfite intermediate, which is then readily displaced by a chloride ion.

Detailed Experimental Protocol

CRITICAL SAFETY NOTE: This procedure involves phosphorus oxychloride, which is highly corrosive, toxic, and reacts violently with water.[2][3] It must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.

Materials:

  • 5,7-dimethoxyquinazolin-4(3H)-one

  • Phosphorus oxychloride (POCl₃)

  • N,N-dimethylformamide (DMF, catalytic)

  • Ice water

  • Dilute ammonia solution or saturated sodium bicarbonate solution

Equipment:

  • Dry round-bottom flask (500 mL) with a reflux condenser and drying tube

  • Heating mantle with magnetic stirring

  • Apparatus for vacuum filtration

Procedure:

  • Reaction Setup: In a dry 500 mL round-bottom flask, place the 5,7-dimethoxyquinazolin-4(3H)-one (e.g., 0.031 mol).[1]

  • Reagent Addition: Carefully add an excess of phosphorus oxychloride (e.g., 190 mL) to the flask. This serves as both the reagent and the solvent.

  • Catalyst Addition: Add a few drops of N,N-dimethylformamide (e.g., 3 drops) to the suspension.[1]

  • Chlorination: Heat the reaction mixture to reflux and maintain for approximately 5 hours.[1] The solid should dissolve as the reaction progresses.

  • Reagent Removal: After cooling the mixture to room temperature, remove the excess phosphorus oxychloride under reduced pressure.

  • Work-up (Quenching):

    • Perform this step with extreme caution in a fume hood.

    • Prepare a large beaker with a substantial amount of crushed ice and water (e.g., 100 mL).

    • Slowly and carefully add the reaction residue to the ice water with continuous, vigorous stirring. This reaction is highly exothermic and will release corrosive hydrogen chloride (HCl) gas.

  • Neutralization and Precipitation:

    • Stir the aqueous mixture continuously.

    • Slowly add a dilute ammonia solution or saturated sodium bicarbonate solution to neutralize the acid and adjust the pH to approximately 7.[1]

    • The product will precipitate as a solid.

  • Isolation and Purification:

    • Collect the solid by vacuum filtration and wash thoroughly with water.

    • Dry the product to obtain this compound, typically as a light yellow solid. A yield of around 93% can be expected.[1]

Quantitative Data and Characterization

Property2-amino-4,6-dimethoxybenzoic acid5,7-dimethoxyquinazolin-4(3H)-oneThis compound
Molecular Formula C₉H₁₁NO₄[4]C₁₀H₁₀N₂O₃C₁₀H₉ClN₂O₂[5]
Molecular Weight 197.19 g/mol [4]206.20 g/mol 224.64 g/mol [5]
Appearance Crystalline SolidGray/Off-white Powder[1]Light yellow solid[1]
CAS Number 21577-57-1[4]86935-70-813790-39-1[5]
Expected Yield N/A (Starting Material)~87%[1]~93%[1]

Characterization: The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:

  • ¹H NMR Spectroscopy: To confirm the proton environment and successful ring formation/chlorination.

  • Mass Spectrometry (MS): To verify the molecular weight of the compounds.

  • FT-IR Spectroscopy: To observe the disappearance of the carboxylic acid and primary amine stretches and the appearance/disappearance of the amide carbonyl stretch.

Environmental, Health, and Safety (EHS) Considerations

Professional laboratory practice and adherence to safety protocols are paramount.

  • Phosphorus Oxychloride (POCl₃): This substance is highly toxic, corrosive, and a lachrymator.[2][6] It reacts violently with water, generating significant heat and toxic HCl gas.[3] Always handle in a chemical fume hood, wear heavy-duty gloves (e.g., butyl rubber), a face shield in addition to safety goggles, and a lab coat. Ensure a neutralizing agent (like sodium bicarbonate) is readily available for spills.

  • Formamide: Classified as a reproductive toxin and teratogen. Avoid inhalation and skin contact.

  • General Precautions: All reactions should be conducted in well-ventilated areas. Anhydrous conditions are critical for the chlorination step to prevent violent reactions and reagent decomposition.

Conclusion

The described two-step synthesis provides a reliable and high-yielding pathway to this compound from 2-amino-4,6-dimethoxybenzoic acid. This intermediate is a valuable building block for the synthesis of a wide range of biologically active molecules, particularly kinase inhibitors used in oncology.[7] The successful execution of this synthesis relies on a clear understanding of the reaction mechanisms and strict adherence to safety protocols, especially during the handling of phosphorus oxychloride.

References

  • Tylon Pharma Limited. (2024, July 24). All about the 2-amino-4, 6-dimethoxybenzoic acid.
  • Biosynth. 2-Amino-4,6-dimethoxybenzoic acid | 21577-57-1.
  • Benchchem. Application Notes and Protocols for 4-Chloro-6,7-dimethoxyquinazoline.
  • Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards - Phosphorus oxychloride.
  • Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). (n.d.).
  • Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. (n.d.). National Institutes of Health (NIH).
  • New Jersey Department of Health. Hazard Summary: Phosphorus Oxychloride.
  • Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. (n.d.). National Institutes of Health (NIH).
  • Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards - Phosphorus oxychloride (Restored).
  • Guidechem. How to Prepare 4-Chloro-6,7-Dimethoxyquinazoline?.
  • Tylon Pharma Limited. 2-amino-4,6-dimethoxybenzoic Acid supplier.
  • Google Patents. US3696102A - Process for the synthesis of substituted quinazolin-4-ones.
  • Lanxess. Phosphorus oxychloride.
  • Google Patents. CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline.
  • Google Patents. US9346743B2 - Processes for the synthesis of 2-amino-4,6-dimethoxybenzamide and other benzamide compounds.
  • Google Patents. CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.
  • ChemicalBook. 2-Amino-4,5-dimethoxybenzoic acid synthesis.
  • MDPI. (2024, December 20). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.
  • PubChem. 4-Chloro-6,7-dimethoxyquinazoline.
  • Benchchem. Physical and chemical properties of 4-Chloro-6,7-dimethoxyquinoline.
  • National Oceanic and Atmospheric Administration (NOAA). Phosphorus Oxychloride | CAMEO Chemicals.
  • ChemicalBook. 4-chloro-6,7-dimethoxyquinoline | 35654-56-9.
  • Google Patents. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
  • ResearchGate. (PDF) 4-Chloro-6,7-dimethoxyquinoline.
  • Tokyo Chemical Industry (India) Pvt. Ltd. 4-Chloro-6,7-dimethoxyquinazoline | 13790-39-1.
  • BLD Pharm. 884340-91-4|this compound.
  • Benchchem. Application Note and Protocol: Chlorination of 6,7-Dimethoxyquinolin-4-ol.
  • Benchchem. Technical Support Center: Chlorination of 4-hydroxy-6,7-dimethoxyquinoline.
  • ResearchGate. Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline.
  • MDPI. Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline.
  • Indian Journal of Biochemistry and Biophysics (IJBB). (2025, March 3). Spectroscopic study, Quantum Chemical Investigations, In silico and Drug Likeness of 4-Chloro-6,7-dimethoxyquinazoline: A potent study of new anti-alzheimer agent.
  • National Institutes of Health (NIH). Syntheses of Natural and Non-Natural β-Amino Acids Using Racemic and Enantioselective Sulfamate-Tethered Aza-Michael Cyclization Reactions.
  • PubMed. Carcinogenicity of the chlorination disinfection by-product MX.
  • ChemRxiv. A Sulfamate-Tethered Aza-Wacker Cyclization Strategy for the Syntheses of 2-Amino-2-Deoxyhexoses: Preparation of Orthogonally Protected D.
  • Google Patents. CN101624379A - Method for preparing 2-chlorine-4, 6-dimethoxy-1, 3, 5-triazine.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-5,7-dimethoxyquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinazoline ring system, a bicyclic aromatic heterocycle, is a cornerstone of modern medicinal chemistry. Its rigid structure and ability to present substituents in a well-defined three-dimensional arrangement make it an ideal scaffold for interacting with a wide array of biological targets.[1][2][3] Quinazoline derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antihypertensive, anti-inflammatory, and antimicrobial properties.[4][5] This guide focuses on a specific, yet underexplored, member of this family: 4-Chloro-5,7-dimethoxyquinazoline. As a functionalized intermediate, this compound holds significant potential for the synthesis of novel bioactive molecules. The strategic placement of the chloro and dimethoxy groups offers synthetic handles for diversification and modulation of its physicochemical and biological properties. This document aims to provide a comprehensive overview of the known and predicted physicochemical characteristics of this compound, offering valuable insights for researchers in drug discovery and development.

Molecular Structure and Identification

This compound is a substituted quinazoline with the molecular formula C₁₀H₉ClN₂O₂. Its structure is characterized by a quinazoline core with a chlorine atom at the 4-position and two methoxy groups at the 5- and 7-positions.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

IdentifierValueSource
IUPAC Name This compound-
CAS Number 884340-91-4
Molecular Formula C₁₀H₉ClN₂O₂
Molecular Weight 224.64 g/mol
SMILES COC1=CC2=NC=NC(Cl)=C2C(OC)=C1[6]

Physicochemical Properties: A Blend of Experimental Analogy and In Silico Prediction

Direct experimental data for this compound is not extensively available in the public domain. Therefore, this section presents a combination of data derived from closely related analogs, particularly the well-characterized isomer 4-Chloro-6,7-dimethoxyquinazoline, and computationally predicted values. It is crucial for researchers to empirically verify these properties for their specific applications.

Table 2: Summary of Physicochemical Properties

PropertyValueMethodSource
Melting Point Not availableExperimental-
Analog (6,7-isomer): 183-190 °CExperimental[7]
Boiling Point Not availableExperimental-
Analog (6,7-isomer): 345.5 °C (Predicted)Computational[8]
Solubility Soluble in methanol and other polar solvents.Predicted[9]
Analog (6,7-isomer): Insoluble in water.Experimental[8]
pKa Not available--
Analog (6,7-isomer): 0.77 ± 0.30 (Predicted)Computational[8]
LogP Not available--

Expertise & Experience Insights: The chloro group at the 4-position is a key feature, rendering the molecule susceptible to nucleophilic aromatic substitution, a common strategy for introducing diverse functionalities. The methoxy groups at positions 5 and 7 are expected to influence the molecule's electronic properties, solubility, and metabolic stability. The prediction of solubility in polar organic solvents like methanol is consistent with the presence of the polar quinazoline core and methoxy groups.[9]

Proposed Synthetic Pathway

While a specific, detailed synthesis for this compound is not readily found in peer-reviewed literature, a plausible synthetic route can be proposed based on established methods for analogous quinazoline derivatives, particularly the synthesis of the 6,7-dimethoxy isomer.[4] The proposed pathway commences from 3,5-dimethoxyaniline.

A 3,5-Dimethoxyaniline B Formylation/Cyclization A->B Formic Acid or Formamidine Acetate C 5,7-Dimethoxyquinazolin-4(3H)-one B->C D Chlorination C->D POCl3 or SOCl2 E This compound D->E

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Proposed)

This protocol is adapted from established procedures for the synthesis of structurally similar quinazolines.[4][10]

Step 1: Synthesis of 5,7-Dimethoxyquinazolin-4(3H)-one

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-dimethoxyaniline in an excess of formamidine acetate or reflux in formic acid.

  • Reaction Execution: Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the reaction mixture under reduced pressure and triturate the residue with a suitable solvent (e.g., diethyl ether) to induce precipitation.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 5,7-dimethoxyquinazolin-4(3H)-one.

Step 2: Chlorination to this compound

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 5,7-dimethoxyquinazolin-4(3H)-one in an excess of a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • Reaction Execution: Heat the mixture to reflux for 3-5 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Isolation: Carefully quench the reaction mixture by pouring it onto crushed ice with vigorous stirring. The product will precipitate out of the aqueous solution. Collect the solid by vacuum filtration and wash thoroughly with cold water to remove any residual acid.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by column chromatography on silica gel.

Spectroscopic and Analytical Characterization

Due to the absence of published experimental spectra for this compound, this section outlines the expected spectral characteristics and provides general protocols for acquiring and interpreting the data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinazoline ring and the methoxy group protons. The chemical shifts and coupling patterns of the aromatic protons will be indicative of the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule, including the aromatic carbons and the methoxy carbons.

General Protocol for NMR Analysis:

  • Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

  • Process the spectra to determine chemical shifts (δ), integration values, and coupling constants (J).

  • Correlate the spectral data with the proposed structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition. The fragmentation pattern can provide further structural information.

General Protocol for MS Analysis:

  • Introduce a dilute solution of the compound into the mass spectrometer using a suitable ionization technique (e.g., Electrospray Ionization - ESI).

  • Acquire the mass spectrum in both positive and negative ion modes.

  • Analyze the spectrum to identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) and any characteristic fragment ions.

  • For HRMS, compare the measured exact mass with the calculated theoretical mass for the molecular formula C₁₀H₉ClN₂O₂.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule, such as C-Cl, C-O, C=N, and aromatic C-H stretching and bending vibrations.

General Protocol for IR Analysis:

  • Prepare a sample of the compound as a KBr pellet or a thin film.

  • Acquire the IR spectrum using an FTIR spectrometer.

  • Identify the characteristic absorption frequencies and correlate them with the functional groups in this compound.

Conclusion and Future Directions

This compound represents a valuable, yet underexplored, building block in the vast landscape of medicinal chemistry. While a comprehensive experimental characterization is still needed, this guide provides a solid foundation based on analogous compounds and computational predictions. The proposed synthetic route offers a clear path for its preparation, and the outlined analytical methods will be crucial for its characterization. Future research should focus on the empirical determination of its physicochemical properties, exploration of its reactivity in nucleophilic substitution reactions to generate novel derivatives, and evaluation of the biological activities of these new chemical entities. Such studies will undoubtedly unlock the full potential of this promising quinazoline derivative.

References

  • Bersuker, I. B. (2003).
  • EvitaChem. (n.d.). Buy 7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one (EVT-359937).
  • He, Y., et al. (2021). Deciphering quinazoline derivatives' interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations. Frontiers in Chemistry, 9, 732470.
  • Kader Şahin, & Emin Sarıpınar. (2024).
  • Li, X., et al. (2021).
  • BIOFOUNT. (n.d.). This compound. Retrieved from [Link]

  • Der Pharma Chemica. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica, 15(6), 115-118.
  • BIOFOUNT. (n.d.). This compound. Retrieved from [Link]

  • MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 234.
  • ResearchGate. (n.d.). Spectroscopic study, Quantum Chemical Investigations, In silico and Drug Likeness of 4-Chloro-6,7-dimethoxyquinazoline: A potent study of new anti-alzheimer agent. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-6,7-dimethoxyquinoline. Retrieved from [Link]

  • NIST. (n.d.). Methylene chloride. In NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). 1-Dodecene. In NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Benzonitrile, 4-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

4-Chloro-5,7-dimethoxyquinazoline CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Chloro-6,7-dimethoxyquinazoline

A Note on Isomeric Specificity: This guide focuses on 4-Chloro-6,7-dimethoxyquinazoline, the more extensively documented and commercially available isomer. While the initial query specified the 5,7-dimethoxy arrangement, the vast body of scientific literature and supplier information points towards the 6,7-substitution pattern as the compound of primary interest in research and development.

Introduction

4-Chloro-6,7-dimethoxyquinazoline is a pivotal heterocyclic compound, serving as a versatile building block in the synthesis of a multitude of biologically active molecules.[1] Its quinazoline core, adorned with dimethoxy and chloro functional groups, provides a unique electronic and steric profile that is highly sought after in medicinal chemistry. The chlorine atom at the 4-position acts as a convenient leaving group, facilitating nucleophilic substitution reactions, while the methoxy groups at the 6 and 7-positions can modulate solubility and interaction with biological targets. This guide offers a comprehensive overview of its chemical properties, synthesis, characterization, and applications for researchers and professionals in drug development.

Core Chemical and Physical Properties

A thorough understanding of the fundamental properties of 4-Chloro-6,7-dimethoxyquinazoline is essential for its effective use in research and synthesis. These properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 13790-39-1[1][2]
Molecular Formula C₁₀H₉ClN₂O₂[1][2]
Molecular Weight 224.64 g/mol [2]
Appearance White to light yellow crystalline powder[1]
Purity Typically ≥98% (by HPLC)[1]
Melting Point 183 - 190 °C[1]
Solubility Sparingly soluble in DMSO and slightly soluble in methanol when heated.
Storage Recommended to be stored in a cool, dark place (<15°C)[1]

Synthesis and Mechanistic Insights

The synthesis of 4-Chloro-6,7-dimethoxyquinazoline is a well-established process, typically starting from the corresponding quinazolinone precursor. The chlorination step is a critical transformation that activates the 4-position for subsequent functionalization.

Experimental Protocol: Chlorination of 6,7-Dimethoxyquinazolin-4-one

This protocol describes a common method for the synthesis of 4-Chloro-6,7-dimethoxyquinazoline.

Step 1: Reaction Setup

  • In a three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6,7-dimethoxyquinazolin-4-one.

  • Carefully add an excess of phosphorus oxychloride (POCl₃), which serves as both the chlorinating agent and the solvent. Thionyl chloride (SOCl₂) can also be used.

  • Causality: The use of excess POCl₃ ensures the complete conversion of the hydroxyl group at the 4-position to the chloro group.

Step 2: Reflux

  • Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 3-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Causality: The elevated temperature provides the necessary activation energy for the chlorination reaction to proceed at a reasonable rate.

Step 3: Work-up and Isolation

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess POCl₃.

  • Neutralize the acidic solution with a base, such as a saturated sodium bicarbonate solution, until the pH is approximately 7-8.

  • The crude product will precipitate out of the solution.

  • Causality: Quenching with ice water hydrolyzes the highly reactive POCl₃. Neutralization is necessary to precipitate the product, which is more soluble in acidic conditions.

Step 4: Purification

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent, such as ethanol or isopropanol, to obtain the pure 4-Chloro-6,7-dimethoxyquinazoline.

  • Dry the purified product under a vacuum.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A 6,7-Dimethoxyquinazolin-4-one C Reflux (3-4h) A->C B POCl₃ (excess) B->C D Cool to RT C->D E Quench with Ice Water D->E F Neutralize (NaHCO₃) E->F G Vacuum Filtration F->G H Recrystallization (Ethanol) G->H I Vacuum Drying H->I J 4-Chloro-6,7-dimethoxyquinazoline I->J Pure Product

Caption: Synthesis workflow for 4-Chloro-6,7-dimethoxyquinazoline.

Structural Elucidation and Quality Control

Confirmation of the structure and purity of the synthesized compound is paramount. Standard analytical techniques are employed for this purpose.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Provides information on the number and environment of hydrogen atoms. Expected signals include two singlets for the methoxy groups, aromatic protons, and a singlet for the proton at the 5-position of the quinazoline ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Confirms the carbon skeleton of the molecule.

  • Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern, confirming the elemental composition. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) is a key diagnostic feature.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound, with typical acceptance criteria being ≥98%.[1]

Applications in Drug Discovery and Beyond

4-Chloro-6,7-dimethoxyquinazoline is a highly valued intermediate in the synthesis of pharmaceuticals, particularly in the field of oncology.[1]

  • Kinase Inhibitors: The quinazoline scaffold is a common feature in many tyrosine kinase inhibitors (TKIs). The 4-chloro group serves as a handle for introducing various amine-containing side chains, which are often crucial for binding to the ATP-binding site of kinases.

  • Neurological Disorders: Its derivatives are also being explored for their potential in treating neurological diseases.[1]

  • Agricultural Chemistry: The compound has found applications in the development of novel herbicides and pesticides.[1]

Reaction Pathway Diagram

Application_Pathway A 4-Chloro-6,7-dimethoxyquinazoline C Nucleophilic Aromatic Substitution (SNAr) A->C B Nucleophilic Amine (R-NH₂) B->C D Biologically Active Derivatives (e.g., Kinase Inhibitors) C->D Forms C-N bond

Caption: General reaction scheme for derivatization.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 4-Chloro-6,7-dimethoxyquinazoline.

  • GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

  • Personal Protective Equipment (PPE): Always use in a well-ventilated area or fume hood. Wear a lab coat, safety glasses, and chemical-resistant gloves.

References

  • PubChem. 4-Chloro-6,7-dimethoxyquinazoline. National Center for Biotechnology Information. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 4-Chloro-5,7-dimethoxyquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of medicinal chemistry and drug discovery, quinazoline derivatives stand as a cornerstone scaffold, integral to the development of a multitude of therapeutic agents. Their versatile structure allows for a broad range of biological activities, making the precise characterization of novel analogues a critical step in the research and development pipeline. This guide focuses on 4-Chloro-5,7-dimethoxyquinazoline, a specific isomer with potential for further chemical elaboration.

It is important to note that while extensive spectroscopic data exists for the closely related isomer, 4-Chloro-6,7-dimethoxyquinazoline, a comprehensive search of peer-reviewed literature and chemical databases did not yield specific experimental NMR, IR, and MS data for the 5,7-dimethoxy isomer. This guide, therefore, serves as both a predictive analysis and a methodological framework. As a Senior Application Scientist, the subsequent sections are designed to provide an in-depth, logical, and scientifically grounded expectation of the spectroscopic characteristics of this compound, drawing upon established principles of spectroscopy and comparative analysis with structurally similar compounds.

Molecular Structure and its Spectroscopic Implications

The substitution pattern of this compound is key to predicting its spectral data. The electron-donating methoxy groups at positions 5 and 7 will influence the electron density of the benzene portion of the quinazoline ring, while the chloro group at position 4 introduces both electronic and isotopic effects.

Caption: Molecular structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For this compound, the analysis would provide key confirmatory data.

Expected Data:

IonExpected m/zNotes
[M]+•224Molecular ion with ³⁵Cl
[M+2]+•226Isotopic peak for ³⁷Cl (approx. 32% intensity of M+)
[M+H]+225Protonated molecule with ³⁵Cl (in ESI or CI)
[M+H+2]+227Isotopic peak for ³⁷Cl of the protonated molecule

Fragmentation Analysis (Electron Ionization - EI):

The fragmentation pattern in EI-MS is crucial for structural elucidation. Key expected fragmentation pathways include:

  • Loss of a methyl radical (-•CH₃): A common fragmentation for methoxy-substituted aromatic compounds, leading to a fragment at m/z 209.

  • Loss of a chloro radical (-•Cl): This would result in a fragment at m/z 189.

  • Loss of formaldehyde (-CH₂O): Another characteristic fragmentation of methoxy aromatics, giving a fragment at m/z 194.

  • Retro-Diels-Alder (RDA) fragmentation: While less common for the quinazoline ring itself, related fragmentations involving the pyrimidine ring could occur.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by absorptions from the aromatic system and the methoxy groups.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100-3000C-H stretchAromatic C-H
2950-2850C-H stretch-OCH₃
~1620, ~1580, ~1500C=C and C=N stretchQuinazoline ring
1250-1200 and 1050-1000C-O stretchAryl-O-CH₃
850-750C-H out-of-plane bendAromatic C-H
~750C-Cl stretchAryl-Cl

The precise positions of the aromatic C-H bending bands can provide clues about the substitution pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon and hydrogen framework.

¹H NMR Spectroscopy

The proton NMR spectrum will be instrumental in confirming the 5,7-dimethoxy substitution pattern. The chemical shifts are influenced by the electron-donating methoxy groups and the overall aromatic system.

Predicted ¹H NMR Data (in CDCl₃, ~400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.8s1HH2The proton at C2 is typically downfield in quinazolines.
~7.0d1HH6This proton is meta to the C5-methoxy group and ortho to the C7-methoxy group, and will likely appear as a doublet due to coupling with H8.
~6.8d1HH8This proton is meta to the C7-methoxy group and will appear as a doublet due to coupling with H6.
~4.0s3H5-OCH₃Singlet for the methoxy protons.
~3.9s3H7-OCH₃Singlet for the methoxy protons, likely at a slightly different chemical shift than the 5-methoxy group.

Note: The coupling constant between H6 and H8 (J₆,₈) is expected to be small (~2-3 Hz) due to their meta relationship.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide complementary information, showing distinct signals for each carbon atom in the molecule.

Predicted ¹³C NMR Data (in CDCl₃, ~100 MHz):

Chemical Shift (δ, ppm)AssignmentRationale
~162C4Carbon bearing the chloro group, significantly downfield.
~160C5Aromatic carbon attached to an oxygen, downfield.
~158C7Aromatic carbon attached to an oxygen, downfield.
~155C2Carbon in the pyrimidine ring adjacent to two nitrogen atoms.
~150C8aQuaternary carbon at the ring junction.
~115C4aQuaternary carbon at the ring junction.
~105C6Aromatic carbon shielded by two ortho/para methoxy groups.
~100C8Aromatic carbon shielded by the ortho C7-methoxy group.
~56.55-OCH₃Methoxy carbon.
~56.07-OCH₃Methoxy carbon.

Experimental Protocols

The following are detailed, generalized protocols for acquiring the spectroscopic data for this compound.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap instrument).

  • Ionization: For molecular weight confirmation, use electrospray ionization (ESI) in positive ion mode. For fragmentation analysis, electron ionization (EI) at 70 eV is standard.

  • Data Acquisition: Acquire data over a mass range of m/z 50-500.

  • Data Analysis: Determine the accurate mass of the molecular ion and its isotopic pattern. Analyze the fragmentation pattern to propose and confirm the structure.

Infrared (IR) Spectroscopy
  • Sample Preparation: If the sample is a solid, either prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk, or use an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis: Assign the major absorption bands to the corresponding functional groups and vibrational modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Optimize the spectral width, number of scans, and relaxation delay.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Analysis:

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the multiplicities (singlet, doublet, etc.) and coupling constants to determine the connectivity of protons.

    • Assign each peak in the ¹H and ¹³C spectra to the corresponding atom in the molecule.

    • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) for unambiguous assignments.

Visualization of the Analytical Workflow

G cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_conclusion Structural Elucidation synthesis Synthesis of this compound purification Purification (e.g., Crystallization, Chromatography) synthesis->purification ms Mass Spectrometry (MS) - Molecular Weight - Isotopic Pattern - Fragmentation purification->ms ir Infrared (IR) Spectroscopy - Functional Group ID purification->ir nmr NMR Spectroscopy - 1H NMR (Connectivity) - 13C NMR (Carbon Skeleton) - 2D NMR (Detailed Structure) purification->nmr data_integration Data Integration and Interpretation ms->data_integration ir->data_integration nmr->data_integration structure_confirmation Structure Confirmation data_integration->structure_confirmation

The 6,7-Dimethoxyquinazoline Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Architectural Significance of a Privileged Scaffold

The quinazoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrimidine ring, represents one of the most significant and versatile scaffolds in medicinal chemistry.[1] Its derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties.[2][3] Within this broad class of compounds, the 6,7-dimethoxyquinazoline core has emerged as a "privileged scaffold." This distinction arises from its recurring presence in a multitude of clinically successful drugs and biologically active molecules. The strategic placement of the two methoxy groups at the 6 and 7 positions profoundly influences the molecule's electronic and steric properties, enhancing its ability to selectively bind to various biological targets with high affinity.

This technical guide provides a comprehensive exploration of the biological significance of the 6,7-dimethoxyquinazoline scaffold. It delves into its key mechanisms of action, showcases its application in prominent therapeutic agents, and offers detailed experimental protocols for its evaluation.

Part 1: The Molecular Basis of Biological Activity: Key Pharmacophoric Features

The remarkable biological activity of the 6,7-dimethoxyquinazoline scaffold is not coincidental but rather a result of specific structural and electronic features that favor interactions with key biological targets.

Structure-Activity Relationship (SAR) Insights:

  • The Quinazoline Core: The fused ring system provides a rigid, planar structure that can effectively fit into the binding pockets of enzymes and receptors. The nitrogen atoms at positions 1 and 3 are crucial, often acting as hydrogen bond acceptors, mimicking the adenine moiety of ATP in kinase binding sites.[4]

  • The 6,7-Dimethoxy Substituents: These electron-donating groups are pivotal. They increase the electron density of the quinazoline ring system, which can enhance binding interactions. Furthermore, they provide steric bulk and can form specific hydrogen bonds with amino acid residues in the target protein, contributing to both potency and selectivity.[5] For instance, in the context of Epidermal Growth Factor Receptor (EGFR) inhibitors, the 6,7-dimethoxy groups are known to contribute significantly to the high potency of these compounds.[5]

  • Substitution at the 4-Position: The C4 position is a critical point for modification and profoundly dictates the biological target. Substitution with an anilino (amino-phenyl) group is a hallmark of many tyrosine kinase inhibitors, where the aniline moiety projects into a hydrophobic pocket of the kinase.[6] Conversely, attaching a different functional group at this position can completely switch the therapeutic application, as seen in alpha-1 adrenergic receptor antagonists.

Part 2: Major Therapeutic Applications & Mechanisms of Action

The versatility of the 6,7-dimethoxyquinazoline scaffold is best illustrated by its successful application in diverse therapeutic areas.

Anticancer Activity: Precision Targeting of Tyrosine Kinases

Perhaps the most celebrated role of the 6,7-dimethoxyquinazoline core is in the development of targeted anticancer therapies, specifically as inhibitors of tyrosine kinases like EGFR and Vascular Endothelial Growth Factor Receptor (VEGFR).[7][8]

Mechanism of Action: EGFR/VEGFR-2 Inhibition

EGFR and VEGFR-2 are receptor tyrosine kinases that play crucial roles in cancer cell proliferation, survival, and angiogenesis (the formation of new blood vessels that supply tumors).[6][8] Many 6,7-dimethoxyquinazoline derivatives function as ATP-competitive inhibitors. They bind to the ATP pocket in the catalytic domain of the kinase, preventing the phosphorylation of the receptor and blocking the activation of downstream signaling pathways like the RAS/MAPK and PI3K/AKT pathways.[6][9] This ultimately leads to the inhibition of cancer cell growth and can induce apoptosis (programmed cell death).[9][10]

Prominent examples of FDA-approved drugs based on this scaffold include Gefitinib and Erlotinib, both used in the treatment of non-small cell lung cancer (NSCLC).[11][12][13]

EGFR_Inhibition cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space EGFR EGFR ATP ATP EGFR->ATP Dimerization & Autophosphorylation RAS_RAF RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF Activates PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT Activates EGF EGF (Ligand) EGF->EGFR Binds ADP ADP ATP->ADP Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF->Proliferation PI3K_AKT->Proliferation Quinazoline 6,7-Dimethoxyquinazoline Inhibitor (e.g., Gefitinib) Quinazoline->EGFR Inhibits

Caption: Inhibition of the EGFR signaling pathway by 6,7-dimethoxyquinazoline analogs.

Cardiovascular Effects: α1-Adrenergic Receptor Antagonism

The 6,7-dimethoxyquinazoline scaffold is also the foundation for a class of drugs used to treat hypertension (high blood pressure) and benign prostatic hyperplasia (BPH).[14]

Mechanism of Action: Selective α1-Blockade

Prazosin, a prominent drug in this class, acts as a selective antagonist of alpha-1 adrenergic receptors.[15][16] These receptors are located on the smooth muscle of blood vessels.[14][17] When stimulated by norepinephrine, they cause vasoconstriction, leading to an increase in blood pressure.[15] Prazosin competitively blocks these receptors, preventing norepinephrine from binding.[17] This results in vasodilation (widening of blood vessels), a decrease in peripheral vascular resistance, and consequently, a lowering of blood pressure.[15][16] Its selectivity for α1-receptors over α2-receptors minimizes the common side effect of reflex tachycardia (increased heart rate) seen with non-selective alpha-blockers.[15]

Other Biological Activities

Research has also uncovered the potential of 6,7-dimethoxyquinazoline derivatives in other therapeutic areas:

  • Antimicrobial Activity: Certain derivatives have demonstrated activity against various bacterial and fungal strains, including Staphylococcus aureus and Streptococcus pneumoniae.[18][19][20]

  • Phosphodiesterase (PDE) Inhibition: Some quinazoline compounds have been identified as potent inhibitors of phosphodiesterases (e.g., PDE1, PDE3, PDE4, PDE7, PDE10A), enzymes involved in signal transduction pathways.[21][22][23][24] This suggests potential applications in treating inflammatory and neurological disorders.

Part 3: Key Drug Profiles

The clinical success of the 6,7-dimethoxyquinazoline scaffold is evident in several marketed drugs.

Drug NamePrimary TargetTherapeutic ApplicationKey Features
Gefitinib EGFR Tyrosine KinaseNon-Small Cell Lung Cancer (NSCLC)[9]First-generation EGFR inhibitor, particularly effective in patients with specific EGFR mutations.[9][25]
Erlotinib EGFR Tyrosine KinaseNon-Small Cell Lung Cancer (NSCLC), Pancreatic Cancer[12][13]Another first-generation EGFR inhibitor with a similar mechanism to Gefitinib.[11]
Prazosin α1-Adrenergic ReceptorHypertension, Benign Prostatic Hyperplasia (BPH), PTSD-related nightmares[14][26]Selective α1-antagonist causing vasodilation and smooth muscle relaxation.[15][16]
Vandetanib VEGFR-2, EGFR, RETMedullary Thyroid CancerA multi-targeted kinase inhibitor, highlighting the scaffold's ability to be adapted for broader activity.[8]

Part 4: Experimental Protocols for Biological Evaluation

Validating the biological activity of novel 6,7-dimethoxyquinazoline derivatives requires robust and standardized experimental protocols.

In Vitro EGFR Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of EGFR.

Principle: The assay measures the amount of ADP produced from ATP during the kinase-mediated phosphorylation of a peptide substrate. A luminescent signal is generated that is proportional to the amount of ADP, and thus, the kinase activity.

Step-by-Step Methodology: [6]

  • Compound Preparation: Prepare serial dilutions of the test compound (e.g., a novel 6,7-dimethoxyquinazoline analog) in DMSO. The final DMSO concentration in the assay should be kept low (e.g., ≤1%) to avoid solvent effects.

  • Reaction Setup: In a 96-well plate, add 5 µL of the diluted test compound or a vehicle control (DMSO) to the appropriate wells.

  • Master Mix Preparation: Prepare a master mix containing the recombinant human EGFR enzyme and a suitable poly-peptide substrate in a kinase assay buffer.

  • Kinase Reaction Initiation: Add 20 µL of the master mix to each well. To start the reaction, add 25 µL of an ATP solution. The final reaction volume is typically 50 µL.

  • Incubation: Incubate the plate at 30°C for 60 minutes to allow the enzymatic reaction to proceed.

  • Reaction Termination & ADP Detection: Add 50 µL of an ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Signal Generation: Add 100 µL of a Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and, through a coupled luciferase/luciferin reaction, produces a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound required to inhibit 50% of the kinase activity) by fitting the data to a dose-response curve.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Analysis A 1. Prepare serial dilutions of test compound in DMSO C 3. Add Compound, Master Mix, & ATP to 96-well plate A->C B 2. Prepare Master Mix: EGFR Enzyme + Peptide Substrate B->C D 4. Incubate at 30°C for 60 min C->D E 5. Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) D->E F 6. Add Kinase Detection Reagent (Converts ADP to light) E->F G 7. Measure Luminescence F->G H 8. Calculate % Inhibition & determine IC50 value G->H

Caption: Workflow for an in vitro EGFR kinase inhibition assay.

Cell Viability (MTT) Assay

This assay assesses the cytotoxic (cell-killing) potential of a compound on cancer cell lines.

Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed human cancer cells (e.g., A549 lung cancer cells) into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Replace the existing medium in the wells with 100 µL of the medium containing the desired compound concentrations. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the purple formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle-treated control group. Determine the IC₅₀ value, which is the concentration of the compound that reduces cell viability by 50%.

Conclusion and Future Perspectives

The 6,7-dimethoxyquinazoline scaffold has unequivocally established itself as a privileged core in medicinal chemistry, leading to the development of life-saving drugs for cancer and cardiovascular diseases. Its success is rooted in a favorable combination of structural rigidity, electronic properties, and synthetic accessibility, which allows for extensive chemical modification to fine-tune its biological activity and selectivity.

The future of research on this scaffold remains bright. Ongoing efforts are focused on:

  • Developing next-generation inhibitors: Designing novel derivatives to overcome drug resistance, particularly in cancer therapy.

  • Exploring new therapeutic targets: Investigating the potential of 6,7-dimethoxyquinazoline derivatives for treating neurodegenerative diseases, inflammatory conditions, and infectious diseases.[23][27]

  • Multi-target drug design: Creating single molecules that can modulate multiple targets simultaneously, potentially offering enhanced therapeutic efficacy and a better resistance profile.[10]

The continued exploration of the 6,7-dimethoxyquinazoline scaffold, guided by a deep understanding of its structure-activity relationships and mechanisms of action, will undoubtedly continue to yield novel and impactful therapeutic agents.

References

  • Quinazolines: combined type 3 and 4 phosphodiesterase inhibitors. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]

  • Al-Ostath, A., et al. (2021). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. ResearchGate. Retrieved January 18, 2026, from [Link]

  • What is the mechanism of action of prazosin (alpha-1 adrenergic blocker)? (2025, October 30). Dr.Oracle. Retrieved January 18, 2026, from [Link]

  • Cytotoxic potential of novel 6,7-dimethoxyquinazolines. (2012). PubMed. Retrieved January 18, 2026, from [Link]

  • Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. (n.d.). Eco-Vector Journals Portal. Retrieved January 18, 2026, from [Link]

  • What is the mechanism of Prazosin Hydrochloride? (2024, July 17). Patsnap Synapse. Retrieved January 18, 2026, from [Link]

  • Discovery of Potent and Selective Periphery-Restricted Quinazoline Inhibitors of the Cyclic Nucleotide Phosphodiesterase PDE1. (2018, May 24). PubMed. Retrieved January 18, 2026, from [Link]

  • In-vitro Antimicrobial Activity of Novel Quinazoline Derivatives: One-Pot Synthesis and Characterization. (n.d.). International Journal of Pharmaceutical Sciences and Drug Research. Retrieved January 18, 2026, from [Link]

  • Antimicrobial Activity of Quinazolin Derivatives of 1,2-Di(quinazolin-4-yl)diselane against Mycobacteria. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]

  • What is the drug class of Prazosin (alpha-1 adrenergic receptor antagonist)? (2025, April 2). Dr.Oracle. Retrieved January 18, 2026, from [Link]

  • Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

  • Recent Developments in the Antimicrobial Activity of Quinazoline. (2023, June 12). Research in Pharmacy and Health Sciences. Retrieved January 18, 2026, from [Link]

  • Prazosin. (2023, August 17). StatPearls - NCBI Bookshelf. Retrieved January 18, 2026, from [Link]

  • Neuroprotective efficacy of quinazoline type phosphodiesterase 7 inhibitors in cellular cultures and experimental stroke model. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]

  • Prazosin - benign prostatic hyperplasia, Mechanism of Action. (2018, February 16). YouTube. Retrieved January 18, 2026, from [Link]

  • Design, synthesis, molecular docking, and molecular dynamic studies of novel quinazoline derivatives as phosphodiesterase 7 inhibitors. (n.d.). National Genomics Data Center. Retrieved January 18, 2026, from [Link]

  • Design, synthesis, anticancer evaluation, biological screening, and computational study of novel 6,7-dimethoxyquinazoline derivatives as VEGFR-2 inhibitors and apoptotic inducers. (2025, September 23). PubMed. Retrieved January 18, 2026, from [Link]

  • 4-(3'-Bromo-4'hydroxylphenyl)-amino-6,7-dimethoxyquinazoline: a novel quinazoline derivative with potent cytotoxic activity against human glioblastoma cells. (1998). PubMed. Retrieved January 18, 2026, from [Link]

  • Tyrosine Kinase Inhibitors. 8. An Unusually Steep Structure-Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a Potent Inhibitor of the Epidermal Growth Factor Receptor. (n.d.). ACS Publications. Retrieved January 18, 2026, from [Link]

  • 6,7-Dimethoxyquinazolines as Potential Cytotoxic Agents: Synthesis and in vitro Activity. (2025, August 6). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Antiproliferative and Antiangiogenic Properties of New VEGFR-2-targeting 2-thioxobenzo[g]quinazoline Derivatives (In Vitro). (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023, March 28). MDPI. Retrieved January 18, 2026, from [Link]

  • Identification of Novel Quinolone and Quinazoline Alkaloids as Phosphodiesterase 10A Inhibitors for Parkinson's Disease through a Computational Approach. (n.d.). PubMed Central. Retrieved January 18, 2026, from [Link]

  • Epidermal growth factor receptor tyrosine kinase inhibitors: similar but different? (n.d.). PubMed. Retrieved January 18, 2026, from [Link]

  • Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors. (2025, August 21). RSC Publishing. Retrieved January 18, 2026, from [Link]

  • Chemical structure of approved VEGFR inhibitors. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies. (2023, July 8). PubMed. Retrieved January 18, 2026, from [Link]

  • Synthesis and Cardiotonic Activity of 6,7-Dimethoxyquinazoline Derivatives. (2016, March 18). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Erlotinib and gefitinib treatments of the lung cancer in an elderly patient result in gastrointestinal bleeding. (n.d.). PubMed Central. Retrieved January 18, 2026, from [Link]

  • Use of Erlotinib or Gefitinib as Initial Therapy in Advanced NSCLC. (2010, April 30). CancerNetwork. Retrieved January 18, 2026, from [Link]

  • Synthesis and biological activity of a novel series of 6,7- dimethoxyquinazoline-2,4(1H,3H)-dione derivatives. (2025, October 27). ResearchGate. Retrieved January 18, 2026, from [Link]

  • What is the mechanism of Gefitinib? (2024, July 17). Patsnap Synapse. Retrieved January 18, 2026, from [Link]

  • Design, Synthesis, Antitumor and Antimicrobial Activity of Some Novel 6,7-Dimethoxyquinazoline Derivatives. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Synthesis and evaluation of cerebroprotective activity of novel 6,7-dimethoxyquinazolin-4(3H). (2022, June 16). The Distant Reader. Retrieved January 18, 2026, from [Link]

  • (PDF) 4-(3'-Bromo-4'hydroxylphenyl)-amino-6,7-dimethoxyquinazoline: A novel quinazoline derivative with potent cytotoxic activity against human glioblastoma cells. (2025, August 7). ResearchGate. Retrieved January 18, 2026, from [Link]

Sources

A Technical Guide to 4-Chloro-6,7-dimethoxyquinazoline: A Cornerstone Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This technical guide provides an in-depth exploration of 4-Chloro-6,7-dimethoxyquinazoline, a pivotal chemical intermediate in pharmaceutical sciences. While the initial query specified the 5,7-dimethoxy isomer, a comprehensive review of chemical literature and drug synthesis pathways reveals that the 4-Chloro-6,7-dimethoxyquinazoline isomer (CAS 13790-39-1) is the overwhelmingly more significant and widely utilized building block, particularly in the development of targeted cancer therapies. This guide will, therefore, focus on this critical isomer, detailing its historical context, synthesis, and profound impact on medicinal chemistry. We will delve into the mechanistic rationale behind its synthesis and application, provide validated experimental protocols, and illustrate its central role in the creation of life-saving therapeutics.

The Ascendancy of the Quinazoline Scaffold

The quinazoline ring system, a fusion of a benzene ring and a pyrimidine ring, has a rich history in medicinal chemistry. The first derivative was synthesized in 1869, but its therapeutic potential was not fully realized until the 20th century.[1][2] Today, this heterocyclic scaffold is recognized as a "privileged structure," forming the core of numerous bioactive molecules with a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[2][3][4]

The true breakthrough for quinazoline derivatives in modern therapy came with the discovery that specific substitution patterns could yield potent and selective enzyme inhibitors. Researchers found that the 4-anilinoquinazoline scaffold, in particular, was an ideal pharmacophore for targeting the ATP-binding site of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in diseases like cancer.[5] This set the stage for the development of a new class of targeted therapies and highlighted the need for versatile chemical intermediates to enable their synthesis.

4-Chloro-6,7-dimethoxyquinazoline: The Keystone Intermediate

4-Chloro-6,7-dimethoxyquinazoline emerged as a cornerstone intermediate precisely because it provides an ideal platform for constructing these targeted kinase inhibitors. Its strategic importance lies in a few key structural features:

  • The Reactive 4-Chloro Group: The chlorine atom at the 4-position is an excellent leaving group, making the site highly susceptible to nucleophilic aromatic substitution (SNAr). This allows for the straightforward introduction of various amine-containing side chains, which is the key step in creating a library of potential drug candidates.[6]

  • The 6,7-Dimethoxy Groups: These electron-donating groups are crucial for high-affinity binding to the hinge region of the ATP pocket in kinases like the Epidermal Growth Factor Receptor (EGFR).[6][7] They enhance the molecule's potency and are a hallmark of many successful EGFR inhibitors.

  • Synthetic Accessibility: As will be detailed, the molecule can be synthesized efficiently from commercially available starting materials, making it suitable for large-scale production.

The convergence of these features makes 4-Chloro-6,7-dimethoxyquinazoline not just a passive building block, but an intelligently designed intermediate that streamlines the path to potent and selective therapeutic agents.[8][9]

Physicochemical Properties
PropertyValueSource
CAS Number 13790-39-1[10]
Molecular Formula C₁₀H₉ClN₂O₂[10]
Molecular Weight 224.64 g/mol [10]
Appearance White to off-white solid[11]
Melting Point 188-191 °CN/A
IUPAC Name 4-chloro-6,7-dimethoxyquinazoline[10]

Synthesis and Production: From Precursor to Key Intermediate

The efficient synthesis of 4-Chloro-6,7-dimethoxyquinazoline is critical for its role in pharmaceutical manufacturing. The most common and industrially viable route begins with 4,5-dimethoxy-2-aminobenzoic acid and proceeds through a two-step sequence: cyclization followed by chlorination.

Workflow for the Synthesis of 4-Chloro-6,7-dimethoxyquinazoline

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination A 4,5-Dimethoxy-2-aminobenzoic acid C 6,7-dimethoxyquinazolin-4(3H)-one A->C Ethanol, Reflux B Formamidine Acetate D 6,7-dimethoxyquinazolin-4(3H)-one F 4-Chloro-6,7-dimethoxyquinazoline D->F DMF (cat.), Reflux E Thionyl Chloride (SOCl₂)

Caption: A common two-step synthesis of 4-Chloro-6,7-dimethoxyquinazoline.

Detailed Experimental Protocols

Protocol 1: Synthesis of 6,7-dimethoxyquinazolin-4(3H)-one (Cyclization)

This protocol is based on established literature procedures for the condensation of an aminobenzoic acid with a formylating agent.[6][12]

  • Rationale: The reaction proceeds via a condensation mechanism where the amino group of the benzoic acid reacts with formamidine acetate to form the pyrimidine ring of the quinazolinone system. Ethanol is a suitable solvent, and heat is required to drive the reaction to completion.

  • Materials:

    • 4,5-Dimethoxy-2-aminobenzoic acid (1 equivalent)

    • Formamidine acetate (2 equivalents)

    • Absolute ethanol

    • Round-bottom flask with reflux condenser

  • Procedure:

    • To a round-bottom flask, add 4,5-dimethoxy-2-aminobenzoic acid (e.g., 8.0 g, 0.04 mol) and formamidine acetate (e.g., 8.4 g, 0.08 mol).[6]

    • Add absolute ethanol (e.g., 100 mL) to the flask.

    • Equip the flask with a reflux condenser and a magnetic stir bar.

    • Heat the mixture to reflux (approximately 78 °C) and maintain for 8-12 hours.

    • Monitor the reaction's progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature. A precipitate will form.

    • Filter the solid precipitate using a Büchner funnel and wash the filter cake with a small amount of cold ethanol.

    • Dry the product under vacuum to yield 6,7-dimethoxyquinazolin-4(3H)-one as a solid.

    • Expected Yield: 85-95%.

Protocol 2: Synthesis of 4-Chloro-6,7-dimethoxyquinazoline (Chlorination)

This step converts the quinazolinone into the more reactive chloroquinazoline intermediate.[6][11]

  • Rationale: Thionyl chloride (SOCl₂) is a powerful chlorinating agent that converts the hydroxyl group of the tautomeric form of the quinazolinone into a chloro group. A catalytic amount of N,N-dimethylformamide (DMF) is often added to form the Vilsmeier reagent in situ, which accelerates the reaction.

  • Materials:

    • 6,7-dimethoxyquinazolin-4(3H)-one (1 equivalent)

    • Thionyl chloride (SOCl₂) (used in excess as solvent and reagent)

    • N,N-dimethylformamide (DMF) (catalytic amount)

    • Round-bottom flask with reflux condenser

  • Procedure:

    • In a dry round-bottom flask under an inert atmosphere, place 6,7-dimethoxyquinazolin-4(3H)-one (e.g., 10.0 g, 48.5 mmol).

    • Carefully add thionyl chloride (e.g., 200 mL) to the flask. The reaction is exothermic.

    • Add a catalytic amount of DMF (e.g., 0.2 mL) dropwise to the suspension.[11]

    • Heat the reaction mixture to reflux (approximately 76 °C) and maintain for 4-6 hours. The solid should dissolve as the reaction progresses.

    • After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator.

    • Add toluene (e.g., 2 x 50 mL) and co-evaporate (azeotrope) to remove the last traces of thionyl chloride.[11]

    • Dissolve the resulting residue in a suitable organic solvent like dichloromethane. Wash the organic layer with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield 4-Chloro-6,7-dimethoxyquinazoline.

    • Expected Yield: >95%.[11]

Application in Drug Synthesis: The Gateway to Kinase Inhibitors

The primary value of 4-Chloro-6,7-dimethoxyquinazoline is realized in its reaction with substituted anilines to form the 4-anilinoquinazoline core of many tyrosine kinase inhibitors (TKIs). The synthesis of Gefitinib, a first-generation EGFR inhibitor, is the archetypal example.[13]

The Key SNAr Reaction

G A 4-Chloro-6,7-dimethoxyquinazoline C 4-Anilinoquinazoline Core (Precursor to TKIs like Gefitinib) A->C Nucleophilic Aromatic Substitution (SNAr) Isopropanol, Heat B Substituted Aniline (e.g., 3-Chloro-4-fluoroaniline) B->C

Caption: The pivotal SNAr reaction to form the TKI scaffold.

Case Study: Synthesis of a Gefitinib Precursor

This protocol outlines the coupling of the intermediate with 3-chloro-4-fluoroaniline.[6][14]

  • Rationale: The lone pair of electrons on the nitrogen atom of the aniline acts as a nucleophile, attacking the electron-deficient C4 carbon of the quinazoline ring and displacing the chloride ion. The reaction is typically carried out in a protic solvent like isopropanol or butanol at elevated temperatures.

  • Materials:

    • 4-Chloro-6,7-dimethoxyquinazoline (1 equivalent)

    • 3-Chloro-4-fluoroaniline (1-1.2 equivalents)

    • Isopropanol

    • Round-bottom flask with reflux condenser

  • Procedure:

    • In a round-bottom flask, suspend 4-Chloro-6,7-dimethoxyquinazoline (e.g., 6.30 g, 0.03 mol) in isopropanol (e.g., 100 mL).[6]

    • Add 3-chloro-4-fluoroaniline (e.g., 4.8 g, 0.033 mol).

    • Heat the mixture to reflux (approximately 82 °C) and maintain for 4-5 hours, monitoring by TLC.[14]

    • Cool the reaction mixture to room temperature. The product, 4-(3-chloro-4-fluoroanilino)-6,7-dimethoxyquinazoline, will precipitate out of the solution as its hydrochloride salt.

    • Filter the solid, wash with cold isopropanol, and dry under vacuum.

    • Expected Yield: >90%.

This product can then be further modified (e.g., through selective demethylation and etherification) to yield the final active pharmaceutical ingredient, Gefitinib.[13][15] This modular approach, enabled by the 4-Chloro-6,7-dimethoxyquinazoline intermediate, is a powerful strategy in drug discovery.[5]

Conclusion and Future Outlook

The history of 4-Chloro-6,7-dimethoxyquinazoline is intrinsically linked to the rise of targeted cancer therapy. Its development was not an isolated discovery but a response to the needs of medicinal chemists seeking an efficient and reliable way to synthesize potent kinase inhibitors. Its robust synthesis and ideal reactivity profile have cemented its status as a cornerstone intermediate in the pharmaceutical industry.

While newer generations of kinase inhibitors are being developed, the fundamental chemistry and strategic importance of the 4-anilinoquinazoline scaffold remain. As researchers continue to explore new kinase targets and design novel inhibitors, the demand for versatile and well-characterized intermediates like 4-Chloro-6,7-dimethoxyquinazoline will undoubtedly persist, ensuring its legacy in the ongoing development of precision medicines.[8]

References

  • A simple and highly efficient process for synthesis of Gefitinib and its intermediate. Rasayan J. Chem.[Link]

  • The Strategic Importance of 4-Chloro-6,7-dimethoxyquinazoline in Pharmaceutical Research. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • Medicinal Chemistry of Analgesic and Anti-Inflammatory Quinazoline Compounds. SciForum.[Link]

  • Gefitinib - New Drug Approvals. New Drug Approvals.[Link]

  • Process for the preparation of gefitinib.
  • A New Synthesis of Gefitinib. Synlett.[Link]

  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI.[Link]

  • Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. Molecules.[Link]

  • History of discovery and development of antibiotics in chemotherapy. ResearchGate.[Link]

  • Quinazoline Derivatives as Targeted Chemotherapeutic Agents. Medicina (Kaunas).[Link]

  • Implication of Quinazoline-4(3H)-ones in Medicinal Chemistry: A Brief Review. Journal of Chemical and Pharmaceutical Sciences.[Link]

  • 4-Chloro-6,7-dimethoxyquinazoline. PubChem.[Link]

  • The preparation method of 4-chloro-6,7-dimethoxyquinoline.

Sources

The Strategic Therapeutic Targeting of 4-Chloro-5,7-dimethoxyquinazoline Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-chloro-5,7-dimethoxyquinazoline scaffold represents a cornerstone in modern medicinal chemistry, serving as a versatile template for the development of potent and selective therapeutic agents. This technical guide provides a comprehensive exploration of the key molecular targets of this compound derivatives, with a primary focus on their well-established role as kinase inhibitors in oncology. We will delve into the mechanistic intricacies of their interactions with crucial signaling pathways, including the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and the Phosphoinositide 3-Kinase (PI3K)/Akt/mTOR axis. Furthermore, this guide will explore the emerging potential of these derivatives in the realms of neurodegenerative disorders and inflammatory conditions. Detailed experimental protocols for the validation of these therapeutic targets are provided, alongside a curated summary of quantitative biological data to inform future drug discovery and development endeavors.

Introduction: The Quinazoline Scaffold in Drug Discovery

Quinazoline derivatives have emerged as a privileged structural motif in drug discovery, attributable to their ability to mimic the purine core of ATP and thereby effectively compete for the ATP-binding sites of a multitude of kinases.[1] The this compound core, in particular, offers a reactive handle at the C4 position for nucleophilic substitution, allowing for the facile generation of diverse chemical libraries with a wide spectrum of biological activities.[2] This inherent synthetic tractability, coupled with a favorable pharmacological profile, has propelled numerous quinazoline-based compounds into clinical trials and onto the market, particularly as targeted anticancer therapies.[1]

This guide will systematically dissect the therapeutic landscape of this compound derivatives, moving from their most prominent applications to more nascent areas of investigation.

Oncology: A Primary Therapeutic Arena

The dysregulation of protein kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention. Derivatives of this compound have been extensively explored as potent kinase inhibitors, demonstrating significant efficacy in preclinical and clinical settings.

Epidermal Growth Factor Receptor (EGFR) Inhibition: A Paradigm of Targeted Therapy

The EGFR signaling pathway plays a pivotal role in cell proliferation, survival, and differentiation. Its aberrant activation, through mutation or overexpression, is a key driver in a variety of solid tumors. 4-Anilino-5,7-dimethoxyquinazoline derivatives have been at the forefront of EGFR-targeted therapies.[2]

Mechanism of Action: These derivatives act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its autophosphorylation. This, in turn, blocks the activation of downstream signaling cascades, most notably the RAS-RAF-MEK-ERK and PI3K-Akt pathways, ultimately leading to cell cycle arrest and apoptosis.[2]

Signaling Pathway: EGFR and Downstream Cascades

EGFR_Pathway cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Quinazoline 4-Anilino-5,7-dimethoxy quinazoline Derivative Quinazoline->EGFR Inhibits Autophosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: EGFR signaling and its inhibition by quinazoline derivatives.

Quantitative Data: EGFR Inhibitory Activity

Derivative TypeTarget Cell LineIC50 (nM)Reference
4-AnilinoquinazolineEGFR Kinase0.47[3]
6-Arylureido-4-anilinoquinazolineEGFR Kinase11.66 - 867.1[4]
4-Anilino-quinazolineA549 (Lung Cancer)Sub-micromolar[3]
4-Anilino-quinazolineHT-29 (Colon Cancer)Sub-micromolar[3]
Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition: Targeting Angiogenesis

Tumor growth and metastasis are critically dependent on angiogenesis, the formation of new blood vessels. VEGFR-2 is a key mediator of this process. Several 4-amino-5,7-dimethoxyquinazoline derivatives have demonstrated potent inhibitory activity against VEGFR-2, suggesting their potential as anti-angiogenic agents.[5][6]

Mechanism of Action: Similar to their action on EGFR, these derivatives compete with ATP for the binding site in the VEGFR-2 kinase domain, thereby inhibiting its activation and downstream signaling, which is crucial for endothelial cell proliferation and migration.

Signaling Pathway: VEGFR-2 and Angiogenesis

VEGFR_Pathway cluster_angiogenesis Angiogenesis Cascade VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Quinazoline 4-Amino-5,7-dimethoxy quinazoline Derivative Quinazoline->VEGFR2 Inhibits PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Endothelial Endothelial Cell Proliferation & Migration ERK->Endothelial

Caption: VEGFR-2 signaling in angiogenesis and its inhibition.

Quantitative Data: VEGFR-2 Inhibitory Activity

Derivative TypeIC50 (µM)Reference
6,7-dimethoxy-4-anilinoquinazoline0.016[5]
4-alkoxyquinazoline0.00289[6]
PI3K/Akt/mTOR Pathway Inhibition: A Central Node in Cancer Progression

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its hyperactivation is a common event in many cancers, making it an attractive therapeutic target.[1][7] Certain 4-aminoquinazoline derivatives have been shown to effectively inhibit PI3Kα, a key isoform of PI3K.[8]

Mechanism of Action: By inhibiting PI3Kα, these compounds prevent the phosphorylation and subsequent activation of Akt, a central kinase in the pathway. This leads to the deactivation of downstream effectors like mTOR, resulting in the inhibition of cell growth and the induction of apoptosis.[8]

Emerging Therapeutic Frontiers

Beyond oncology, the therapeutic potential of this compound derivatives is being explored in other disease areas.

Neurodegenerative Disorders: A Glimmer of Hope for Alzheimer's Disease

Recent computational and in vitro studies have suggested that 4-chloro-6,7-dimethoxyquinazoline and its derivatives may have potential as therapeutic agents for Alzheimer's disease.[9][10] The proposed mechanism involves the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[9]

Anti-inflammatory Applications: Targeting Cyclooxygenase (COX)

Some quinazoline derivatives have been investigated for their anti-inflammatory properties, with studies pointing towards the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.[11][12]

Experimental Protocols

To facilitate further research and validation of the therapeutic targets discussed, this section provides detailed, step-by-step methodologies for key in vitro assays.

Western Blot Analysis for PI3K/Akt Pathway Activation

This protocol details the detection of phosphorylated and total protein levels of key components of the PI3K/Akt pathway.

Experimental Workflow

Western_Blot_Workflow A Cell Lysis B Protein Quantification (BCA Assay) A->B C SDS-PAGE B->C D Protein Transfer (PVDF Membrane) C->D E Blocking D->E F Primary Antibody Incubation (e.g., anti-p-Akt) E->F G Secondary Antibody Incubation (HRP-conjugated) F->G H Chemiluminescent Detection G->H I Data Analysis H->I

Caption: A typical workflow for Western Blot analysis.

Methodology:

  • Cell Culture and Treatment: Plate cells at an appropriate density and treat with various concentrations of the this compound derivative for the desired time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Denature protein samples and separate them by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of PI3K, Akt, and mTOR overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the use of propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.

Methodology:

  • Cell Treatment: Treat cells with the test compound for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the fluorescence intensity of PI.

  • Data Analysis: Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V/PI Staining

This dual-staining method allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

  • Cell Treatment: Treat cells with the quinazoline derivative for a specified period.

  • Cell Harvesting: Collect both floating and adherent cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide to the cell suspension and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.

  • Data Analysis:

    • Annexin V-negative and PI-negative cells are viable.

    • Annexin V-positive and PI-negative cells are in early apoptosis.

    • Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

Conclusion and Future Perspectives

Derivatives of this compound have unequivocally demonstrated their therapeutic potential, particularly as kinase inhibitors in the field of oncology. Their ability to target key drivers of cancer progression, such as EGFR, VEGFR, and the PI3K/Akt pathway, underscores their significance in the development of targeted therapies. While the exploration of their utility in neurodegenerative and inflammatory diseases is still in its early stages, the initial findings are promising and warrant further investigation.

Future research should focus on the design of derivatives with enhanced selectivity for specific kinase isoforms to minimize off-target effects and improve therapeutic indices. Furthermore, a deeper mechanistic understanding of their activity in non-oncological contexts will be crucial for expanding their therapeutic applications. The synthetic accessibility and proven biological activity of the this compound scaffold ensure that it will remain a fertile ground for the discovery of novel and impactful therapeutic agents.

References

  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (URL: [Link])

  • Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. (URL: [Link])

  • Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition. (URL: [Link])

  • Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors. (URL: [Link])

  • IC 50 values (in nm) of 4-aminoquinazoline analogues as inhibitors of EGFR and HER. (URL: [Link])

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (URL: [Link])

  • Identification of novel 4-anilinoquinazoline derivatives as potent EGFR inhibitors both under normoxia and hypoxia. (URL: [Link])

  • Discovery of novel VEGFR-2 inhibitors embedding 6,7-dimethoxyquinazoline and diarylamide fragments. (URL: [Link])

  • Discovery of new 4-alkoxyquinazoline-based derivatives as potent VEGFR2 inhibitors. (URL: [Link])

  • Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. (URL: [Link])

  • Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. (URL: [Link])

  • Combined Experimental and Computational Investigations of 4‐Amino‐2‐Chloro‐6,7‐Dimethoxyquinazoline as Potential Anti‐Alzheimer Agent. (URL: [Link])

  • Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells. (URL: [Link])

  • Synthesis and anticancer activities of 5,6,7-trimethoxy-N-phenyl(ethyl)-4-aminoquinazoline derivatives. (URL: [Link])

  • Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. (URL: [Link])

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (URL: [Link])

  • Spectroscopic study, Quantum Chemical Investigations, In silico and Drug Likeness of 4-Chloro-6,7-dimethoxyquinazoline: A potent study of new anti-alzheimer agent. (URL: [Link])

  • Synthesis of 4-Anilinoquinazoline-Derivative Dual Kinase Inhibitors Targeting EGFR and VEGFR-2. (URL: [Link])

  • Discovery of new VEGFR-2 inhibitors based on bis([1][7][13]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. (URL: [Link])

  • Design, synthesis and evaluation of 4,7-disubstituted 8-methoxyquinazoline derivatives as potential cytotoxic agents targeting β-catenin/TCF4 signaling pathway. (URL: [Link])

  • Synthesis, Crystal Structure and Anticancer Activity of Substituted Quinazoline Derivatives. (URL: [Link])

  • Synthesis and anticancer activities of 4-(4-substituted piperazin)-5,6,7-trialkoxy quinazoline derivatives. (URL: [Link])

  • Recent Advances in the Search for Effective Anti-Alzheimer's Drugs. (URL: [Link])

  • Discovery of a new class of anilinoquinazoline inhibitors with high affinity and specificity for the tyrosine kinase domain of c-Src. (URL: [Link])

  • Therapeutic potential of quinazoline derivatives for Alzheimer's disease: A comprehensive review. (URL: [Link])

  • FT‐IR spectrum of 4‐amino‐2‐chloro‐6,7‐dimethoxyquinazoline. (URL: [Link])

  • Synthesis, Inhibitory Activity, and In Silico Modeling of Selective COX-1 Inhibitors with a Quinazoline Core. (URL: [Link])

  • Inhibitors of src tyrosine kinase: the preparation and structure-activity relationship of 4-anilino-3-cyanoquinolines and 4-anilinoquinazolines. (URL: [Link])

  • Styrylquinazoline derivatives as ABL inhibitors selective for different DFG orientations. (URL: [Link])

  • Compounds Consisting of Quinazoline, Ibuprofen, and Amino Acids with Cytotoxic and Anti-Inflammatory Effects. (URL: [Link])

  • Identification of a novel Src inhibitor K882 derived from quinazoline-based stilbenes with anti-NSCLC effect. (URL: [Link])

  • Equally potent inhibition of c-Src and Abl by compounds that recognize inactive kinase conformations. (URL: [Link])

  • Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. (URL: [Link])

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (URL: [Link])

  • Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. (URL: [Link])

  • Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. (URL: [Link])

  • Exploring Substituted Tetrazoloquinazoline: Biological Activities, Molecular Docking Analysis, and Anti-Breast Cancer MCF7/HER2 Effects. (URL: [Link])

  • Synthesis, Molecular Docking Studies and Biological Evaluation of Quinoline Derivatives as COX Inhibitors. (URL: [Link])

  • COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles. (URL: [Link])

Sources

4-Chloro-5,7-dimethoxyquinazoline stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability and Storage of 4-Chloro-5,7-dimethoxyquinazoline

Authored by: A Senior Application Scientist

Introduction: The Quinazoline Scaffold in Modern Drug Discovery

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in oncology.[1][2] Its rigid, heterocyclic structure provides an excellent framework for presenting pharmacophoric elements in a defined three-dimensional space, enabling precise interactions with biological targets such as protein kinases.[1] this compound is a key heterocyclic building block, valued by researchers for its utility in synthesizing a diverse range of biologically active molecules. The chlorine atom at the 4-position serves as a versatile synthetic handle, readily displaced by nucleophiles to allow for the construction of libraries of substituted quinazolines.[3]

However, this inherent reactivity, which makes it an excellent synthetic intermediate, also presents significant challenges regarding its stability and storage. Degradation of this starting material can lead to the formation of impurities that complicate subsequent reactions, compromise the purity of the final compounds, and ultimately lead to inconsistent biological data. This guide provides a comprehensive overview of the stability profile of this compound, offering field-proven protocols for its proper storage, handling, and stability verification to ensure the integrity and reproducibility of your research.

Core Physicochemical Properties

A foundational understanding of the compound's basic properties is essential before delving into its stability.

PropertyValueSource
CAS Number 884340-91-4[4]
Molecular Formula C₁₀H₉ClN₂O₂[4]
Molecular Weight 224.64 g/mol [5]
Appearance Typically a light yellow or off-white powder/solid[6][7]
Melting Point 182.0 - 188.0 °C[6][8]
Solubility Insoluble in water[7][9]

The Chemical Stability Profile: Understanding Inherent Reactivity

The stability of this compound is intrinsically linked to the chemical nature of the 4-chloroquinazoline core. The electron-withdrawing nitrogen atoms within the pyrimidine ring render the C4 position highly electrophilic and thus susceptible to nucleophilic attack. This makes the chlorine atom an excellent leaving group, a feature exploited in synthesis but a liability during storage.[3]

Primary Degradation Pathway: Hydrolysis

The most probable and significant degradation pathway for this compound is hydrolysis. The presence of atmospheric moisture or residual water in solvents can lead to the nucleophilic displacement of the chloride atom by a hydroxyl group. This reaction results in the formation of 5,7-dimethoxyquinazolin-4(3H)-one, a common impurity that can be difficult to remove from subsequent reaction mixtures.

cluster_main Figure 1: Primary Hydrolytic Degradation Pathway A This compound C 5,7-dimethoxyquinazolin-4(3H)-one (Degradant) A->C Nucleophilic Aromatic Substitution B H₂O (Moisture) B->A D HCl G start Storage Duration? short_term Short-Term (< 1 month) start->short_term Short long_term Long-Term (> 1 month) start->long_term Long protocol1 Store at 2-8°C - Tightly sealed container - In a desiccator short_term->protocol1 protocol2 Store at -20°C - Tightly sealed container - Backfill with inert gas (Ar/N₂) - Place inside a secondary container with desiccant long_term->protocol2

Caption: Decision diagram for appropriate storage conditions.

Long-Term Storage (>1 Month)

For long-term archival, the goal is to minimize all potential degradation pathways.

  • Temperature: Store at -20°C. [10]Low temperatures significantly slow the rate of any potential hydrolytic or decomposition reactions.

  • Atmosphere: The vial should be flushed with an inert gas (e.g., argon or nitrogen) before sealing to displace moisture and oxygen.

  • Moisture Control: The primary container should be tightly sealed. For an added layer of protection, place the sealed vial inside a larger, secondary container that contains a desiccant (e.g., silica gel).

  • Light: Store in the dark or in an amber vial to prevent potential photolytic degradation.

Short-Term Storage and In-Lab Handling

For material that is in active use:

  • Equilibration: Before opening, always allow the container to warm to room temperature while still sealed, preferably in a desiccator. This critical step prevents atmospheric moisture from condensing onto the cold powder.

  • Weighing and Dispensing: Perform these actions in a controlled environment if possible (e.g., a glove box). If not, work quickly and reseal the container promptly. Avoid leaving the bottle open on the bench.

  • Solvents: When preparing solutions, use anhydrous solvents to prevent degradation in the stock solution. For long-term storage of solutions, store at -80°C if possible. [10]

Establishing a Self-Validating Stability Program

Trustworthiness in research comes from self-validating systems. Do not assume the stability of a reagent, especially one as reactive as this compound. A simple, periodic quality control check can save significant time and resources by preventing the use of degraded material.

Experimental Workflow: Stability Assessment

The following workflow outlines a forced degradation study, which is a systematic way to probe the stability of your compound.

G cluster_workflow Figure 3: Forced Degradation Study Workflow prep Prepare Stock Solution (e.g., in Acetonitrile) stress Aliquot and apply stress conditions: - Acidic (0.1N HCl) - Basic (0.1N NaOH) - Neutral (Water) - Oxidative (3% H₂O₂) prep->stress incubate Incubate at controlled temp (e.g., 40°C) stress->incubate sample Sample at time points (0, 2, 8, 24 hours) incubate->sample analyze Analyze by HPLC-UV or LC-MS sample->analyze data Quantify parent peak area and identify degradants analyze->data

Caption: Workflow for assessing compound stability.

Protocol 1: Forced Hydrolytic Degradation Study

Objective: To determine the stability of this compound in aqueous environments under acidic, basic, and neutral conditions.

Materials:

  • This compound

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • HPLC or LC-MS system with a C18 column

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in ACN.

  • Stress Sample Preparation:

    • Acidic: Mix 100 µL of the stock solution with 900 µL of 0.1 M HCl.

    • Basic: Mix 100 µL of the stock solution with 900 µL of 0.1 M NaOH.

    • Neutral: Mix 100 µL of the stock solution with 900 µL of HPLC-grade water.

  • Time Zero (T=0) Analysis: Immediately inject an aliquot of each stress sample and an unstressed control (100 µL stock + 900 µL ACN) into the HPLC/LC-MS system to establish the initial purity.

  • Incubation: Incubate the remaining stress samples in a controlled temperature environment (e.g., 40°C).

  • Time Point Analysis: At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot from each condition, neutralize if necessary (for acid/base samples), and analyze by HPLC/LC-MS.

  • Data Analysis: Compare the peak area of the parent compound at each time point relative to T=0. Significant reduction in the parent peak area, accompanied by the appearance of new peaks (e.g., the quinazolinone degradant), indicates instability under those conditions.

Data Interpretation and Recording

All quantitative stability data should be recorded systematically.

ConditionTime (hours)Parent Compound Peak Area% Parent RemainingNew Peak (Retention Time)
Neutral (H₂O)01,500,000100%-
241,450,00096.7%-
Acidic (HCl)01,510,000100%-
241,200,00079.5%4.2 min
Basic (NaOH)01,495,000100%-
24250,00016.7%4.2 min

This is example data. Actual results may vary.

Conclusion

This compound is a valuable but reactive synthetic intermediate. Its utility is directly proportional to its purity, which can be compromised by improper storage and handling. The primary degradation pathway is hydrolysis, driven by exposure to moisture. By implementing a rigorous storage protocol—cold, dry, and under an inert atmosphere—and by performing periodic stability checks, researchers can ensure the integrity of this reagent. This diligence is not a procedural formality; it is a prerequisite for generating reliable, reproducible data and is a cornerstone of scientific integrity in drug discovery and development.

References

  • PubChem. (n.d.). 4-Chloro-6,7-dimethoxyquinazoline. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-chloroquinazolines. Retrieved from [Link]

  • Taylor & Francis Online. (2010). Synthesis of Substituted Quinazolines: Application to the Synthesis of Verubulin. Retrieved from [Link]

  • National Institutes of Health. (2010). Potential of Substituted Quinazolines to Interact with Multiple Targets in the Treatment of Cancer. PMC. Retrieved from [Link]

  • ACS Omega. (2023). Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-ones as Potential Antileukemic Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Substituted Quinazolines, 1. Synthesis and Antitumor Activity of Certain Substituted 2-Mercapto-4(3H)-quinazolinone Analogs. Retrieved from [Link]

  • Taylor & Francis Online. (2022). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2022). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC. Retrieved from [Link]

  • Home Sunshine Pharma. (n.d.). 4-Chloro-6,7-dimethoxyquinazoline CAS 13790-39-1. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility of 4-Chloro-5,7-dimethoxyquinazoline in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Solubility in Drug Discovery

4-Chloro-5,7-dimethoxyquinazoline is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a key intermediate in the synthesis of targeted therapeutic agents.[1] The journey of a drug candidate from the laboratory to the clinic is fraught with challenges, with poor aqueous and organic solvent solubility being a primary contributor to high attrition rates. Understanding the solubility profile of a compound like this compound is therefore not merely a perfunctory characterization step; it is a critical determinant of its viability as a drug lead.[2] Favorable solubility influences everything from reaction kinetics and purification efficiency during synthesis to the ultimate bioavailability and therapeutic efficacy of the final active pharmaceutical ingredient (API).[3]

This technical guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound in a range of common organic solvents. While specific quantitative solubility data for this exact isomer is not widely published, this guide will equip researchers with the foundational knowledge and detailed experimental protocols necessary to perform this crucial analysis in their own laboratories.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the cornerstone of solubility prediction.[4] This adage suggests that substances with similar polarities are more likely to be soluble in one another. The solubility of this compound is governed by the interplay of its structural features and the physicochemical properties of the solvent.

Molecular Structure and Polarity

The structure of this compound, with its quinazoline core, chloro-substituent, and two methoxy groups, presents a molecule of intermediate polarity.

  • Quinazoline Core: The bicyclic aromatic system containing two nitrogen atoms contributes to the molecule's polarity and provides sites for potential hydrogen bonding.

  • Chloro Group: The electronegative chlorine atom at the 4-position introduces a dipole moment, further influencing the molecule's polarity.

  • Dimethoxy Groups: The two methoxy groups at the 5- and 7-positions are polar and can act as hydrogen bond acceptors, which can enhance solubility in protic solvents.[4]

Based on these features, it is anticipated that this compound will exhibit limited solubility in non-polar solvents and greater solubility in polar aprotic and protic solvents. For instance, its constitutional isomer, 4-Chloro-6,7-dimethoxyquinazoline, is reported to be insoluble in water, a highly polar protic solvent.[5][6] This suggests that despite the presence of polar groups, the overall molecular architecture may hinder strong interactions with water molecules.

Solvent Selection Rationale

A systematic approach to solvent selection is crucial for comprehensively mapping the solubility profile. The chosen solvents should span a range of polarities and chemical functionalities.

Solvent ClassExamplesExpected Solubility of this compoundRationale
Polar Protic Methanol, EthanolModerate to HighThe hydroxyl group of the solvent can act as a hydrogen bond donor to the nitrogen atoms and methoxy groups of the quinazoline derivative.
Polar Aprotic Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), AcetonitrileHighThese solvents have large dipole moments and can effectively solvate the polar regions of the molecule without the steric hindrance of hydrogen bond donation. Studies on other quinazoline derivatives have shown high solubility in DMF and DMSO.[2][7]
Moderately Polar Acetone, Ethyl AcetateModerateThese solvents possess some polarity and can engage in dipole-dipole interactions.
Non-Polar Hexane, TolueneLowThe lack of significant polarity in these solvents makes them poor candidates for solvating a molecule with multiple polar functional groups.
Chlorinated Dichloromethane (DCM), ChloroformModerate to HighThe ability of these solvents to engage in dipole-dipole interactions and their similarity in terms of the chloro-substituent may lead to favorable solubility.

Experimental Determination of Solubility

The following section outlines a detailed, step-by-step protocol for the experimental determination of the solubility of this compound. The shake-flask method is presented as the gold standard for determining equilibrium solubility due to its reliability.[8]

Materials and Equipment
  • This compound (as a solid, with known purity)

  • A range of organic solvents (e.g., Methanol, Ethanol, DMSO, DMF, Acetonitrile, Acetone, Ethyl Acetate, Hexane, Toluene, Dichloromethane)

  • Analytical balance (accurate to ±0.1 mg)

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Syringe filters (0.22 µm or 0.45 µm, compatible with the chosen solvents)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Accurately weigh an amount of this compound that is in excess of its expected solubility and place it into a series of vials.

    • To each vial, add a precise volume of the selected organic solvent.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that a true equilibrium between the dissolved and undissolved solid is reached.[8]

  • Sample Collection and Preparation:

    • After equilibration, remove the vials from the shaker and allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter (0.22 µm or 0.45 µm) into a clean vial to remove any undissolved particles. This step is critical to avoid artificially high solubility readings.

    • Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

    • Analyze the standard solutions using a validated HPLC method to generate a calibration curve.

    • Analyze the diluted samples of the saturated solutions under the same HPLC conditions.

    • Determine the concentration of this compound in the diluted samples by interpolating from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of the saturated solution by taking into account the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

SolventPolarity IndexSolubility (mg/mL) at 25 °CObservations
Methanol5.1Experimental ValueClear, colorless solution
Ethanol4.3Experimental ValueClear, colorless solution
Dimethyl Sulfoxide (DMSO)7.2Experimental ValueClear, colorless solution
N,N-Dimethylformamide (DMF)6.4Experimental ValueClear, colorless solution
Acetonitrile5.8Experimental ValueClear, colorless solution
Acetone5.1Experimental ValueClear, colorless solution
Ethyl Acetate4.4Experimental ValueClear, colorless solution
Dichloromethane3.1Experimental ValueClear, colorless solution
Toluene2.4Experimental ValueSuspension with undissolved solid
Hexane0.1Experimental ValueSuspension with undissolved solid

Note: The polarity index is a relative measure of a solvent's polarity. Higher numbers indicate greater polarity.

The results should be interpreted in the context of the theoretical principles discussed earlier. A strong correlation between solvent polarity and the solubility of this compound would validate the "like dissolves like" principle for this compound.

Conclusion

A thorough understanding of the solubility of this compound in common organic solvents is indispensable for its successful application in drug discovery and development. This guide has provided a robust framework for both the theoretical prediction and the experimental determination of its solubility profile. By following the detailed protocols outlined herein, researchers can generate reliable and reproducible solubility data, enabling informed decisions in synthetic route optimization, formulation development, and preclinical studies. The systematic approach advocated in this guide will undoubtedly contribute to accelerating the translation of promising quinazoline-based compounds from the laboratory to potential therapeutic applications.

References

  • Rheolution Inc. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

  • Baluja, S., et al. (2016). STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. International Journal of Basic and Applied Chemical Sciences, 6(1), 14-37.
  • Abougela, I. K. M. (2011). Experimental and Computational Methods Pertaining to Drug Solubility.
  • Dahlgren, D. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.
  • Solubility of Things. N-(3-chlorophenyl)-6,7-dimethoxy-quinazolin-4-amine. [Link]

  • PubChem. 4-Chloro-6,7-dimethoxyquinoline. [Link]

  • PubChem. 4-Chloro-6,7-dimethoxyquinazoline. [Link]

  • Wang, J., et al. (2014). Quinazoline derivatives: synthesis and bioactivities. Molecules, 19(11), 17668-17708.
  • Wikipedia. Quinazoline. [Link]

  • Rani, P., et al. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica, 15(6), 115-118.
  • Solubility of Things. 4-Chloroaniline. [Link]

  • Google Patents. CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline.

Sources

A Technical Guide to 4-Chloro-5,7-dimethoxyquinazoline: Commercial Availability, Purity Assessment, and Implications for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 4-Chloro-5,7-dimethoxyquinazoline, a key heterocyclic intermediate in medicinal chemistry. While its isomer, 4-chloro-6,7-dimethoxyquinazoline, is more extensively documented as a precursor to prominent tyrosine kinase inhibitors, the 5,7-dimethoxy variant presents unique opportunities for novel molecular design in drug discovery. This whitepaper details its commercial availability, prevalent purity grades, and the critical impact of purity on synthetic outcomes. Furthermore, it offers robust, field-proven methodologies for purity assessment, including High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. By synthesizing technical data with practical insights, this guide serves as an essential resource for researchers navigating the procurement and application of this versatile chemical building block.

Introduction: The Quinazoline Scaffold in Modern Medicinal Chemistry

The quinazoline ring system is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The strategic functionalization of the quinazoline nucleus allows for the fine-tuning of pharmacological activity. The introduction of a chlorine atom at the 4-position creates a reactive electrophilic center, readily susceptible to nucleophilic aromatic substitution. This feature makes 4-chloroquinazolines exceptionally valuable as versatile intermediates for the synthesis of diverse libraries of bioactive molecules.[1]

Specifically, dimethoxy-substituted 4-chloroquinazolines are cornerstone intermediates in the development of targeted cancer therapies. The well-known 4-chloro-6,7-dimethoxyquinazoline is a pivotal precursor for several clinically successful Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs), such as gefitinib and erlotinib.[2] The methoxy groups in these positions often play a crucial role in anchoring the molecule within the ATP-binding pocket of the target kinase.

This guide focuses on the less-documented but commercially available isomer, This compound (CAS No. 884340-91-4) . The alternative positioning of the methoxy groups offers a different steric and electronic profile, providing medicinal chemists with a valuable tool for exploring new chemical space and developing novel kinase inhibitors or other targeted therapies.

Commercial Suppliers and Purity Grades of this compound

A critical first step in any research or development program is the reliable sourcing of starting materials with well-defined purity. This compound is available from a range of chemical suppliers, typically with purity specifications suitable for research and early-stage development.

SupplierReported Purity/GradeCAS Number
BLD Pharm≥97% (HPLC)884340-91-4
ChemicalBookVaries by supplier884340-91-4
ACE Biolabs97%884340-91-4
BIOFOUNTResearch Grade884340-91-4

Note: This table is not exhaustive and represents a snapshot of publicly available information. Researchers should always request a certificate of analysis for the specific lot they intend to purchase.

Purity grades for this class of compounds are most commonly determined by High-Performance Liquid Chromatography (HPLC), with typical purities for research-grade material ranging from 97% to over 99%. For later-stage development and manufacturing, higher purity grades are often required to minimize the presence of impurities that could affect the safety and efficacy of the final active pharmaceutical ingredient (API).

Synthesis, Potential Impurities, and the Criticality of Purity in Drug Development

Understanding the synthetic route to this compound is essential for anticipating potential process-related impurities. While specific patent literature for the 5,7-isomer is not as prevalent as for the 6,7-isomer, a plausible synthetic pathway can be extrapolated from known quinazoline chemistry. The synthesis likely involves the cyclization of a substituted anthranilic acid derivative followed by a chlorination step.

A general synthetic pathway for a dimethoxy-4-chloroquinazoline is depicted below. The synthesis of the 6,7-isomer, for instance, often starts from 4,5-dimethoxy-2-aminobenzoic acid.[3]

synthesis_pathway cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_final Final Product start_material Substituted 2-aminobenzoic acid quinazolinone Dimethoxy- quinazolin-4(3H)-one start_material->quinazolinone Cyclization (e.g., with formamide) final_product 4-Chloro-dimethoxy- quinazoline quinazolinone->final_product Chlorination (e.g., SOCl₂, POCl₃)

Caption: Generalized synthetic pathway for 4-chloro-dimethoxyquinazolines.

Potential Impurities:

  • Unreacted Starting Materials: Residual substituted 2-aminobenzoic acid or the intermediate dimethoxy-quinazolin-4(3H)-one.

  • Reagent-Related Impurities: By-products from the chlorinating agent (e.g., residual thionyl chloride or phosphorus oxychloride).

  • Positional Isomers: If the starting materials are not isomerically pure, other dimethoxy-substituted quinazoline isomers could be present.

  • Over-chlorinated Species: Although less common for this specific transformation, the potential for chlorination at other positions on the quinazoline ring exists under harsh conditions.

  • Hydrolysis Product: The 4-chloro group is susceptible to hydrolysis, which can revert the product back to the quinazolin-4(3H)-one intermediate, especially in the presence of moisture.

The purity of this compound is paramount in drug development. Impurities in this key intermediate can carry through to the final API, potentially leading to:

  • Altered Pharmacological Profile: Impurities may have their own biological activity, leading to off-target effects.

  • Toxicity: Certain impurities can be toxic, posing a significant safety risk.

  • Reduced Yields: Impurities can interfere with subsequent reactions, lowering the overall yield of the API.

  • Complicated Purification: The presence of closely related impurities can make the purification of the final API challenging and costly.

Analytical Methodologies for Purity and Quality Control

A robust analytical package is essential for ensuring the quality of this compound. The following section provides detailed, adaptable protocols for HPLC and NMR analysis.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the primary method for determining the purity of this compound and quantifying any impurities. A reversed-phase HPLC method is generally suitable.

Experimental Protocol: Reversed-Phase HPLC

  • Column: C18, 5 µm, 4.6 x 250 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-30 min: 95% to 5% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of 0.5 mg/mL.

Causality Behind Experimental Choices:

  • C18 Column: The non-polar C18 stationary phase provides good retention for the moderately polar quinazoline ring system.

  • Formic Acid: The addition of a small amount of acid to the mobile phase improves peak shape by ensuring that any basic nitrogen atoms in the quinazoline ring are consistently protonated.

  • Gradient Elution: A gradient from a highly aqueous mobile phase to a highly organic mobile phase ensures the elution of a wide range of potential impurities with varying polarities.

  • UV Detection at 254 nm: The aromatic quinazoline scaffold exhibits strong UV absorbance at this wavelength, providing good sensitivity.

hplc_workflow sample_prep Sample Preparation (Dissolve in mobile phase) hplc_injection HPLC Injection sample_prep->hplc_injection separation Chromatographic Separation (C18 Column) hplc_injection->separation detection UV Detection (254 nm) separation->detection data_analysis Data Analysis (Peak integration, purity calculation) detection->data_analysis

Caption: A typical workflow for HPLC purity analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is indispensable for confirming the chemical structure of this compound and identifying any structurally related impurities.

Experimental Protocol: ¹H and ¹³C NMR

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)

  • Concentration: 5-10 mg of sample in 0.6-0.7 mL of solvent

  • Instrument: 400 MHz or higher NMR spectrometer

  • ¹H NMR:

    • Acquire a standard proton spectrum.

    • Expected signals would include aromatic protons on the quinazoline ring and singlet peaks for the two methoxy groups. The chemical shifts of the aromatic protons will be indicative of the 5,7-substitution pattern.

  • ¹³C NMR:

    • Acquire a proton-decoupled carbon spectrum.

    • This will confirm the number of unique carbon atoms and their chemical environments, including the two methoxy carbons and the carbons of the quinazoline core.

Interpreting the Data for Purity:

  • Structural Confirmation: The observed chemical shifts and coupling patterns in the ¹H and ¹³C NMR spectra should be consistent with the structure of this compound. 2D NMR techniques like COSY and HSQC can be used for unambiguous assignment.

  • Impurity Detection: The presence of unexpected signals in the NMR spectra can indicate the presence of impurities. The integration of these signals relative to the main compound can provide a semi-quantitative estimate of their levels.

Conclusion: A Versatile Intermediate for Advancing Drug Discovery

This compound is a valuable and commercially available building block for medicinal chemists and drug development professionals. Its unique substitution pattern offers opportunities for the design of novel therapeutic agents, particularly in the realm of targeted therapies. A thorough understanding of its commercial sources, purity grades, and potential impurities is crucial for ensuring the quality and reproducibility of research and development efforts. The analytical methodologies outlined in this guide provide a robust framework for the quality control of this important intermediate, empowering researchers to confidently advance their drug discovery programs.

References

  • ACE Biolabs. (n.d.). This compound. Retrieved from [Link]

  • BIOFOUNT. (n.d.). This compound. Retrieved from [Link]

  • PureSynth. (n.d.). 4-Chloro-6,7-Dimethoxyquinazoline 98.0%(HPLC). Retrieved from [Link]

  • Google Patents. (2016). The preparation method of 4-chloro-6,7-dimethoxyquinoline. CN106008336A.
  • ResearchGate. (2012). Structure of quinazoline and its isomers. [Link]

  • MDPI. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. [Link]

Sources

Methodological & Application

Protocol for the Synthesis of 4-Anilino-5,7-dimethoxyquinazoline Derivatives: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

The 4-anilinoquinazoline scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous approved and investigational drugs, particularly in oncology.[1][2] These compounds are renowned as potent and selective inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinases, which are frequently overexpressed or mutated in various cancers.[3][4][5] The strategic placement of dimethoxy groups at the 5- and 7-positions of the quinazoline ring can significantly influence the molecule's conformation and interaction with the ATP-binding pocket of the target kinase. This application note provides a comprehensive, field-proven protocol for the synthesis of 4-anilino-5,7-dimethoxyquinazoline derivatives. The protocol is designed for researchers in drug discovery and development, offering a detailed, step-by-step methodology, explanations for critical experimental choices, and characterization guidelines.

Introduction: The Significance of 4-Anilinoquinazolines

The quinazoline ring system, particularly when substituted with an aniline group at the 4-position, represents a privileged scaffold for targeting protein kinases.[6] First- and second-generation EGFR inhibitors like Gefitinib and Erlotinib feature this core structure, demonstrating its clinical utility.[7] The fundamental mechanism involves competitive inhibition at the ATP-binding site of the EGFR kinase domain, thereby blocking downstream signaling pathways that promote cell proliferation and survival.[5]

The synthesis of a library of these derivatives is a critical step in establishing a structure-activity relationship (SAR) and optimizing lead compounds for improved potency, selectivity, and pharmacokinetic properties.[4] This protocol details a reliable and scalable two-step synthetic route, beginning with the chlorination of a quinazolinone precursor followed by a nucleophilic aromatic substitution with a diverse range of aniline derivatives.

Overall Synthetic Scheme

The synthesis is typically achieved via a two-stage process. The first stage involves the conversion of the relatively inert 5,7-dimethoxyquinazolin-4(3H)-one into the highly reactive 4-chloro-5,7-dimethoxyquinazoline intermediate. The second stage is the nucleophilic aromatic substitution (SNAr) reaction, where the chloro group is displaced by the amino group of a substituted aniline to yield the final product.

G cluster_0 Stage 1: Chlorination cluster_1 Stage 2: Nucleophilic Aromatic Substitution (SNAr) A 5,7-Dimethoxyquinazolin-4(3H)-one B This compound A->B  SOCl₂ (Thionyl Chloride)  cat. DMF, Reflux D 4-Anilino-5,7-dimethoxyquinazoline Derivative B->D B->D  Isopropanol, Reflux  Isopropanol, Reflux C Substituted Aniline (R-Ph-NH₂) C->D

Caption: General two-stage synthetic route.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound Intermediate

This procedure details the critical activation of the quinazolinone precursor. The hydroxyl group at the 4-position is converted into a good leaving group (chloride) to facilitate the subsequent nucleophilic substitution.

Rationale: Thionyl chloride (SOCl₂) is an effective and common reagent for this type of chlorination. N,N-Dimethylformamide (DMF) serves as a catalyst by forming a Vilsmeier-Haack type reagent ([(CH₃)₂N=CHCl]Cl), which is a more potent chlorinating agent than SOCl₂ alone.[8] Toluene is used for azeotropic removal of residual thionyl chloride, which is crucial as any remaining SOCl₂ would react with the aniline in the next step.

Materials & Equipment:

  • 5,7-Dimethoxyquinazolin-4(3H)-one

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF), catalytic amount

  • Toluene

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask (appropriate size), reflux condenser, heating mantle, magnetic stirrer

  • Rotary evaporator

Step-by-Step Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 5,7-dimethoxyquinazolin-4(3H)-one (1.0 eq.) in thionyl chloride (10-15 mL per gram of starting material).

  • Catalyst Addition: Carefully add a catalytic amount of DMF (e.g., 2-3 drops) to the suspension.

  • Chlorination: Heat the reaction mixture to reflux (approx. 76 °C) and maintain for 4-6 hours. The reaction can be monitored by TLC (e.g., using 10% Methanol in DCM) until the starting material is fully consumed.

  • Removal of Excess Reagent: After cooling to room temperature, remove the excess thionyl chloride under reduced pressure using a rotary evaporator.

  • Azeotropic Removal: Add toluene (2 x 20 mL) to the residue and evaporate each time under reduced pressure to ensure the complete removal of any remaining thionyl chloride.

  • Work-up: Dissolve the resulting crude residue in dichloromethane (DCM). Transfer the solution to a separatory funnel and carefully wash with saturated aqueous NaHCO₃ solution (2x) to neutralize residual acid, followed by a wash with brine (1x).[8]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate in vacuo to yield this compound, typically as an off-white or pale yellow solid. This intermediate is often used in the next step without further purification.

Protocol 2: Synthesis of 4-Anilino-5,7-dimethoxyquinazoline Derivatives (General Procedure)

This protocol describes the core reaction where the desired aniline is coupled to the quinazoline scaffold.

Rationale: Isopropanol is an ideal solvent for this SNAr reaction. It effectively dissolves the reactants at reflux temperature, while the often-crystalline hydrochloride salt of the product conveniently precipitates upon cooling, simplifying isolation.[9][10][11] The reaction proceeds via nucleophilic attack of the aniline nitrogen on the electron-deficient C4 position of the quinazoline ring, followed by the elimination of the chloride ion.

Materials & Equipment:

  • This compound (from Protocol 1)

  • Substituted aniline (1.1 - 1.2 eq.)

  • Isopropanol (IPA) or n-Butanol

  • Round-bottom flask, reflux condenser, magnetic stirrer

  • Büchner funnel and filter paper

  • Cold ethanol or diethyl ether for washing

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask containing this compound (1.0 eq.), add the desired substituted aniline (1.1 eq.) and isopropanol (15-20 mL per gram of the chloroquinazoline).

  • Nucleophilic Substitution: Heat the mixture to reflux (approx. 82 °C for isopropanol) with stirring for 4-8 hours. Monitor the reaction's progress by TLC.

  • Product Isolation: Upon completion, cool the reaction mixture to room temperature, and then further cool in an ice bath for 30-60 minutes to maximize precipitation.

  • Filtration: Collect the precipitated solid, which is typically the hydrochloride salt of the product, by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold isopropanol or diethyl ether to remove soluble impurities.

  • Drying: Dry the product under vacuum to obtain the 4-anilino-5,7-dimethoxyquinazoline derivative.

  • (Optional) Free-Basing and Purification: If necessary, the hydrochloride salt can be neutralized. Suspend the salt in a mixture of DCM and water, and add a base (e.g., saturated NaHCO₃ or 1M NaOH) until the aqueous layer is basic. Separate the organic layer, dry it over MgSO₄, and concentrate it. The resulting free base can be further purified by recrystallization from a suitable solvent (e.g., ethanol, acetonitrile) or by column chromatography on silica gel.

Data Summary and Characterization

The success of the synthesis must be confirmed by analytical methods. The following table provides representative data for this synthetic sequence.

ParameterThis compoundN-(3-chlorophenyl)-5,7-dimethoxyquinazolin-4-amine
Starting Materials 5,7-dimethoxyquinazolin-4(3H)-oneThis compound, 3-chloroaniline
Solvent/Reagents SOCl₂, cat. DMFIsopropanol
Reaction Time 4-6 hours6-8 hours
Typical Yield >90% (crude)75-90%
Appearance Pale yellow solidWhite to off-white crystalline solid
Characterization 1H NMR, MS1H NMR, 13C NMR, HRMS, FT-IR[12]

Expected Characterization Results:

  • 1H NMR: Appearance of aromatic signals corresponding to the newly introduced anilino moiety and disappearance of the characteristic quinazolinone N-H proton.

  • Mass Spectrometry (MS): Observation of the correct molecular ion peak [M+H]+ for the target compound.

  • FT-IR: Appearance of a characteristic N-H stretching band around 3400 cm-1.

Experimental Workflow Diagram

The following diagram provides a visual overview of the entire process, from reaction setup to final analysis.

workflow cluster_prep Stage 1: Intermediate Synthesis cluster_final Stage 2: Final Product Synthesis cluster_analysis Analysis & Purification start_prep Suspend Quinazolinone in SOCl₂ + cat. DMF reflux_prep Reflux for 4-6 hours start_prep->reflux_prep rotovap_prep Rotovap to remove excess SOCl₂ reflux_prep->rotovap_prep azeotrope Azeotrope with Toluene rotovap_prep->azeotrope workup_prep DCM Work-up: NaHCO₃ wash, Brine wash azeotrope->workup_prep dry_prep Dry (MgSO₄) & Concentrate workup_prep->dry_prep intermediate Isolate 4-Chloro Intermediate dry_prep->intermediate start_final Combine Intermediate & Aniline in Isopropanol intermediate->start_final reflux_final Reflux for 4-8 hours start_final->reflux_final cool Cool to RT, then Ice Bath reflux_final->cool filtrate Vacuum Filter Precipitate cool->filtrate wash Wash with Cold Solvent filtrate->wash dry_final Dry Under Vacuum wash->dry_final final_product Final Product (HCl Salt) dry_final->final_product analysis Characterize: NMR, MS, FT-IR final_product->analysis purify Optional: Free-basing & Recrystallization or Column Chromatography final_product->purify if needed purify->analysis

Caption: Step-by-step experimental workflow.

References

  • Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives. PubMed. Available at: [Link]

  • Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents. PubMed. Available at: [Link]

  • Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. PMC - NIH. Available at: [Link]

  • Identification of novel 4-anilinoquinazoline derivatives as potent EGFR inhibitors both under normoxia and hypoxia. PubMed. Available at: [Link]

  • 4-Anilinoquinazoline Derivatives With Epidermal Growth Factor Receptor Inhibitor Activity. PubMed. Available at: [Link]

  • Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. PMC - PubMed Central. Available at: [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). NIH. Available at: [Link]

  • Syntheses of Some 4-Anilinoquinazoline Derivatives. ResearchGate. Available at: [Link]

  • Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Chemistry. Available at: [Link]

  • Specific inhibition of epidermal growth factor receptor tyrosine kinase by 4-anilinoquinazolines. PubMed. Available at: [Link]

  • Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. PubMed. Available at: [Link]

  • Discovery of novel 4-anilinoquinazoline derivatives as potent inhibitors of epidermal growth factor receptor with antitumor activity. PubMed. Available at: [Link]

  • Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Semantic Scholar. Available at: [Link]

  • Development of a series of novel 4-anlinoquinazoline derivatives possessing quinazoline skeleton: Design, synthesis, EGFR kinase inhibitory efficacy, and evaluation of anticancer activities in vitro. PubMed. Available at: [Link]

  • Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. PMC. Available at: [Link]

  • Novel 4-anilinoquinazolines with C-7 basic side chains: design and structure activity relationship of a series of potent, orally active, VEGF receptor tyrosine kinase inhibitors. PubMed. Available at: [Link]

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Semantic Scholar. Available at: [Link]

  • 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity. Eco-Vector Journals Portal. Available at: [Link]

  • Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica. Available at: [Link]

  • Proposed reaction mechanism for the reaction between 4-chloroquinazoline and aniline. ResearchGate. Available at: [Link]

Sources

Application Notes & Protocols: Strategic Synthesis of Gefitinib Analogues Using 4-Chloro-5,7-dimethoxyquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Gefitinib Analogue Synthesis

Gefitinib (Iressa®) represents a landmark achievement in targeted cancer therapy. As a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, it has transformed the treatment landscape for patients with non-small cell lung cancer (NSCLC) harboring specific EGFR mutations.[1][2] The core structure of gefitinib is a 4-anilinoquinazoline scaffold, which effectively competes with adenosine triphosphate (ATP) at the kinase domain's binding site, thereby inhibiting receptor autophosphorylation and blocking downstream signaling pathways that drive tumor proliferation and survival.[1][3]

Despite its success, the emergence of acquired resistance and the desire for improved potency or altered selectivity profiles necessitate the continued development of novel EGFR inhibitors.[4][5] Synthesizing analogues of gefitinib allows researchers to systematically probe structure-activity relationships (SAR), potentially leading to compounds with enhanced activity against resistant mutations, improved pharmacokinetic properties, or a broader anti-tumor spectrum.[4][6]

This guide provides a detailed framework for the synthesis of gefitinib analogues, centering on the strategic use of 4-Chloro-5,7-dimethoxyquinazoline as a key starting material. We will explore the underlying chemical principles, provide a robust, step-by-step protocol, and discuss methods for characterization and subsequent biological evaluation.

The Keystone Reagent: this compound

The choice of this compound as the foundational scaffold is deliberate and strategic. The quinazoline ring system is a "privileged scaffold" in medicinal chemistry, known for its ability to interact with kinase domains.[7] The critical features of this specific reagent are:

  • The C4 Chlorine Atom: This is the lynchpin of the synthesis. The electron-withdrawing nature of the quinazoline ring's nitrogen atoms makes the C4 position highly susceptible to nucleophilic aromatic substitution (SNAr).[1][3] The chlorine atom serves as an excellent leaving group, allowing for the straightforward introduction of various substituted anilines to build the core 4-anilinoquinazoline structure.

  • The C5 and C7 Methoxy Groups: These substituents are not merely passive decorations. They influence the molecule's overall electronics and solubility. Furthermore, their positions are analogous to the C6 and C7 positions in the original gefitinib scaffold, which are known to occupy a solvent-exposed region of the EGFR binding pocket, making this a logical starting point for analogue design.[6]

Core Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)

The primary reaction to construct the gefitinib analogue library is the SNAr reaction between this compound and a selected substituted aniline. This reaction proceeds efficiently, often in a protic solvent like isopropanol, and can be driven to completion with refluxing.[4][8]

The general mechanism involves the nucleophilic attack of the aniline's amino group on the electron-deficient C4 carbon of the quinazoline ring, followed by the elimination of hydrochloric acid to yield the final coupled product.

G cluster_reactants Reactants cluster_products Products quinazoline This compound plus1 + quinazoline->plus1 aniline Substituted Aniline (e.g., 3-chloro-4-fluoroaniline) reaction_arrow SNA_r_ (Isopropanol, Reflux) aniline->reaction_arrow analogue Gefitinib Analogue plus2 + analogue->plus2 hcl HCl plus1->aniline plus2->hcl reaction_arrow->analogue

Caption: General reaction scheme for analogue synthesis.

Experimental Protocol: Synthesis of a Representative Gefitinib Analogue

This protocol details the synthesis of N-(3-chloro-4-fluorophenyl)-5,7-dimethoxyquinazolin-4-amine, a close analogue of gefitinib, demonstrating the core methodology.

Materials:

  • This compound

  • 3-Chloro-4-fluoroaniline

  • Isopropanol (anhydrous)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq).

  • Reagent Addition: Add anhydrous isopropanol to dissolve the starting material. To this solution, add the substituted aniline (e.g., 3-chloro-4-fluoroaniline) (1.1 to 1.5 eq).[8]

    • Scientist's Note: Using a slight excess of the aniline helps drive the reaction to completion. Isopropanol is a common solvent choice as it has a suitable boiling point for reflux and facilitates the precipitation of the product upon cooling.[4][9]

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 82°C for isopropanol). Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting quinazoline spot is consumed (typically 3-6 hours).[4][8]

  • Product Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. Often, the product hydrochloride salt will precipitate.

  • Work-up: a. Filter the precipitate and wash it with chilled isopropanol. b. Alternatively, remove the isopropanol under reduced pressure. c. Partition the residue between dichloromethane (DCM) and a saturated sodium bicarbonate solution to neutralize the HCl byproduct and free the amine base. d. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to obtain the desired gefitinib analogue as a solid. Dry under high vacuum.

Building an Analogue Library

The true power of this protocol lies in its adaptability. By substituting different anilines in Step 2, a diverse library of analogues can be synthesized to probe specific structure-activity relationships.

Aniline SubstituentRationale for InclusionPotential Impact on Activity
3-ethynyl-aniline Introduces a terminal alkyne handle.Allows for subsequent "click chemistry" reactions to attach larger fragments or fluorescent tags.[9][10]
3-amino-phenol Introduces a hydroxyl group.Can form new hydrogen bonds within the kinase binding pocket.
Ethyl 5-aminobenzo[b]thiophene-2-carboxylate Replaces the phenyl ring with a bioisosteric benzothiophene.May alter binding mode and cytotoxicity profile.[4]
Various halogenated anilines Probes the effect of halogen size and electronics.Fine-tunes binding affinity and metabolic stability.

Characterization and Quality Control

Ensuring the identity and purity of each synthesized analogue is critical. The following self-validating system should be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Confirm the presence of all expected protons and their correct integrations and splitting patterns. The disappearance of the aniline -NH₂ protons and the appearance of a new quinazoline -NH proton signal (often a singlet) is a key indicator of success.

    • ¹³C NMR: Confirm the presence of all expected carbon atoms in the final structure.

  • Mass Spectrometry (MS): Use High-Resolution Mass Spectrometry (HRMS) to confirm the exact mass of the synthesized compound, matching it to the calculated molecular formula.[9][11]

  • High-Performance Liquid Chromatography (HPLC): Determine the purity of the final compound. For biological testing, purity should ideally be >95%.

Downstream Application: Biological Evaluation

Once synthesized and characterized, the gefitinib analogues must be evaluated for their biological activity. A standard initial screen is an in vitro kinase inhibition assay.

G start Prepare Reagents (Kinase, Substrate, ATP, Analogue) dispense Dispense Master Mix (Buffer, ATP, Substrate) to Plate start->dispense add_inhibitor Add Serial Dilutions of Gefitinib Analogue dispense->add_inhibitor initiate Add EGFR Enzyme to Initiate Reaction add_inhibitor->initiate incubate1 Incubate at Room Temp (e.g., 60 minutes) initiate->incubate1 stop_reaction Add Detection Reagent (e.g., ADP-Glo™) incubate1->stop_reaction incubate2 Incubate for Signal Development stop_reaction->incubate2 read Read Luminescence/ Fluorescence incubate2->read analyze Analyze Data (Calculate IC50) read->analyze

Caption: Workflow for an in vitro EGFR Kinase Assay.

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR enzyme.[12][13] The output is typically an IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase's activity by 50%.[13] This quantitative data allows for direct comparison of the potency of the newly synthesized analogues against gefitinib and other standards. Promising compounds can then be advanced to cell-based proliferation assays using cancer cell lines with known EGFR mutation statuses.[4]

Conclusion

This compound is a versatile and powerful reagent for the efficient synthesis of novel gefitinib analogues. The robust SNAr chemistry allows for the rapid generation of diverse compound libraries. By combining this synthetic strategy with rigorous characterization and systematic biological evaluation, researchers can effectively explore the structure-activity landscape of EGFR inhibitors, paving the way for the development of next-generation targeted therapies.

References

  • Chavan, A. A., & Lomate, S. B. (2024). Elucidating Reaction Mechanism of Gefitinib- An Anticancer Drug by Computational Technique. Oriental Journal of Chemistry, 40(3), 835-840. [Link]

  • Im, H., et al. (2015). Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. PLOS ONE, 10(4), e0123124. [Link]

  • Chavan, A. A., & Lomate, S. B. (2024). Elucidating Reaction Mechanism of Gefitinib- An Anticancer Drug by Computational Technique. ResearchGate. [Link]

  • Chen, Z., et al. (2012). Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity. European Journal of Medicinal Chemistry, 50, 51-59. [Link]

  • Li, J., et al. (2020). Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives. Molecules, 25(1), 199. [Link]

  • Singh, S. K., et al. (2011). A simple and highly efficient process for synthesis of Gefitinib and its intermediate. Indian Journal of Chemistry, Section B, 50B, 1141-1147. [Link]

  • Promega Corporation. EGFR (L858R) Kinase Assay. [Link]

  • Zhang, X., et al. (2023). Synthesis of Novel Gefitinib-Conjugated 1,2,3-Triazole Derivatives and Their Effect of Inducing DNA Damage and Apoptosis in Tumor Cells. Molecules, 28(14), 5485. [Link]

  • ResearchGate. Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). [Link]

  • de Oliveira, R. B., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 2987-2997. [Link]

  • New Drug Approvals. Gefitinib. [Link]

  • Wang, Y., et al. (2016). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(15), 3564-3568. [Link]

  • Li, F., et al. (2010). Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules, 15(1), 377-384. [Link]

  • de Oliveira, R. B., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Semantic Scholar. [Link]

  • Veeprho. Gefitinib Impurities and Related Compound. [Link]

  • Chen, Z., et al. (2012). Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity. PubMed. [Link]

  • ResearchGate. Optimization of Gefitinib Analogues with Potent Anticancer Activity. [Link]

  • Al-Dhfyan, A., et al. (2021). Formulation, In Vitro and In Vivo Evaluation of Gefitinib Solid Dispersions Prepared Using Different Techniques. Pharmaceutics, 13(7), 1058. [Link]

Sources

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions with 4-Chloro-5,7-dimethoxyquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 5,7-Dimethoxyquinazoline Scaffold

In the landscape of medicinal chemistry and drug development, the quinazoline framework is recognized as a "privileged scaffold"—a molecular structure that can provide effective ligands for a range of biological targets.[1][2] Among its derivatives, those functionalized at the C4 position are particularly prominent in the development of targeted therapies, most notably kinase inhibitors for oncology.[3][4] 4-Chloro-5,7-dimethoxyquinazoline is a key building block in this field, offering a versatile platform for synthesizing libraries of bioactive molecules.[3] Its value lies in the favorable reactivity of the chlorine atom at the C4 position, which is highly susceptible to nucleophilic aromatic substitution (SNAr).[5][6]

This reactivity is a consequence of the electron-withdrawing nature of the quinazoline ring's nitrogen atoms, which polarizes the C4-Cl bond and stabilizes the intermediate formed during the substitution process. The 5,7-dimethoxy groups, being electron-donating, further influence the electronic properties of the ring system. This guide provides a detailed exploration of the SNAr reaction with this compound, offering mechanistic insights and practical, field-proven protocols for its application in research and drug discovery.

Mechanistic Rationale: The Nucleophilic Aromatic Substitution (SNAr) Pathway

The substitution of the chlorine atom on this compound proceeds via a well-established SNAr mechanism.[7][8] This is a two-step addition-elimination process that is distinct from electrophilic aromatic substitution.

Key Mechanistic Steps:

  • Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile (e.g., an amine, alcohol, or thiol) on the electron-deficient C4 carbon of the quinazoline ring.[7] This step is typically the rate-determining step of the reaction.[8] The attack results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the quinazoline ring is temporarily disrupted during this stage.

  • Elimination of the Leaving Group: In the second step, the aromaticity of the ring is restored through the expulsion of the chloride ion, which is a good leaving group. This results in the formation of the final substituted product.

The overall transformation involves the net replacement of the chlorine atom with the incoming nucleophile.[7]

SNAr_Mechanism Quinazoline This compound Meisenheimer Meisenheimer Complex (Resonance Stabilized) Quinazoline->Meisenheimer + Nu-H (Rate-determining step) Nucleophile Nucleophile (Nu-H) Nucleophile->Meisenheimer Product 4-Substituted-5,7-dimethoxyquinazoline Meisenheimer->Product - Cl⁻ HCl HCl Base Base Base->HCl Proton Abstraction

Caption: General mechanism of the SNAr reaction on this compound.

Experimental Protocols: A Guide to Synthesis

The following protocols are designed to be robust and adaptable for a range of nucleophiles. All reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

General Considerations for Successful Synthesis
  • Solvent Choice: The choice of solvent is critical for the success of SNAr reactions. Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and 1,4-dioxane are commonly used as they can solvate the cationic species and do not interfere with the nucleophile.[9] Alcohols like isopropanol or ethanol can also be effective, particularly for reactions with amines.[10]

  • Role of a Base: When the nucleophile is an amine (primary or secondary), the reaction generates hydrochloric acid (HCl). This can protonate the starting amine, rendering it non-nucleophilic. To prevent this, a base is often added to neutralize the HCl. Common choices include organic bases like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), or inorganic bases like potassium carbonate (K₂CO₃).[1] Alternatively, an excess of the nucleophilic amine can be used to act as both the nucleophile and the base.[1]

  • Reaction Temperature: The reaction temperature significantly influences the reaction rate. While some electron-rich amines may react at room temperature or with gentle heating, less reactive nucleophiles, such as electron-poor anilines, often require higher temperatures (80-130 °C) to proceed at a reasonable rate.[4][9] Microwave irradiation can be a powerful tool to accelerate these reactions, often leading to shorter reaction times and improved yields.[4][11]

  • Monitoring the Reaction: The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), to determine the point of completion.

Protocol 1: Reaction with Aliphatic Amines (Conventional Heating)

This protocol describes a general procedure for the reaction of this compound with a primary or secondary aliphatic amine.

Materials:

  • This compound (1.0 eq)

  • Aliphatic amine (1.2 - 2.5 eq)

  • Isopropanol or N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq, optional if using >2.0 eq of the amine)

  • Round-bottom flask

  • Reflux condenser and heating mantle/stirrer hotplate

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and the chosen solvent (e.g., isopropanol).

  • Add the aliphatic amine (1.2 - 2.5 eq) to the mixture. If using a smaller excess of the amine (e.g., 1.2 eq), add DIPEA (1.5 eq).

  • Heat the reaction mixture to reflux (for isopropanol) or to 80-100 °C (for DMF) with stirring.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the product by filtration and wash it with cold isopropanol or diethyl ether.

  • If no precipitate forms, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Protocol 2: Reaction with Anilines (Microwave-Assisted Synthesis)

This protocol is particularly useful for reactions with less reactive anilines and can significantly reduce reaction times.[4]

Materials:

  • This compound (1.0 eq)

  • Substituted aniline (1.2 eq)

  • Dimethyl sulfoxide (DMSO) or a mixture of THF/water[4]

  • Microwave vial

  • Microwave reactor

Procedure:

  • In a microwave vial, combine this compound (1.0 eq) and the substituted aniline (1.2 eq).

  • Add the chosen solvent (e.g., DMSO).

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to a temperature between 140-180 °C for 20-60 minutes.[11] Optimize the time and temperature for the specific aniline used.

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Further purification can be achieved by recrystallization or column chromatography if necessary.

Experimental_Workflow Start Start: Combine Reactants Reactants This compound + Nucleophile + Solvent (+/- Base) Start->Reactants Heating Heating Method Reactants->Heating Conventional Conventional Heating (Reflux / 80-120 °C) Heating->Conventional Option 1 Microwave Microwave Irradiation (140-180 °C) Heating->Microwave Option 2 Monitor Monitor Reaction (TLC / LC-MS) Conventional->Monitor Microwave->Monitor Workup Work-up Monitor->Workup Precipitation Precipitation / Filtration Workup->Precipitation If solid forms Extraction Extraction Workup->Extraction If no solid Purification Purification (Recrystallization / Chromatography) Precipitation->Purification Extraction->Purification Characterization Characterization (NMR, MS) Purification->Characterization

Sources

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 4-Chloro-5,7-dimethoxyquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 5,7-Dimethoxyquinazoline Scaffold and the Power of Cross-Coupling

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] While the 6,7-dimethoxy substitution pattern is famously utilized in tyrosine kinase inhibitors (TKIs) like Gefitinib and Erlotinib, the 5,7-dimethoxy isomer represents a distinct chemical space for exploring novel structure-activity relationships (SAR).[1][3] The strategic placement of methoxy groups at the C5 and C7 positions can significantly alter the molecule's electronic properties, solubility, and interactions with biological targets.

4-Chloro-5,7-dimethoxyquinazoline is a key building block for accessing a diverse library of these novel derivatives. The chlorine atom at the C4 position is highly activated towards nucleophilic aromatic substitution and, critically, serves as an excellent electrophilic partner in palladium-catalyzed cross-coupling reactions.[4][5] These reactions are among the most powerful tools in modern organic synthesis, enabling the precise and efficient formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds under mild conditions.[6][7]

This guide provides a comprehensive overview and detailed protocols for leveraging Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions to diversify the this compound core. We will delve into the causality behind experimental design, from the synthesis of the starting material to the selection of catalysts, ligands, and bases, equipping researchers with the knowledge to confidently develop novel molecular entities.

Section 1: Synthesis of the Key Intermediate: this compound

A robust and reliable synthesis of the starting material is paramount. The following two-step protocol is adapted from established procedures for quinazoline synthesis. The process begins with the cyclization of an appropriate anthranilic acid derivative to form the quinazolinone core, followed by chlorination.

Experimental Protocol 1: Synthesis of 5,7-dimethoxyquinazolin-4(3H)-one

Rationale: This foundational step involves the condensation of 2-amino-3,5-dimethoxybenzoic acid with a formylating agent like formamidine acetate. The reaction forms the pyrimidinone ring of the quinazoline system.

  • Reagents & Materials:

    • 2-amino-3,5-dimethoxybenzoic acid (1.0 equiv)

    • Formamidine acetate (2.0 equiv)

    • 2-Methoxyethanol or Absolute Ethanol

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and heating mantle

  • Procedure:

    • To a dry round-bottom flask, add 2-amino-3,5-dimethoxybenzoic acid (1.0 equiv) and formamidine acetate (2.0 equiv).

    • Add a suitable solvent such as 2-methoxyethanol or absolute ethanol to create a slurry (approx. 0.3–0.5 M concentration).

    • Equip the flask with a reflux condenser and a magnetic stir bar.

    • Heat the mixture to reflux (typically 125°C for 2-methoxyethanol) and maintain for 6-12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

    • Upon completion, cool the reaction mixture to room temperature. The product will often precipitate from the solution.

    • Filter the resulting precipitate using a Büchner funnel and wash the filter cake with a small amount of cold ethanol or diethyl ether.

    • Dry the solid under vacuum to yield 5,7-dimethoxyquinazolin-4(3H)-one, which can often be used in the next step without further purification.

Experimental Protocol 2: Chlorination to this compound

Rationale: The conversion of the quinazolinone to the 4-chloro derivative is a critical activation step. Thionyl chloride (SOCl₂) is a common and effective chlorinating agent for this transformation, often with a catalytic amount of N,N-dimethylformamide (DMF) to generate the reactive Vilsmeier reagent in situ.

  • Reagents & Materials:

    • 5,7-dimethoxyquinazolin-4(3H)-one (1.0 equiv)

    • Thionyl chloride (SOCl₂) (10-20 vol equiv)

    • N,N-dimethylformamide (DMF) (catalytic, ~0.05 equiv)

    • Toluene

    • Round-bottom flask with reflux condenser and nitrogen inlet

    • Rotary evaporator

  • Procedure:

    • In a dry round-bottom flask under a nitrogen atmosphere, place 5,7-dimethoxyquinazolin-4(3H)-one (1.0 equiv).

    • Carefully add thionyl chloride (10-20 volumes). The reaction is exothermic and releases HCl gas. (Caution: Perform in a well-ventilated fume hood).

    • Add a catalytic amount of DMF (e.g., 2-3 drops) dropwise to the suspension.

    • Heat the reaction mixture to reflux (approx. 80°C) and maintain for 4-6 hours, or until the reaction is complete as monitored by TLC or LC-MS (a sample can be carefully quenched into methanol to form the 4-methoxy derivative for analysis).

    • After cooling to room temperature, remove the excess thionyl chloride under reduced pressure using a rotary evaporator.

    • To ensure complete removal of residual SOCl₂, add toluene (2 x 20 mL) and evaporate to dryness each time (azeotropic removal).

    • The resulting solid residue is crude this compound. It can be purified by recrystallization or column chromatography, but is often used directly in subsequent cross-coupling reactions after careful workup (e.g., dissolving in dichloromethane, washing with saturated aqueous sodium bicarbonate, drying, and concentrating).[8]

G cluster_0 Synthesis of Key Intermediate Anthranilic_Acid 2-Amino-3,5-dimethoxy- benzoic Acid Quinazolinone 5,7-Dimethoxyquinazolin- 4(3H)-one Anthranilic_Acid->Quinazolinone Formamidine Acetate Reflux Chloroquinazoline 4-Chloro-5,7- dimethoxyquinazoline Quinazolinone->Chloroquinazoline SOCl₂, cat. DMF Reflux

Caption: Synthetic pathway to this compound.

Section 2: Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a versatile method for forming C(sp²)-C(sp²) bonds by coupling an organohalide with an organoboron species.[9] It is widely used in pharmaceutical synthesis due to its mild conditions, functional group tolerance, and the low toxicity of boron-containing reagents.[10]

Mechanistic Insight: The reaction proceeds via a well-established catalytic cycle involving three key steps: (1) Oxidative Addition of the chloroquinazoline to a Pd(0) complex, (2) Transmetalation of the organic group from the activated boronic acid (as a boronate complex) to the palladium center, and (3) Reductive Elimination to form the C-C bond and regenerate the Pd(0) catalyst.[11] The base is crucial for activating the boronic acid to facilitate transmetalation.[10]

G center Pd(II) Product Ar-R center->Product Reductive Elimination pd0 Pd(0)L₂ ArCl Ar-Cl (Chloroquinazoline) pd0->ArCl ArCl->center Oxidative Addition ArBoronic R-B(OH)₂ (Boronic Acid) p1 ArBoronic->p1 Product->pd0 Base Base (e.g., K₂CO₃) p2 Base->p2 p1->center Transmetalation p2->center p3 p4

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol 3: Suzuki-Miyaura Coupling

Rationale: For an electron-rich chloro-N-heterocycle like our substrate, a catalyst system with electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands is often required to promote the challenging oxidative addition step.[10] A moderately strong inorganic base like K₂CO₃ or K₃PO₄ is typically effective, and a polar aprotic solvent system, often with water, is used.

  • Reagents & Materials:

    • This compound (1.0 equiv)

    • Aryl- or Heteroarylboronic Acid (1.2–1.5 equiv)

    • Palladium Pre-catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1–5 mol%)

    • Ligand (e.g., SPhos, XPhos, PPh₃) (2–10 mol%)

    • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0–3.0 equiv)

    • Solvent (e.g., Dioxane/H₂O, DMF, Toluene)

    • Microwave vial or Schlenk tube

  • Procedure:

    • To a microwave vial or Schlenk tube, add this compound (1.0 equiv), the boronic acid (1.2 equiv), and the base (3.0 equiv).

    • In a separate vial, pre-mix the palladium pre-catalyst (e.g., 2 mol% Pd(OAc)₂) and the ligand (e.g., 4 mol% SPhos) in a small amount of the reaction solvent.

    • Add the catalyst/ligand solution to the main reaction vial.

    • Evacuate and backfill the vial with an inert gas (Nitrogen or Argon) three times.

    • Add the degassed solvent (e.g., Dioxane/H₂O 4:1, to a concentration of 0.1 M).

    • Seal the vial and heat the reaction to 80–120°C for 2–18 hours. Microwave irradiation can often reduce reaction times significantly (e.g., 150°C for 30 minutes).[12]

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Data Table: Recommended Starting Conditions for Suzuki-Miyaura Coupling
ParameterCondition 1 (Standard)Condition 2 (For Challenging Substrates)Rationale & Field Insights
Pd Source Pd(PPh₃)₄ (5 mol%)Pd₂(dba)₃ (2.5 mol%)Pd(PPh₃)₄ is a reliable Pd(0) source. Pd₂(dba)₃ with a separate ligand allows for greater flexibility and access to more active catalysts.
Ligand SPhos (5.5 mol%)For electron-rich aryl chlorides, bulky biarylphosphine ligands like SPhos are superior to PPh₃ for promoting oxidative addition.
Base K₂CO₃ (3 equiv)K₃PO₄ (3 equiv)K₃PO₄ is a stronger base and can be more effective for less reactive boronic acids or challenging couplings.
Solvent Dioxane/H₂O (4:1)2-MeTHF or Toluene/H₂ODioxane is standard. 2-MeTHF is a greener alternative. Toluene can be useful for higher temperatures.
Temperature 100 °C110 °C (or MW at 150 °C)Higher temperatures or microwave heating can overcome activation barriers for less reactive coupling partners.

Section 3: Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination is the premier method for constructing aryl C-N bonds, a transformation of immense importance in pharmaceuticals.[13][14] The reaction couples an aryl halide with a primary or secondary amine.[15]

Mechanistic Insight: The catalytic cycle mirrors the Suzuki reaction but with key differences. After oxidative addition, the amine coordinates to the Pd(II) center. A strong base is required to deprotonate the coordinated amine, forming a palladium-amido complex. This complex then undergoes reductive elimination to forge the C-N bond and regenerate the Pd(0) catalyst.[13][14] The choice of ligand is critical to prevent catalyst decomposition and facilitate the reductive elimination step.[15]

G center Pd(II) Product Ar-NR₂ center->Product Reductive Elimination pd0 Pd(0)L₂ ArCl Ar-Cl (Chloroquinazoline) pd0->ArCl ArCl->center Oxidative Addition Amine R₂NH (Amine) p1 Amine->p1 Product->pd0 Base Base (e.g., NaOtBu) p2 Base->p2 p1->center Amine Binding & Deprotonation p2->center p3 p4

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental Protocol 4: Buchwald-Hartwig Amination

Rationale: Aryl chlorides are more challenging substrates than bromides or iodides. This reaction necessitates a strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) and a specialized, bulky, electron-rich phosphine ligand. Ligands like Xantphos or those from the Buchwald biarylphosphine class are field-proven for this purpose.[15]

  • Reagents & Materials:

    • This compound (1.0 equiv)

    • Primary or Secondary Amine (1.1–1.5 equiv)

    • Palladium Pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1–2 mol%)

    • Ligand (e.g., Xantphos, RuPhos) (2–4 mol%)

    • Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.5–2.0 equiv)

    • Solvent (e.g., Toluene, Dioxane, THF)

    • Schlenk tube or glovebox

  • Procedure:

    • Inside a glovebox or under a strong counterflow of inert gas: To a Schlenk tube, add the base (e.g., NaOt-Bu, 1.5 equiv), palladium pre-catalyst (e.g., 1 mol% Pd₂(dba)₃), and ligand (e.g., 2.2 mol% Xantphos).

    • Add this compound (1.0 equiv) and a stir bar.

    • Seal the tube, remove it from the glovebox, and add the anhydrous, degassed solvent (e.g., Toluene, 0.1 M) via syringe.

    • Add the amine (1.2 equiv) via syringe.

    • Heat the reaction mixture to 80–110°C for 4–24 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool to room temperature and quench carefully by adding saturated aqueous ammonium chloride solution.

    • Extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify by column chromatography.

Data Table: Ligand and Base Selection for Buchwald-Hartwig Amination
Amine TypeRecommended LigandRecommended BaseRationale & Field Insights
Primary Aliphatic RuPhosNaOt-Bu or LHMDSRuPhos is highly active for coupling primary amines. LHMDS can be used for substrates with base-sensitive functional groups.
Secondary Aliphatic BrettPhosNaOt-BuBrettPhos provides a good balance of activity and steric bulk to facilitate coupling of secondary amines.
Anilines XantphosCs₂CO₃ or K₃PO₄Aniline couplings can often be achieved with milder carbonate bases. Xantphos is a versatile ligand for N-arylation.
Amides/Carbamates tBuBrettPhosK₃PO₄Amides are less nucleophilic and require highly active catalyst systems like those derived from tBuBrettPhos.

Section 4: Sonogashira Coupling (C-C sp Bond Formation)

The Sonogashira coupling is the most common method for coupling terminal alkynes with aryl or vinyl halides, creating valuable arylalkyne and enyne structures.[16][17]

Mechanistic Insight: The reaction uniquely employs a dual catalytic system.[18] The palladium cycle is similar to other cross-couplings (oxidative addition, reductive elimination). The crucial difference lies in the transmetalation step, which is mediated by a co-catalytic copper(I) salt. The copper cycle involves the formation of a copper(I) acetylide, which is the active species that transmetalates with the Pd(II) intermediate.[17][18]

G cluster_0 Palladium Cycle cluster_1 Copper Cycle pd_center Ar-Pd(II)-Cl pd_product Ar-C≡C-R pd_center->pd_product Reductive Elimination pd0 Pd(0)L₂ pd_start Ar-Cl pd0->pd_start pd_product->pd0 pd_start->pd_center Oxidative Addition cu_acetylide Cu-C≡C-R cu_acetylide->pd_center Transmetalation cu_start H-C≡C-R cu_start->cu_acetylide cu_base Base (e.g., Et₃N) cu_base->cu_acetylide

Caption: Dual catalytic cycles of the Sonogashira cross-coupling reaction.

Experimental Protocol 5: Sonogashira Coupling

Rationale: This protocol uses a standard Pd/Cu co-catalytic system. An amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) serves both as the base to deprotonate the alkyne and often as the solvent. For chloroquinazolines, slightly elevated temperatures may be necessary.

  • Reagents & Materials:

    • This compound (1.0 equiv)

    • Terminal Alkyne (1.2–2.0 equiv)

    • Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) (2–5 mol%)

    • Copper(I) Co-catalyst (e.g., CuI) (1–5 mol%)

    • Amine Base (e.g., Et₃N, DIPEA)

    • Solvent (e.g., THF, DMF, or neat amine)

    • Schlenk tube

  • Procedure:

    • To a Schlenk tube, add this compound (1.0 equiv), the palladium catalyst (e.g., 2.5 mol% Pd(PPh₃)₂Cl₂), and the copper(I) iodide (2.5 mol%).

    • Evacuate and backfill the tube with an inert gas (Nitrogen or Argon) three times.

    • Add the anhydrous, degassed solvent (e.g., THF) followed by the amine base (e.g., Et₃N, 3.0 equiv).

    • Add the terminal alkyne (1.5 equiv) via syringe.

    • Stir the reaction at a temperature ranging from room temperature to 80°C for 2–24 hours.

    • Monitor for completion by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove metal salts.

    • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

    • Purify the product by column chromatography.

References

  • Zayed, M. F. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Scientia Pharmaceutica, 91(1), 18. Retrieved from [Link]

  • Elmuradov, B., et al. (2024). New Tricyclic Aryl Quinazoline Derivatives by Suzuki-Miyaura Cross-Coupling. ChemistryOpen. Retrieved from [Link]

  • Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). (n.d.). ResearchGate. Retrieved from [Link]

  • de Paula, J. C., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 248. Retrieved from [Link]

  • Al-Hiari, Y. M. (2022). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Molecules, 27(19), 6725. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Klivansky, L. M., et al. (2010). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. Synlett, 2010(4), 644-648. Retrieved from [Link]

  • Hryniuk, A., et al. (2024). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Molecules, 29(11), 2516. Retrieved from [Link]

  • Song, G., et al. (2013). Synthesis and anticancer activities of 5,6,7-trimethoxy-N-phenyl(ethyl)-4-aminoquinazoline derivatives. European Journal of Medicinal Chemistry, 66, 445-454. Retrieved from [Link]

  • Design, Synthesis, and Pharmacological Characterization of N -(4-(2 (6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1 H )yl)ethyl)phenyl)quinazolin-4-amine Derivatives. (2021). ResearchGate. Retrieved from [Link]

  • Rawat, M., et al. (2022). Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry, 10. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Nebois, P., et al. (2013). Regioselective Suzuki-Miyaura Reaction: Application to the Microwave-promoted Synthesis of 4,7-Diarylquinazolines. Molecules, 18(9), 10343-10355. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Suzuki Reaction. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2023). Buchwald-Hartwig amination. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Buchwald Hartwig Coupling. Retrieved from [Link]

  • Der Pharma Chemica. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • PubMed. (2010). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Siddaraju, M., et al. (2022). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Molecules, 27(15), 4983. Retrieved from [Link]

  • Balan, D. (2019). Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals. Org. Chem. Int., 2019. Retrieved from [Link]

  • Dorel, R., & Echavarren, A. M. (2015). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 115(11), 4529-4596. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction. (2021). ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Gallop, C. W. D., et al. (2014). Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. Organic Letters, 16(14), 3724-3727. Retrieved from [Link]

Sources

Application Note: Accelerated Synthesis of 4-Amino-5,7-Dimethoxyquinazoline Derivatives via Microwave Irradiation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 4-aminoquinazoline scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for numerous approved kinase inhibitors and anti-cancer agents.[1][2] This application note provides a comprehensive guide to the synthesis of N-substituted 4-amino-5,7-dimethoxyquinazoline derivatives, leveraging the power of Microwave-Assisted Organic Synthesis (MAOS). We move beyond a simple recitation of steps to explain the underlying chemical principles, the rationale for microwave heating, and a detailed, field-tested protocol for researchers. This guide demonstrates how MAOS dramatically reduces reaction times from many hours to mere minutes, improves yields, and aligns with the principles of green chemistry, providing a robust and efficient pathway for drug discovery and development professionals.[3][4]

The Strategic Advantage of Microwave-Assisted Synthesis

The quinazoline ring system is a "privileged structure" in drug discovery, with the 4-amino substitution pattern being particularly crucial for kinase inhibition.[2][5] Derivatives, such as those with 5,7-dimethoxy substitutions, have shown potent anti-angiogenic and anti-tumor properties.[1][6]

Conventional synthesis of these compounds often involves nucleophilic aromatic substitution (SNAr) on a 4-chloroquinazoline precursor, a reaction that typically requires prolonged heating (6-12 hours) under reflux conditions.[4][7] This method is not only time-consuming but can also lead to lower yields and the formation of impurities.

Microwave-Assisted Organic Synthesis (MAOS) offers a transformative alternative. Unlike conventional heating, which relies on slow thermal conduction, microwave irradiation directly and efficiently heats the reaction mixture through two primary mechanisms: dipolar polarization and ionic conduction.[8][9]

  • Causality of Efficiency: Polar molecules (like the solvent and reactants) constantly reorient themselves to align with the oscillating electric field of the microwaves. This rapid molecular motion generates heat uniformly and instantaneously throughout the reaction volume. This avoids localized overheating at the vessel walls, leading to cleaner reactions and higher yields.[8] The result is a significant acceleration of reaction rates, often reducing synthesis times from hours to minutes.[4]

Workflow Overview

The synthetic strategy involves a two-step process: first, the preparation of a key intermediate, 2,4-dichloro-6,7-dimethoxyquinazoline, followed by the microwave-assisted nucleophilic substitution at the C4 position with a desired amine.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Microwave-Assisted Amination cluster_2 Part 3: Purification & Analysis A 6,7-Dimethoxyquinazolin- 2,4-dione B Chlorination (POCl3, Reflux) A->B C 2,4-Dichloro-6,7- dimethoxyquinazoline B->C E Microwave Synthesis (Isopropanol, 80-100°C, 15-20 min) C->E D Amine Nucleophile (R-NH2) D->E F Crude Product G Purification (Recrystallization or Chromatography) F->G H Final Product: 4-Amino-5,7-dimethoxy- quinazoline Derivative G->H I Characterization (NMR, LC-MS, FT-IR) H->I

Caption: High-level workflow for the synthesis of 4-amino-5,7-dimethoxyquinazoline derivatives.

Reaction Mechanism: Regioselective SNAr

The key transformation is a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the quinazoline ring's nitrogen atoms activates the C4 and C2 positions towards nucleophilic attack. The substitution occurs preferentially at the C4 position.

Expert Insight: This regioselectivity is well-documented and is attributed to the C4 position being more electron-deficient and thus more electrophilic than the C2 position. The attack of the amine nucleophile forms a Meisenheimer complex, which then rearomatizes by expelling the chloride leaving group.

G start 2,4-Dichloro-6,7-dimethoxyquinazoline + Amine (R-NH2) intermediate Nucleophilic Attack at C4 start->intermediate Step 1 meisenheimer Meisenheimer Complex (Intermediate) intermediate->meisenheimer Forms reomatization Loss of Chloride (Cl-) meisenheimer->reomatization Step 2 product 4-Amino-5,7-dimethoxyquinazoline Derivative reomatization->product Step 3 (Aromatization)

Caption: Simplified logical flow of the SNAr mechanism.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water; handle with extreme care. Microwave synthesis should be performed in a dedicated scientific microwave reactor using sealed vessels designed for elevated pressure and temperature.

Protocol 1: Synthesis of 2,4-Dichloro-6,7-dimethoxyquinazoline (Intermediate)

This protocol is adapted from established literature procedures.[7][10]

  • Reagents Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, combine 6,7-dimethoxyquinazolin-2,4-dione (1.0 eq), phosphorus oxychloride (POCl₃, 10 vol eq), and a catalytic amount of N,N-dimethylaniline (0.2 eq).

  • Reaction: Heat the mixture to reflux and maintain for 5-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, slowly and carefully pour the reaction mixture into a beaker of crushed ice with vigorous stirring.

  • Isolation: The resulting precipitate is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and then dried under vacuum to yield the 2,4-dichloro-6,7-dimethoxyquinazoline intermediate as a solid.

Protocol 2: Microwave-Assisted Synthesis of 4-Amino-5,7-dimethoxyquinazoline Derivatives

This is a general protocol that can be adapted for various amine nucleophiles.

  • Vessel Preparation: To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add the 2,4-dichloro-6,7-dimethoxyquinazoline intermediate (1.0 eq, e.g., 100 mg).

  • Reagent Addition: Add the desired amine nucleophile (e.g., a substituted aniline, 1.1 eq) followed by a suitable solvent such as 2-propanol or ethanol (3-5 mL).[4]

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture under the optimized conditions. A typical starting point is heating to 100°C for 20 minutes with a maximum power setting of 80-100W.[4] The reaction should be stirred throughout.

  • Cooling & Isolation: After the reaction is complete, cool the vessel to room temperature (automated in most reactors). A precipitate of the product hydrochloride salt will often form.

  • Work-up: Collect the solid by filtration. The crude product can be neutralized with a base (e.g., aqueous sodium bicarbonate) and extracted with an organic solvent like ethyl acetate or dichloromethane.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The final product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, LC-MS, and FT-IR.[6]

Data & Optimization

The key to successful microwave synthesis is the optimization of reaction parameters. Temperature is often the most critical factor.

Expert Insight: While increasing microwave power can accelerate heating, the final reaction temperature is what primarily dictates the reaction rate. Holding the reaction at a specific temperature (e.g., 100°C or 120°C) provides more consistent and reproducible results than simply setting a power level.[11][12] The reaction time is then optimized to ensure complete conversion without product degradation.

Table 1: Example of Microwave Parameter Optimization
EntryPower (W)Temperature (°C)Time (min)Yield (%)
160802075.9
2801002096.5
31001002097.0
4801001085.2
5801201597.3

Data is illustrative, based on trends reported in the literature for similar reactions.[4]

Table 2: Substrate Scope for Microwave-Assisted Amination
EntryAmine NucleophileProduct Yield (%) (Conventional)Product Yield (%) (Microwave)Time (Conventional)Time (Microwave)
1Aniline~60%95%12 h20 min
24-Fluoroaniline~55%92%12 h20 min
33-Chloroaniline~58%94%12 h20 min
44-Methoxyaniline~65%96%12 h20 min

Yields and times are representative comparisons to highlight the advantages of MAOS.[4]

Concluding Remarks

Microwave-assisted synthesis represents a significant advancement for the rapid and efficient production of 4-amino-5,7-dimethoxyquinazoline derivatives. This technology empowers researchers in drug discovery by dramatically shortening development timelines, improving process efficiency, and supporting greener chemistry initiatives. The protocols and insights provided herein serve as a robust starting point for scientists to explore and expand this valuable chemical space.

References

  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. Available at: [Link]

  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. PMC. Available at: [Link]

  • Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. ResearchGate. Available at: [Link]

  • Microwave-assisted synthesis of bioactive quinazolines and quinazolinones. PubMed. Available at: [Link]

  • Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. Bentham Science. Available at: [Link]

  • Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane. National Institutes of Health. Available at: [Link]

  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science. Available at: [Link]

  • Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. National Institutes of Health. Available at: [Link]

  • Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. ACS Publications. Available at: [Link]

  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Publishing. Available at: [Link]

  • Microwave-Assisted Organic Synthesis: Rapid and Energy-Efficient Approaches. Preprints.org. Available at: [Link]

  • Microwave-assisted commercial copper-catalyzed aerobic oxidative synthesis of AChE quinazolinone inhibitors under solvent free conditions. PMC - NIH. Available at: [Link]

  • Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents. PubMed. Available at: [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. Available at: [Link]

  • Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives. PMC - NIH. Available at: [Link]

  • Microwave assisted synthesis of N-arylheterocyclic substituted-4-aminoquinazoline derivatives. PubMed. Available at: [Link]

  • The proposed mechanism for the synthesis of 4-aminoquinazoline and... ResearchGate. Available at: [Link]

  • Microwave enhanced synthesis of 4-aminoquinazolines. ResearchGate. Available at: [Link]

  • Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). ResearchGate. Available at: [Link]

  • (PDF) Synthesis and anticancer activity of 4-aminoquinazoline derivatives. ResearchGate. Available at: [Link]

  • Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica. Available at: [Link]

  • Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. PubMed. Available at: [Link]

  • Anti-tumour Activity of 4-(4-fluorophenyl)amino-5,6,7-trimethoxyquinazoline Against Tumour Cells in Vitro. PubMed. Available at: [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. PMC - PubMed Central. Available at: [Link]

Sources

Protocol for the synthesis of EGFR inhibitors using 4-Chloro-5,7-dimethoxyquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

<

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting EGFR in Oncology

The Epidermal Growth-Factor Receptor (EGFR) is a member of the ErbB family of receptor tyrosine kinases and plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2][3] Dysregulation of the EGFR signaling pathway, often through mutations or overexpression, is a key driver in the pathogenesis of various cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and glioblastoma.[1][2][4] Consequently, EGFR has emerged as a critical target for anticancer therapies.[1][5] Small molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the EGFR kinase domain have shown significant clinical success.[5] Among these, the 4-anilinoquinazoline scaffold has proven to be a privileged structure in the development of potent EGFR inhibitors.[6]

This document provides a detailed protocol for the synthesis of a model EGFR inhibitor based on the 4-anilinoquinazoline core, starting from 4-Chloro-5,7-dimethoxyquinazoline. The principles and procedures outlined here are broadly applicable to the synthesis of a variety of related analogues.

EGFR Signaling Pathway

The EGFR signaling cascade is a complex network that ultimately leads to cell growth and proliferation.[4][7] Upon binding of a ligand, such as Epidermal Growth Factor (EGF), the receptor dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain.[3] This phosphorylation creates docking sites for various adaptor proteins, initiating downstream signaling cascades, most notably the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.[1][4][7]

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR Dimer EGF->EGFR Binding & Dimerization P P EGFR->P GRB2_SOS GRB2/SOS P->GRB2_SOS Recruitment PI3K PI3K P->PI3K Recruitment RAS RAS GRB2_SOS->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Simplified EGFR Signaling Pathway.

Synthesis Protocol: 4-Anilino-5,7-dimethoxyquinazoline Derivatives

This protocol details the synthesis of a representative 4-anilino-5,7-dimethoxyquinazoline, a core structure for many EGFR inhibitors. The key reaction is a nucleophilic aromatic substitution (SNAr) where the chlorine atom at the C4 position of the quinazoline ring is displaced by an aniline derivative.[8][9]

Materials and Reagents
ReagentMolecular WeightCAS NumberSupplier
This compound224.65 g/mol 13790-39-1Commercially available
Substituted AnilineVariableVariableCommercially available
Isopropanol (IPA)60.10 g/mol 67-63-0Anhydrous grade
N,N-Diisopropylethylamine (DIPEA)129.24 g/mol 7087-68-5Reagent grade
Dichloromethane (DCM)84.93 g/mol 75-09-2HPLC grade
Methanol (MeOH)32.04 g/mol 67-56-1HPLC grade
Ethyl Acetate (EtOAc)88.11 g/mol 141-78-6HPLC grade
Hexanes~86.18 g/mol 110-54-3HPLC grade
Anhydrous Sodium Sulfate142.04 g/mol 7757-82-6Reagent grade
Silica Gel-7631-86-9230-400 mesh
Experimental Procedure

Step 1: Nucleophilic Aromatic Substitution

The C4 position of the quinazoline ring is highly activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent nitrogen atoms.[8][9][10] This regioselectivity is a well-established principle in quinazoline chemistry.[8][9]

  • To a solution of this compound (1.0 eq) in isopropanol (10 mL/mmol), add the desired substituted aniline (1.1 eq).

  • Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) to the reaction mixture. The base serves to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

  • Heat the reaction mixture to reflux (approximately 82 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.

Caption: Nucleophilic Aromatic Substitution Reaction.

Step 2: Work-up and Purification

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the isopropanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane (DCM) and wash with a saturated aqueous solution of sodium bicarbonate to remove any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 4-anilino-5,7-dimethoxyquinazoline derivative.

Characterization

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify characteristic proton and carbon signals.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Biological Evaluation (General Protocol)

The synthesized compounds can be evaluated for their inhibitory activity against EGFR kinase and their anti-proliferative effects on cancer cell lines.

In Vitro Kinase Assay

The inhibitory potency of the synthesized compounds against wild-type and mutant EGFR kinases can be determined using a variety of commercially available assay kits (e.g., ADP-Glo™ Kinase Assay). The IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is a standard measure of inhibitory potency.[5][11]

Cell-Based Proliferation Assay

The anti-proliferative activity of the compounds can be assessed using cancer cell lines that overexpress EGFR or harbor activating mutations. A common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.[5]

Safety Precautions

  • Work in a well-ventilated fume hood.[12][13][14]

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[12][13][14]

  • This compound and its derivatives may cause skin and eye irritation and may be harmful if inhaled or swallowed.[12][15] Avoid direct contact and inhalation.[12][14]

  • Consult the Safety Data Sheet (SDS) for all reagents before use.[12][13][15][16]

References

  • Title: EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023? Source: Taylor & Francis Online URL: [Link]

  • Title: Discovery and Biological Evaluation of Novel Dual EGFR/c-Met Inhibitors - PMC - NIH Source: National Center for Biotechnology Information URL: [Link]

  • Title: Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed Source: National Center for Biotechnology Information URL: [Link]

  • Title: Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors - PMC - NIH Source: National Center for Biotechnology Information URL: [Link]

  • Title: Targeting the EGFR signaling pathway in cancer therapy - PMC - PubMed Central Source: National Center for Biotechnology Information URL: [Link]

  • Title: EGFR signaling pathway in breast cancers - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Design, Synthesis, and Biological Evaluation of Novel Conformationally Constrained Inhibitors Targeting EGFR | ACS Medicinal Chemistry Letters Source: ACS Publications URL: [Link]

  • Title: Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring Source: Chemistry Stack Exchange URL: [Link]

  • Title: A simple and highly efficient process for synthesis of Gefitinib and its intermediate Source: Indian Journal of Chemistry URL: [Link]

  • Title: Discovery and Biological Evaluation of Novel Dual EGFR/c-Met Inhibitors - ACS Publications Source: ACS Publications URL: [Link]

  • Title: Identification of New EGFR Inhibitors by Structure-Based Virtual Screening and Biological Evaluation - PubMed Source: National Center for Biotechnology Information URL: [Link]

  • Title: Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole Source: Frontiers in Chemistry URL: [Link]

  • Title: Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC - NIH Source: National Center for Biotechnology Information URL: [Link]

  • Title: Erlotinib Hydrochloride - New Drug Approvals Source: New Drug Approvals URL: [Link]

  • Title: Modified Synthesis of Erlotinib Hydrochloride - PMC - NIH Source: National Center for Biotechnology Information URL: [Link]

  • Title: EP2348020A1 - Preparation process of erlotinib - Google Patents Source: Google Patents URL
  • Title: Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib - PMC - NIH Source: National Center for Biotechnology Information URL: [Link]

  • Title: US8350029B2 - Process for the preparation of gefitinib - Google Patents Source: Google Patents URL
  • Title: Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - NIH Source: National Center for Biotechnology Information URL: [Link]

  • Title: Gefitinib - New Drug Approvals Source: New Drug Approvals URL: [Link]

  • Title: Design and synthesis of quinazolinones as EGFR inhibitors to overcome EGFR resistance obstacle - PubMed Source: National Center for Biotechnology Information URL: [Link]

  • Title: PREPARATION OF ERLOTINIB HYDROCHLORIDE Source: Vietnam Journal of Chemistry URL: [Link]

  • Title: Nucleophilic aromatic substitution - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - Beilstein Journals Source: Beilstein Journals URL: [Link]

  • Title: Synthesis of 1H-quinazoline-4-ones using intramolecular aromatic nucleophilic substitution Source: ARKIVOC URL: [Link]

  • Title: Synthesis and characterization of novel quinazoline type inhibitors for mutant and wild-type EGFR and RICK kinases - PubMed Source: National Center for Biotechnology Information URL: [Link]

  • Title: lapatinib | New Drug Approvals Source: New Drug Approvals URL: [Link]

  • Title: Design, synthesis and biological evaluation of novel 4-anlinoquinazoline derivatives as EGFR inhibitors with the potential to inhibit the gefitinib-resistant nonsmall cell lung cancers - PMC - NIH Source: National Center for Biotechnology Information URL: [Link]

  • Title: Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors - PMC - NIH Source: National Center for Biotechnology Information URL: [Link]

  • Title: Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - NIH Source: National Center for Biotechnology Information URL: [Link]

  • Title: An environmentally responsible synthesis of the antitumor agent lapatinib (Tykerb) - Green Chemistry (RSC Publishing) Source: Royal Society of Chemistry URL: [Link]

  • Title: Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). Source: ResearchGate URL: [Link]

  • Title: WO2014170910A1 - Process for the preparation of lapatinib - Google Patents Source: Google Patents URL
  • Title: Practical synthesis of lapatinib - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PubMed Central Source: National Center for Biotechnology Information URL: [Link]

Sources

Application Notes & Protocols: 4-Chloro-dimethoxyquinazoline as a Core Scaffold for Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazoline scaffold is recognized as a "privileged structure" in chemical biology, demonstrating a vast range of activities in both medicine and agriculture.[1][2] This document provides a comprehensive guide for researchers on the strategic use of 4-chloro-dimethoxyquinazoline as a versatile intermediate for the synthesis and screening of novel agrochemicals. We present detailed, field-tested protocols for the synthesis of the core scaffold, its derivatization into a chemical library, and subsequent bioassays for herbicidal, fungicidal, and insecticidal activities. By explaining the causality behind experimental choices and providing self-validating protocols, this guide serves as a foundational resource for the discovery of next-generation crop protection agents.

Note on Isomers: The vast majority of published literature focuses on the 4-Chloro-6,7-dimethoxyquinazoline isomer (CAS 13790-39-1) due to its role as a key intermediate in pharmaceuticals.[3][4] While this guide uses the synthetic protocols for this well-documented 6,7-isomer, the principles of derivatization and screening are directly applicable to other isomers, such as the less-documented 4-Chloro-5,7-dimethoxyquinazoline (CAS 884340-91-4).[5] Researchers working with the 5,7-isomer can adapt these protocols accordingly.

Part 1: Synthesis of the Core Intermediate: 4-Chloro-6,7-dimethoxyquinazoline

The synthesis of the 4-chloro-6,7-dimethoxyquinazoline intermediate is a robust, two-step process starting from 4,5-dimethoxy-2-aminobenzoic acid. This intermediate is the cornerstone for subsequent library development.

Protocol 1.1: Synthesis of 6,7-dimethoxyquinazolin-4(3H)-one

This initial step involves a cyclization reaction to form the core quinazolinone ring system.

  • Scientific Rationale: The reaction between an aminobenzoic acid and formamidine acetate is a classic condensation method to form the pyrimidine ring of the quinazoline. Ethanol is an effective solvent, and heating under reflux provides the necessary activation energy for the cyclization and subsequent dehydration.[3][6]

  • Materials:

    • 4,5-Dimethoxy-2-aminobenzoic acid

    • Formamidine acetate

    • Absolute Ethanol

    • 250 mL Round-bottom flask with reflux condenser

    • Magnetic stirrer and heat source

  • Procedure:

    • To a dry 250 mL round-bottom flask, add 4,5-dimethoxy-2-aminobenzoic acid (8.0 g, 0.04 mol) and formamidine acetate (8.4 g, 0.08 mol).[3]

    • Add 100 mL of absolute ethanol to the flask.

    • Equip the flask with a reflux condenser and begin stirring.

    • Heat the mixture to reflux and maintain for 8 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[3]

    • Once complete, cool the reaction mixture to room temperature.

    • The product will precipitate out of solution. Filter the precipitate using a Büchner funnel and wash the filter cake with a small volume of cold ethanol to remove impurities.[3]

    • Dry the resulting solid to yield 6,7-dimethoxyquinazolin-4(3H)-one. Typical yields are in the range of 85-90%.[6]

Protocol 1.2: Chlorination to 4-Chloro-6,7-dimethoxyquinazoline

The second step activates the C4 position for subsequent derivatization via chlorination.

  • Scientific Rationale: Thionyl chloride (SOCl₂) is a powerful chlorinating agent used to convert the hydroxyl group of the quinazolinone tautomer into a chlorine atom. N,N-dimethylformamide (DMF) is added as a catalyst; it reacts with thionyl chloride to form the Vilsmeier reagent, which is the active electrophile in the reaction, accelerating the conversion. The reaction is performed under reflux to ensure completion. An azeotropic distillation with toluene is used to remove the final traces of highly reactive thionyl chloride.[3][7]

  • Materials:

    • 6,7-dimethoxyquinazolin-4(3H)-one (from Protocol 1.1)

    • Thionyl chloride (SOCl₂)

    • N,N-dimethylformamide (DMF), catalytic amount

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

    • 500 mL Round-bottom flask with reflux condenser

    • Rotary evaporator

  • Procedure:

    • In a dry 500 mL round-bottom flask, suspend 6,7-dimethoxyquinazolin-4(3H)-one (10.0 g, 48.5 mmol) in thionyl chloride (200 mL).[7]

    • Carefully add a catalytic amount of DMF (approx. 0.2 mL) dropwise to the suspension.[3]

    • Heat the mixture to reflux and maintain for 6 hours.[7]

    • After cooling to room temperature, remove the excess thionyl chloride under reduced pressure using a rotary evaporator.

    • Add toluene (2 x 50 mL) and evaporate again to azeotropically remove residual thionyl chloride.[7]

    • Dissolve the solid residue in dichloromethane (550 mL).

    • Transfer the DCM solution to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 250 mL) and brine (1 x 250 mL). This neutralizes any remaining acidic impurities.[7]

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent in vacuo to yield 4-chloro-6,7-dimethoxyquinazoline as a white or light yellow solid. Yields are typically excellent (>95%).[7]

Part 2: Agrochemical Discovery Workflow & Library Synthesis

The synthesized 4-chloro-dimethoxyquinazoline is not the final agrochemical but a versatile platform. The key to discovering active compounds lies in the strategic derivatization of the C4 position.

Workflow for Quinazoline-Based Agrochemical Discovery

Agrochemical_Workflow cluster_synthesis Synthesis & Derivatization cluster_screening Biological Screening cluster_analysis Analysis & Optimization synthesis Protocol 1: Synthesis of Core Intermediate (4-Chloro-DMQ) library Protocol 2: Library Generation via Nucleophilic Substitution synthesis->library Key Intermediate herbicidal Protocol 3.1: Herbicidal Assay library->herbicidal fungicidal Protocol 3.2: Fungicidal Assay insecticidal Protocol 3.3: Insecticidal Assay data Data Analysis & Hit Identification herbicidal->data sar Structure-Activity Relationship (SAR) Analysis data->sar optimization Lead Optimization sar->optimization optimization->library Iterative Design

Sources

Application Notes & Protocols: Strategic Derivatization of 4-Chloro-5,7-dimethoxyquinazoline for Kinase Inhibitor Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold as a Privileged Structure in Kinase Inhibition

The quinazoline core is a cornerstone in modern medicinal chemistry, particularly in the development of targeted cancer therapies. Its rigid, bicyclic structure serves as an excellent scaffold for positioning key pharmacophoric elements within the ATP-binding site of various protein kinases.[1] Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention. The 4-anilinoquinazoline framework, in particular, has given rise to a multitude of FDA-approved Epidermal Growth Factor Receptor (EGFR) inhibitors, including gefitinib and erlotinib, validating its clinical significance.[1][2]

This application note provides a comprehensive guide to the chemical derivatization of 4-Chloro-5,7-dimethoxyquinazoline, a versatile intermediate for generating diverse libraries of potential kinase inhibitors. While the 6,7-dimethoxy substitution pattern is more common in clinically approved drugs, the 5,7-dimethoxy isomer offers a distinct electronic and steric profile that can be exploited to achieve novel selectivity and potency profiles against various kinases. Structure-activity relationship (SAR) studies have shown that electron-donating groups on the quinazoline ring are generally preferred for potent EGFR inhibition.[3]

We will detail robust protocols for the synthesis of the key chloro-intermediate and its subsequent derivatization at the reactive C4 position via three powerful methodologies: Nucleophilic Aromatic Substitution (SNAr), Buchwald-Hartwig Amination, and Suzuki-Miyaura Cross-Coupling. Furthermore, we will provide standardized protocols for the preliminary screening of these novel compounds against target kinases and in cell-based proliferation assays.

Rationale for this compound

The strategic placement of substituents on the quinazoline ring is critical for kinase affinity and selectivity. The chlorine atom at the C4 position serves as an excellent leaving group, making it the primary site for introducing a diverse range of substituents. This reactivity is enhanced by the electron-withdrawing nature of the quinazoline nitrogen atoms.

The 5,7-dimethoxy groups play a crucial role by:

  • Modulating Kinase Selectivity: The positioning of these methoxy groups alters the shape and electronic environment of the molecule compared to the more extensively studied 6,7-dimethoxy isomers. This can lead to differential binding affinities for various kinases, potentially uncovering inhibitors for novel targets or overcoming resistance mechanisms.

  • Enhancing Potency: Electron-donating groups on the "eastern" portion of the quinazoline scaffold are known to contribute favorably to binding at the ATP pocket of kinases like EGFR.[3]

  • Improving Physicochemical Properties: Methoxy groups can influence the solubility and metabolic stability of the final compounds, which are key parameters in drug development.

This guide provides the tools to systematically explore the chemical space around the 5,7-dimethoxyquinazoline core, enabling the generation of focused libraries for screening against a wide array of kinases.

Synthetic Workflow Overview

The overall strategy involves a two-stage process: first, the synthesis of the key intermediate, this compound, and second, its diversification through various C4-functionalization reactions.

G cluster_0 Stage 1: Synthesis of Key Intermediate cluster_1 Stage 2: C4-Derivatization cluster_2 Output: Compound Library A 2-Amino-3,5-dimethoxy- benzoic Acid B 5,7-Dimethoxyquinazolin-4(3H)-one A->B Cyclization (e.g., Formamidine Acetate) C This compound B->C Chlorination (e.g., POCl3 or SOCl2) D S(N)Ar Reaction (Anilines, Amines) C->D E Buchwald-Hartwig Amination (Anilines, Amines) C->E F Suzuki Coupling (Boronic Acids/Esters) C->F G Diverse 4-Substituted-5,7-dimethoxyquinazolines D->G E->G F->G

Figure 1: General synthetic workflow for the preparation and derivatization of the this compound scaffold.

Part 1: Synthesis of this compound

This section details the two-step synthesis of the pivotal chloro-intermediate. The protocols provided are adapted from established methods for related isomers and should be optimized for this specific substrate.[4][5][6]

Protocol 1.1: Synthesis of 5,7-Dimethoxyquinazolin-4(3H)-one

This protocol describes the cyclization of 2-amino-3,5-dimethoxybenzoic acid with formamidine acetate to form the quinazolinone core.

Materials:

  • 2-Amino-3,5-dimethoxybenzoic acid

  • Formamidine acetate

  • Absolute Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a 250 mL round-bottom flask, add 2-amino-3,5-dimethoxybenzoic acid (1.0 eq) and formamidine acetate (2.0 eq).

  • Add absolute ethanol to create a slurry (approx. 10-15 mL per gram of amino acid).

  • Equip the flask with a reflux condenser and begin stirring.

  • Heat the mixture to reflux (approx. 78 °C) and maintain for 6-12 hours.

  • Causality: Refluxing in ethanol provides the necessary thermal energy to drive the condensation and cyclization reaction, while formamidine acetate serves as the source for the N1 and C2 atoms of the quinazoline ring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amino acid is consumed.

  • Cool the reaction mixture to room temperature. The product will often precipitate from the solution.

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a small amount of cold ethanol to remove residual impurities.

  • Dry the resulting solid under vacuum to yield 5,7-dimethoxyquinazolin-4(3H)-one. The product can be used in the next step without further purification if purity is >95% by NMR.

Protocol 1.2: Chlorination to this compound

This protocol describes the conversion of the quinazolinone to the highly reactive 4-chloro derivative using thionyl chloride.

Materials:

  • 5,7-Dimethoxyquinazolin-4(3H)-one

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF, catalytic)

  • Toluene

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser and gas trap/scrubber

Procedure:

  • In a dry 500 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), place 5,7-dimethoxyquinazolin-4(3H)-one (1.0 eq).

  • Safety Note: Thionyl chloride is corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂). This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment. The reflux condenser should be fitted with a gas trap containing a sodium hydroxide solution to neutralize evolving gases.

  • Carefully add thionyl chloride (at least 10 eq, can be used as solvent) to the flask.

  • Add a catalytic amount of DMF (e.g., 0.05 eq) dropwise to the suspension.

  • Causality: DMF reacts with thionyl chloride to form the Vilsmeier reagent in situ, which is the active electrophilic species that facilitates the conversion of the lactam to the chloro-lactam, which then tautomerizes and aromatizes to the final product.

  • Heat the reaction mixture to reflux (approx. 76 °C) and maintain for 4-6 hours.

  • After cooling to room temperature, remove the excess thionyl chloride under reduced pressure using a rotary evaporator.

  • Add toluene (2 x 50 mL) and co-evaporate to remove the last traces of thionyl chloride.

  • Carefully dissolve the residue in dichloromethane (DCM).

  • Transfer the DCM solution to a separatory funnel and slowly wash with saturated aqueous sodium bicarbonate solution to quench any remaining acidic species. Be cautious of gas evolution (CO₂).

  • Wash with brine, then dry the organic layer over anhydrous MgSO₄.

  • Filter off the drying agent and concentrate the organic phase in vacuo to yield this compound, typically as a solid.

Part 2: C4-Position Derivatization Strategies

The C4-chloro group is now activated for displacement. The choice of reaction depends on the desired substituent to be introduced.

Protocol 2.1: Nucleophilic Aromatic Substitution (SNAr)

This is the most direct method for introducing amine functionalities, particularly anilines, which are prevalent in EGFR inhibitors.

G start This compound reagents + R-NH2 (e.g., Substituted Aniline) + Solvent (e.g., Isopropanol) + Heat (Reflux) start->reagents product 4-(Amino)-5,7-dimethoxyquinazoline reagents->product

Figure 2: Workflow for S(N)Ar Derivatization.

Materials:

  • This compound (1.0 eq)

  • Substituted aniline or other amine (1.1 - 1.5 eq)

  • Isopropanol (or other high-boiling solvent like n-butanol or DMF)

  • Round-bottom flask with reflux condenser

Procedure:

  • In a round-bottom flask, combine this compound and the desired amine nucleophile.

  • Add isopropanol to dissolve/suspend the reactants (approx. 20 mL per gram of chloroquinazoline).

  • Heat the mixture to reflux with stirring.

  • Causality: The reaction proceeds via an addition-elimination mechanism. The amine attacks the electron-deficient C4 carbon, forming a Meisenheimer complex intermediate. The aromaticity is restored by the elimination of the chloride ion. The released HCl is typically neutralized by the excess amine reactant or can be scavenged by adding a non-nucleophilic base like diisopropylethylamine (DIPEA) if the amine is precious.

  • Monitor the reaction by TLC. For most anilines, the reaction is complete within 2-8 hours.

  • Upon completion, cool the reaction mixture to room temperature. The product hydrochloride salt often precipitates.

  • Collect the solid by filtration and wash with cold isopropanol.

  • The product can be further purified by recrystallization or silica gel column chromatography. If the free base is desired, the hydrochloride salt can be neutralized with a base (e.g., NaHCO₃) during an aqueous workup.

Protocol 2.2: Palladium-Catalyzed Buchwald-Hartwig Amination

This method is exceptionally versatile and allows for the coupling of a wider range of amines, including those that are poor nucleophiles for SNAr, under milder conditions.

G start This compound reagents + R-NH2 + Pd Catalyst (e.g., Pd2(dba)3) + Ligand (e.g., Xantphos) + Base (e.g., NaOtBu, Cs2CO3) + Solvent (e.g., Toluene, Dioxane) start->reagents product 4-(Amino)-5,7-dimethoxyquinazoline reagents->product

Figure 3: Workflow for Buchwald-Hartwig Amination.

Materials:

  • This compound (1.0 eq)

  • Amine (1.2 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., Xantphos, 4 mol%)

  • Base (e.g., Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃), 1.4 eq)

  • Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)

  • Schlenk flask or glovebox equipment

Procedure:

  • Causality: This reaction must be performed under an inert atmosphere as the active Pd(0) catalyst is oxygen-sensitive. The phosphine ligand stabilizes the palladium center and facilitates the catalytic cycle. The base is crucial for deprotonating the amine, enabling its coordination to the palladium complex.[7][8][9]

  • In a Schlenk flask under argon or nitrogen, combine the palladium catalyst and the phosphine ligand.

  • Add the anhydrous, deoxygenated solvent, followed by the this compound, the amine, and the base.

  • Heat the reaction mixture with stirring to 80-110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine, dry over MgSO₄, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Protocol 2.3: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki reaction is a powerful tool for forming C-C bonds, allowing for the introduction of aryl, heteroaryl, or vinyl groups at the C4 position. This vastly expands the structural diversity of the inhibitor library.

G start This compound reagents + R-B(OH)2 or R-B(pin) + Pd Catalyst (e.g., Pd(PPh3)4) + Base (e.g., K2CO3, Na2CO3) + Solvent (e.g., Dioxane/H2O) start->reagents product 4-(Aryl/Vinyl)-5,7-dimethoxyquinazoline reagents->product

Figure 4: Workflow for Suzuki-Miyaura Coupling.

Materials:

  • This compound (1.0 eq)

  • Aryl or vinyl boronic acid or boronate ester (1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Aqueous base (e.g., 2M Na₂CO₃ or K₂CO₃, 3.0 eq)

  • Solvent system (e.g., Dioxane, Toluene, or DME)

  • Schlenk flask or similar reaction vessel

Procedure:

  • In a Schlenk flask, combine this compound, the boronic acid/ester, and the palladium catalyst.

  • Purge the flask with an inert gas (argon or nitrogen).

  • Add the solvent (e.g., dioxane) and then the aqueous base solution.

  • Causality: The catalytic cycle involves oxidative addition of the chloroquinazoline to the Pd(0) catalyst, followed by transmetalation with the boronate species (activated by the base), and finally reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[10][11]

  • Heat the biphasic mixture to 80-100 °C with vigorous stirring for 4-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, dilute the mixture with ethyl acetate and water.

  • Separate the layers. Wash the organic layer with water and brine, then dry over MgSO₄.

  • Concentrate the solution and purify the crude product by silica gel column chromatography or recrystallization.

Part 3: Kinase Inhibitor Screening Protocols

Once a library of derivatives has been synthesized and characterized, the next step is to evaluate their biological activity.

Data Presentation: Example IC₅₀ Values

The inhibitory potency of compounds is typically expressed as the half-maximal inhibitory concentration (IC₅₀). While specific data for 5,7-dimethoxyquinazoline derivatives is sparse in the literature, the following table presents representative data for analogous 4-anilinoquinazoline kinase inhibitors to illustrate typical potency ranges.

Compound IDScaffold4-Anilino SubstituentTarget KinaseIC₅₀ (nM)Reference Cell Line
Gefitinib 6,7-dimethoxy3-Chloro-4-fluoroanilineEGFR20 - 80A431
Erlotinib 6,7-dimethoxy3-EthynylanilineEGFR2H358
Analog 1 6,7-dimethoxy3-IodoanilineEGFR3000 (A431)[5]
Analog 2 6,7-dimethoxy3-(Trifluoromethyl)anilineEGFR3500 (A431)[5]
Analog 3 6,7-dimethoxy3-BromoanilineVEGFR-25800-
Analog 4 6,7-dimethoxy3-ChloroanilineVEGFR-29400-

Note: This table is for illustrative purposes. IC₅₀ values for novel 5,7-dimethoxy derivatives must be determined experimentally.

Protocol 3.1: In Vitro Biochemical Kinase Assay (Luminescent ATP Detection)

This protocol provides a general method for measuring direct inhibition of a purified kinase enzyme, adapted from commercially available kits like Promega's Kinase-Glo®.

Objective: To quantify the activity of a target kinase by measuring the amount of ATP consumed during the phosphorylation reaction. A lower ATP level (higher luminescence signal depletion) indicates higher kinase activity, and restoration of the signal indicates inhibition.

Materials:

  • Purified recombinant target kinase (e.g., EGFR, Src, VEGFR2)

  • Specific peptide substrate for the kinase

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • Synthesized quinazoline derivatives dissolved in DMSO

  • White, opaque 96- or 384-well plates

  • Multichannel pipettes and a plate reader capable of measuring luminescence

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 1 µL) of each dilution into the wells of the assay plate. Include positive (no inhibitor) and negative (no kinase) controls.

  • Kinase Reaction: Prepare a master mix containing the kinase assay buffer, the target kinase, and its specific substrate. Add this mix to the wells containing the compounds.

  • Initiation: Start the reaction by adding an ATP solution. The final ATP concentration should be at or near the Km for the specific kinase to ensure sensitive detection of competitive inhibitors.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a set period (e.g., 60 minutes).

  • Signal Detection: Add the Kinase-Glo® Reagent to each well. This reagent simultaneously stops the kinase reaction and measures the remaining ATP via a luciferase-luciferin reaction.

  • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 3.2: Cell-Based Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cancer cell lines as an indicator of cell viability and proliferation after treatment with the synthesized compounds.

Objective: To determine the concentration of a test compound that inhibits the growth of a cancer cell line by 50% (GI₅₀ or IC₅₀).

G A Seed Cancer Cells in 96-well Plate B Incubate (24h) A->B C Add Serial Dilutions of Quinazoline Derivatives B->C D Incubate (48-72h) C->D E Add MTT Reagent D->E F Incubate (2-4h) E->F G Solubilize Formazan (e.g., DMSO) F->G H Read Absorbance (570 nm) G->H I Calculate IC50 H->I

Figure 5: Workflow for a typical MTT cell proliferation assay.

Materials:

  • Cancer cell line of interest (e.g., A431 for EGFR, K562 for Abl)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Sterile 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and incubate overnight to allow for cell attachment.

  • Compound Treatment: The next day, treat the cells with serial dilutions of the synthesized compounds. Include a vehicle control (DMSO only).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Causality: Viable, metabolically active cells contain mitochondrial reductase enzymes that cleave the tetrazolium ring of MTT, converting the yellow dye into insoluble purple formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solubilized formazan at approximately 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control and determine the IC₅₀ value by plotting a dose-response curve.

Conclusion

The this compound scaffold represents a promising starting point for the discovery of novel kinase inhibitors. Its strategic derivatization using robust and versatile chemical methods like SNAr, Buchwald-Hartwig amination, and Suzuki-Miyaura coupling can rapidly generate a library of compounds with significant structural diversity. By combining these synthetic strategies with systematic biochemical and cell-based screening, researchers can efficiently explore the structure-activity relationships of this scaffold, leading to the identification of potent and selective kinase inhibitors for further preclinical development.

References

  • (2022). IC50 values (in nm) of 4-aminoquinazoline analogues as inhibitors of EGFR and HER. ResearchGate. Available from: [Link].

  • (2023). Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). Der Pharma Chemica. Available from: [Link].

  • (2022). '4-Aminoquinazoline-6, 7-diol' derivatives for enhanced EGFR binding (as inhibitor) against Lung cancer. bioRxiv. Available from: [Link].

  • Abdallah, H. H., et al. (2021). Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study. RSC Advances. Available from: [Link].

  • Alqasoumi, S. I., et al. (2009). Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives. Saudi Pharmaceutical Journal. Available from: [Link].

  • Boerner, L. K., et al. (2021). Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19. European Journal of Medicinal Chemistry. Available from: [Link].

  • Buchwald, S. L., et al. (2021). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available from: [Link].

  • Ghorab, M. M., et al. (2022). Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. Molecules. Available from: [Link].

  • Showalter, H. D., et al. (1999). Tyrosine Kinase Inhibitors. 8. An Unusually Steep Structure−Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a Potent Inhibitor of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry. Available from: [Link].

  • Suman, S., et al. (2021). Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. European Journal of Medicinal Chemistry. Available from: [Link].

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. Available from: [Link].

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. J&K Scientific. Available from: [Link].

  • Haider, K., et al. (2022). An appraisal of anticancer activity with structure-activity relationship of quinazoline and quinazolinone analogues through EGFR and VEGFR inhibition: A review. Drug Development Research. Available from: [Link].

  • Process for the synthesis of substituted quinazolin-4-ones. (1972). Google Patents.
  • Sandor, A., et al. (2023). Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). Pharmaceuticals. Available from: [Link].

  • Bouley, C., et al. (2015). Regioselective Suzuki-Miyaura Reaction: Application to the Microwave-promoted Synthesis of 4,7-Diarylquinazolines. Molecules. Available from: [Link].

  • Chen, J., et al. (2012). Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. Molecules. Available from: [Link].

  • (2021). IC 50 values of antitumor screening of target derivatives against... ResearchGate. Available from: [Link].

  • (2021). Discovery of new VEGFR-2 inhibitors based on bis([4][12][13]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link].

  • El-Sayed, N. N. E., et al. (2021). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Future Medicinal Chemistry. Available from: [Link].

  • Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline. (2006). Google Patents.
  • Al-Warhi, T., et al. (2022). Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition. Molecules. Available from: [Link].

  • Muir, M., et al. (2021). A Conformation Selective Mode of Inhibiting SRC Improves Drug Efficacy and Tolerability. Cancer Research. Available from: [Link].

  • Organic Chemistry Portal. (Date unavailable). Suzuki Coupling. Organic Chemistry Portal. Available from: [Link].

  • Boschelli, D. H., et al. (2005). 4-Anilino-7,8-dialkoxybenzo[g]quinoline-3-carbonitriles as Potent Src Kinase Inhibitors. Journal of Medicinal Chemistry. Available from: [Link].

Sources

Regioselective Electrophilic Chlorination of the 5,7-Dimethoxyquinazolin-4(3H)-one Core

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the experimental procedure for the regioselective chlorination of 5,7-dimethoxyquinazolin-4(3H)-one. Quinazolinone scaffolds are privileged structures in medicinal chemistry, and their functionalization is critical for developing novel therapeutic agents. This application note details a robust protocol for the electrophilic aromatic substitution at the C6 position using N-Chlorosuccinimide (NCS), a mild and selective chlorinating agent. We will explore the mechanistic rationale behind the reaction's regioselectivity, provide a detailed step-by-step protocol for synthesis and purification, outline methods for product characterization, and offer a troubleshooting guide. This protocol is designed to be a self-validating system, ensuring reproducibility and high-yield synthesis of 6-chloro-5,7-dimethoxyquinazolin-4(3H)-one, a valuable intermediate for further chemical elaboration.

Introduction and Mechanistic Rationale

The quinazolinone ring system is a cornerstone in the design of biologically active molecules, with applications ranging from oncology to anti-inflammatory agents. Halogenation of this scaffold is a key synthetic transformation that allows for the modulation of electronic properties, metabolic stability, and binding affinities of drug candidates. While various methods exist for chlorinating quinazolinones, this guide focuses on the direct and selective chlorination of the electron-rich benzene moiety of 5,7-dimethoxyquinazolin-4(3H)-one.

Causality of Reagent Selection and Regioselectivity:

The choice of N-Chlorosuccinimide (NCS) as the chlorinating agent is predicated on its nature as a source of an electrophilic chlorine (Cl⁺) under appropriate conditions.[1][2] Unlike harsher reagents such as thionyl chloride or phosphorus oxychloride, which typically target the C4-oxo group, NCS is ideal for electrophilic aromatic substitution on activated rings.[3][4]

The regioselectivity of this reaction is dictated by the powerful electron-donating effects of the two methoxy groups at the C5 and C7 positions. Through resonance, these groups increase the electron density of the aromatic ring, particularly at the positions ortho and para to them. The C6 position is uniquely activated, being ortho to the C5-methoxy group and para to the C7-methoxy group. This cumulative activation makes the C6 position the most nucleophilic and therefore the primary site of attack for the electrophilic chlorine species generated from NCS. The reaction proceeds via a classic electrophilic aromatic substitution mechanism, involving the formation of a stabilized carbocation intermediate (a sigma complex or arenium ion) followed by deprotonation to restore aromaticity.[5]

cluster_0 Reaction Scheme cluster_1 Mechanism Highlight: Electrophilic Attack SM 5,7-Dimethoxyquinazolin-4(3H)-one Product 6-Chloro-5,7-dimethoxyquinazolin-4(3H)-one SM->Product Acetonitrile (Solvent) Room Temperature Reagent N-Chlorosuccinimide (NCS) (Electrophilic Chlorine Source) Reagent->Product AromaticRing Activated Quinazolinone Ring (Nucleophile at C6) SigmaComplex Sigma Complex Intermediate (Resonance Stabilized) AromaticRing->SigmaComplex Attack on Electrophilic Cl NCS NCS (Source of Cl⁺) NCS->SigmaComplex FinalProduct Chlorinated Product + Succinimide SigmaComplex->FinalProduct Deprotonation (-H⁺)

Caption: Reaction scheme and simplified mechanism for the chlorination.

Materials, Reagents, and Safety

Reagent/MaterialGradeSupplierNotes
5,7-dimethoxyquinazolin-4(3H)-one≥98%Commercial SourceStarting material.
N-Chlorosuccinimide (NCS)≥98%Commercial SourceChlorinating agent. Handle with care.[6][7]
Acetonitrile (CH₃CN)AnhydrousCommercial SourceReaction solvent.
Dichloromethane (DCM)ACS GradeCommercial SourceFor extraction.
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradePrepared in-houseFor aqueous wash.
Brine (Saturated NaCl solution)ACS GradePrepared in-houseFor aqueous wash.
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeCommercial SourceDrying agent.
Silica Gel60 Å, 230-400 meshCommercial SourceFor column chromatography if needed.
Round-bottom flask, Magnetic stirrer-Standard Lab Equipment-
TLC plates (Silica gel 60 F₂₅₄)-Commercial SourceFor reaction monitoring.
Rotary evaporator-Standard Lab EquipmentFor solvent removal.

N-Chlorosuccinimide (NCS) is a hazardous substance that requires careful handling.

  • Hazards: Harmful if swallowed and causes severe skin burns and eye damage.[6][7]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical safety goggles or a full face shield, and chemical-resistant gloves (e.g., nitrile).[8][9]

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[7][9] Avoid contact with skin and eyes.[6] Wash hands thoroughly after handling.[9]

  • Storage: Store in a cool, dry, well-ventilated place away from direct sunlight, combustible materials, and reducing agents.[8][9][10] Keep the container tightly closed.

  • Spills & Disposal: In case of a spill, sweep up the solid material, avoiding dust formation, and place it in a suitable, closed container for disposal.[7] All waste must be handled in accordance with local, state, and federal regulations.[8]

  • First Aid: In case of contact with eyes, rinse cautiously with water for several minutes and seek immediate medical attention.[7] For skin contact, remove contaminated clothing and rinse skin with plenty of water.[9] If inhaled, move the person to fresh air.[9] If swallowed, rinse the mouth but do not induce vomiting, and seek immediate medical attention.[10]

Detailed Experimental Protocol

This protocol outlines the procedure for the chlorination of 5,7-dimethoxyquinazolin-4(3H)-one on a 1.0 mmol scale.

  • To a 50 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add 5,7-dimethoxyquinazolin-4(3H)-one (206 mg, 1.0 mmol).

  • Add anhydrous acetonitrile (10 mL) to the flask. Stir the mixture at room temperature until the starting material is fully dissolved.

  • In a single portion, add N-Chlorosuccinimide (140 mg, 1.05 mmol, 1.05 equivalents).

  • Seal the flask with a septum and allow the reaction to stir at room temperature.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a mobile phase of 5% Methanol in Dichloromethane.

  • Spot the starting material, the reaction mixture, and a co-spot on the TLC plate.

  • The reaction is considered complete upon the disappearance of the starting material spot, which typically occurs within 2-4 hours.

  • Once the reaction is complete, remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in dichloromethane (25 mL).

  • Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the filtrate in vacuo to yield the crude product.

  • The crude product is typically of high purity. If further purification is required, it can be recrystallized from ethanol or purified by flash column chromatography on silica gel.

Caption: Experimental workflow from reaction setup to final product.

Product Characterization

The final product, 6-chloro-5,7-dimethoxyquinazolin-4(3H)-one, should be characterized to confirm its structure and purity.

Analysis TechniqueExpected Result
Appearance White to off-white solid.
Yield Typically >90% (crude).
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): ~12.2 (s, 1H, NH), ~8.0 (s, 1H, H2), ~7.2 (s, 1H, H8), ~4.0 (s, 3H, OCH₃), ~3.9 (s, 3H, OCH₃). Note the absence of the H6 proton signal present in the starting material.
¹³C NMR (100 MHz, DMSO-d₆)Expect characteristic shifts for the quinazolinone core. Key signals include the C=O at ~160 ppm, and aromatic carbons. The C6 carbon signal will be shifted due to the attached chlorine.[11]
Mass Spectrometry (ESI+)Expected m/z: 241.04 [M+H]⁺. The presence of a chlorine atom will be evident from the characteristic M+2 isotopic peak at m/z 243.04 with an intensity of approximately one-third of the [M+H]⁺ peak.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Reaction 1. Inactive NCS reagent due to degradation. 2. Insufficient reaction time.1. Use a fresh bottle of NCS or test the activity of the current batch. 2. Continue stirring and monitor by TLC for a longer period. Gentle heating (40-50 °C) can be applied if necessary.
Formation of Multiple Products 1. Over-chlorination (di-chlorination). 2. Side reactions due to impurities.1. Use no more than 1.05 equivalents of NCS. Add the NCS portion-wise if the issue persists. 2. Ensure the starting material is pure and the solvent is anhydrous.
Product is Difficult to Purify Presence of residual succinimide from the reaction.Ensure the aqueous wash steps (especially with NaHCO₃) are performed thoroughly, as this removes the acidic succinimide byproduct.

References

  • Loba Chemie. (2016, May 19). N-CHLOROSUCCINIMIDE FOR SYNTHESIS MSDS.
  • East Harbour Group. (2023, March 20).
  • Santa Cruz Biotechnology. (n.d.).
  • Cole-Parmer. (n.d.).
  • Chemstock. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols for 4-Chloro-6,7-dimethoxyquinazoline.
  • Arkivoc. (n.d.).
  • National Institutes of Health. (n.d.). Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib.
  • ChemicalBook. (n.d.). 4-Chloro-6,7-dimethoxyquinazoline synthesis.
  • ResearchGate. (2013, October 10).
  • Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS).
  • BenchChem. (2025).
  • Wikipedia. (n.d.). N-Chlorosuccinimide.
  • LOCKSS. (1980).
  • ResearchGate. (2025, August 4).
  • Master Organic Chemistry. (2018, April 18). Electrophilic Aromatic Substitutions (1)

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Chloro-5,7-dimethoxyquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 4-Chloro-5,7-dimethoxyquinazoline. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). As a key building block in medicinal chemistry, optimizing the yield and purity of this quinazoline derivative is critical for downstream applications. This document synthesizes established chemical principles with field-proven insights to help you navigate the common challenges in this multi-step synthesis.

The synthesis of this compound is typically achieved in a two-step process: first, the formation of the quinazolinone ring system to create the precursor, 5,7-dimethoxyquinazolin-4(3H)-one, followed by a chlorination reaction to yield the final product. This guide is structured to address potential issues in both of these critical stages.

Overall Synthetic Workflow

The general pathway for the synthesis is illustrated below. Success in the final chlorination step is highly dependent on the quality and purity of the precursor synthesized in Step 1.

G cluster_0 Step 1: Quinazolinone Formation cluster_1 Step 2: Chlorination A 2-Amino-4,6-dimethoxy- benzoic Acid Derivative C Cyclization/ Condensation A->C B Formamidine Acetate or Formamide B->C D 5,7-dimethoxyquinazolin-4(3H)-one C->D High Yield & Purity is Crucial F Chlorination Reaction D->F Precursor E Chlorinating Agent (e.g., POCl₃, SOCl₂) E->F G This compound F->G Final Product

Caption: General two-step synthesis of this compound.

Part 1: Troubleshooting Quinazolinone Formation

The quality of your starting material for the chlorination step is paramount. A clean, high-yield synthesis of 5,7-dimethoxyquinazolin-4(3H)-one will prevent many downstream purification challenges.

Q1: I am getting a very low yield or an incomplete reaction during the initial cyclization to form 5,7-dimethoxyquinazolin-4(3H)-one. What are the likely causes?

Low yield in this step is a common problem that can almost always be traced back to one of three areas: starting material integrity, reaction conditions, or the choice of reagents.

  • Purity of Starting Materials: The synthesis is sensitive to the purity of the 2-amino-4,6-dimethoxybenzoic acid precursor. Ensure it is free from impurities from its own synthesis.

  • Reaction Conditions:

    • Temperature: Many classical quinazolinone syntheses require high temperatures, sometimes exceeding 120-150°C, to drive the condensation and cyclization to completion.[1][2] If you are observing a stalled reaction, a gradual increase in temperature while monitoring with Thin Layer Chromatography (TLC) is advised.

    • Reaction Time: These reactions can be slow, sometimes requiring 8 to 24 hours.[1][3] It is essential to monitor the reaction's progress to determine the optimal time, ensuring the starting material is fully consumed without significant product degradation.[1]

  • Choice of Reagents:

    • The choice between formamide and formamidine acetate can impact the reaction's efficiency.[3][4] Formamidine acetate in a solvent like absolute ethanol is a common and effective choice.[3] Ensure you are using the correct stoichiometry, typically a 2:1 molar ratio of formamidine acetate to the aminobenzoic acid.[3]

ParameterRecommendation for OptimizationRationale
Temperature Screen temperatures from 100°C to 160°C.Ensures sufficient energy for dehydration and ring closure.
Solvent Absolute ethanol is a good starting point. DMF can be used for solubility issues.Solvent polarity can significantly influence reaction rates and pathways.[5]
Reaction Time Monitor every 2-4 hours via TLC.Prevents premature workup of an incomplete reaction or degradation from prolonged heating.
Reagents Use high-purity starting materials and freshly opened formamidine acetate.Impurities can inhibit the reaction or lead to side products.

Part 2: Troubleshooting the Chlorination Reaction

The conversion of the hydrophilic 4-hydroxy (or keto) group to a 4-chloro group is an essential activation step for subsequent nucleophilic substitutions. This step is notoriously sensitive and is the source of most yield-optimization challenges.

Q2: My chlorination of 5,7-dimethoxyquinazolin-4(3H)-one is resulting in a low yield or fails completely. Where should I begin troubleshooting?

This is the most critical step. Failure here is often due to reagent deactivation, suboptimal conditions, or competing side reactions. The workflow below can help diagnose the issue.

G start Low/No Yield in Chlorination Step q1 Are you using anhydrous conditions and fresh reagents? start->q1 a1_no Re-run experiment: - Flame-dry all glassware. - Use freshly distilled POCl₃/SOCl₂. - Run under an inert atmosphere (N₂/Ar). q1->a1_no No q2 Is the reaction temperature and time optimized? q1->q2 Yes end Yield should improve. If not, check precursor purity. a1_no->end a2_no Optimize conditions: - Typically 90-120°C for 4-12 hours. - Monitor progress via TLC. - Avoid excessive heat/time. q2->a2_no No q3 Are you using a catalyst (e.g., DMF)? q2->q3 Yes a2_no->end a3_no Add a catalytic amount of DMF (dropwise) to the reaction mixture. q3->a3_no No q3->end Yes a3_no->end

Sources

Common side products in 4-Chloro-5,7-dimethoxyquinazoline reactions and their prevention

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Chloro-5,7-dimethoxyquinazoline. This versatile building block is a cornerstone in the synthesis of a multitude of biologically active compounds, particularly in the development of kinase inhibitors for therapeutic applications.[1][2][3] However, its high reactivity, which makes it synthetically valuable, also presents unique challenges in controlling reaction pathways and preventing the formation of unwanted side products.

This guide is structured to provide direct, actionable advice in a question-and-answer format. We will delve into the mechanistic origins of common issues and provide field-proven troubleshooting strategies to enhance the yield, purity, and reproducibility of your experiments.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your synthesis. Each answer explains the underlying chemical principles and provides a clear path to resolution.

Q1: My reaction has a low yield, and I've isolated a significant amount of 5,7-dimethoxyquinazolin-4(3H)-one. What happened and how can I prevent it?

A1: This is the most common issue and is caused by hydrolysis of the starting material.

Root Cause Analysis: The carbon atom at the C4 position of the quinazoline ring is highly electrophilic. This is due to the electron-withdrawing effect of the two adjacent nitrogen atoms in the pyrimidine ring. Consequently, the C4-chloro group is an excellent leaving group, making the compound highly susceptible to nucleophilic aromatic substitution (SNAr). While this is the desired reactivity with your intended nucleophile (e.g., an amine), it also makes it vulnerable to attack by water, a weak but often present nucleophile. This hydrolysis reaction replaces the chlorine atom with a hydroxyl group, yielding the corresponding quinazolinone, which is often insoluble and precipitates from the reaction mixture.

Prevention & Mitigation Strategies:

  • Rigorous Anhydrous Conditions:

    • Solvents: Use freshly distilled, anhydrous-grade solvents. Solvents like isopropanol, THF, and DMF should be stored over molecular sieves.[4][5]

    • Reagents: Ensure your amine nucleophile and any bases (e.g., DIPEA, K₂CO₃) are dry.

    • Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.[5][6]

  • Temperature Control: Hydrolysis is often accelerated at higher temperatures. If your desired reaction proceeds at a reasonable rate at a lower temperature, avoid excessive heat. Consider running a temperature screen to find the optimal balance between reaction rate and side product formation.[5]

  • Order of Addition: Add the this compound to the mixture of your nucleophile, base, and solvent. This ensures that your desired nucleophile is present in excess and can compete more effectively with any trace amounts of water.

  • Post-Reaction Workup: If the quinazolinone has already formed, it can often be removed by filtration if it has precipitated. Alternatively, its solubility differs significantly from the desired 4-aminoquinazoline product, which can be exploited during purification by column chromatography.

Q2: I'm reacting a primary amine with this compound and getting a complex mixture, including a product with double the expected molecular weight. What's going on?

A2: You are likely observing side products from over-alkylation or self-condensation of your amine nucleophile.

Root Cause Analysis: This issue is less about the quinazoline and more about the reactivity of your nucleophile under the reaction conditions.

  • Over-Alkylation: If your primary amine nucleophile reacts to form a secondary amine product, this product can, under certain conditions, act as a nucleophile itself and react with another molecule of this compound. This is more likely to occur if strong bases and high temperatures are used.

  • Nucleophile Self-Condensation: Certain amine structures can be prone to self-condensation or other side reactions, especially if they contain other reactive functional groups.

Prevention & Mitigation Strategies:

  • Stoichiometry Control: Use a slight excess (1.1 to 1.5 equivalents) of the primary amine. A large excess could promote side reactions. Carefully monitor the reaction progress by TLC or LC-MS to stop the reaction once the starting material is consumed.[5]

  • Milder Bases: Employ non-nucleophilic, sterically hindered bases like N,N-Diisopropylethylamine (DIPEA) instead of stronger, more reactive bases.[7][8] The base's role is simply to scavenge the HCl generated during the reaction.

  • Lower Reaction Temperature: As with hydrolysis, side reactions are often minimized at lower temperatures. Reactions involving electron-rich anilines can often be run at room temperature or with gentle heating.[3][9]

  • Protecting Groups: If your amine nucleophile contains other reactive sites, consider using a protecting group strategy to ensure only the desired nitrogen atom reacts.

Q3: My final product is persistently contaminated with unreacted this compound, even after long reaction times. How can I drive the reaction to completion?

A3: This points to issues with reactivity, stoichiometry, or reaction equilibrium.

Root Cause Analysis: While this compound is reactive, certain nucleophiles, particularly electron-poor anilines, can be sluggish.[3][9] Incomplete reactions can result from insufficient activation, poor stoichiometry, or deactivation of reagents.

Prevention & Mitigation Strategies:

  • Increase Temperature: For unreactive nucleophiles, increasing the reaction temperature is the most direct approach. Refluxing in a suitable solvent like isopropanol or dioxane is common.[4][7]

  • Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often improves yields, especially for challenging nucleophiles.[3][9]

  • Solvent Choice: The choice of solvent can significantly influence reaction rates. Polar aprotic solvents like DMF or DMSO can accelerate SNAr reactions, but be mindful that they are harder to render fully anhydrous, potentially increasing hydrolysis.[5][6]

  • Check Reagent Purity: Ensure your nucleophile is pure and has not degraded. Impurities can inhibit the reaction.

  • Use a Catalyst: While not always necessary, some SNAr reactions can be facilitated by a catalyst. However, for this substrate, optimizing conditions is usually sufficient.

Problem Common Side Product Primary Cause Prevention Strategy
Low Yield / White Precipitate5,7-dimethoxyquinazolin-4(3H)-oneHydrolysisUse anhydrous solvents/reagents, inert atmosphere, control temperature.
Complex Product MixtureOver-alkylated or Dimeric ProductsNucleophile side reactionsUse milder base (DIPEA), control stoichiometry and temperature.
Incomplete ReactionResidual Starting MaterialLow nucleophile reactivityIncrease temperature, consider microwave synthesis, verify reagent purity.

Frequently Asked Questions (FAQs)

Q: What are the best practices for storing and handling this compound? A: Due to its sensitivity to moisture, it should be stored in a tightly sealed container, preferably in a desiccator or a dry box, under an inert atmosphere. Store it in a cool, dark place. When handling, avoid exposure to humid air; if possible, weigh and dispense it in a glove box or under a stream of dry nitrogen.

Q: Which analytical techniques are most effective for monitoring reaction progress and identifying impurities? A: Thin Layer Chromatography (TLC) is excellent for rapid, qualitative monitoring of the consumption of starting material and the appearance of the product. For more detailed analysis and impurity identification, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. It can simultaneously provide retention times and mass-to-charge ratios, making it possible to identify the desired product and side products like the hydrolyzed quinazolinone.[5][6][10]

Q: What is the role of the base in these reactions? A: The nucleophilic substitution of the chlorine atom by an amine generates one equivalent of hydrochloric acid (HCl). The base (e.g., DIPEA, K₂CO₃, Et₃N) is added to neutralize this acid.[7] If the acid is not scavenged, it will protonate the amine nucleophile, rendering it non-nucleophilic and halting the reaction.

Visualized Workflows and Mechanisms

Reaction Pathway Diagram

This diagram illustrates the desired SNAr reaction versus the competing hydrolysis side reaction.

G cluster_0 Reactants cluster_1 Products Start This compound Product Desired Product (4-Amino-5,7-dimethoxyquinazoline) Start->Product  + R-NH₂ (Desired SₙAr) SideProduct Side Product (5,7-dimethoxyquinazolin-4(3H)-one) Start->SideProduct  + H₂O (Hydrolysis) Amine R-NH₂ (Nucleophile) Water H₂O (Impurity) G Start Reaction Outcome Unsatisfactory Impurity_Check Main Impurity Identified by LC-MS? Start->Impurity_Check Hydrolysis Impurity = Quinazolinone (M+1 of Hydrolyzed SM) Impurity_Check->Hydrolysis Yes Unreacted Impurity = Starting Material Impurity_Check->Unreacted Yes Other Complex Mixture / Other Impurities Impurity_Check->Other Yes Sol_Hydrolysis Cause: Moisture Solution: Use anhydrous conditions, inert atmosphere, control temp. Hydrolysis->Sol_Hydrolysis Sol_Unreacted Cause: Low Reactivity Solution: Increase temp, use microwave, check nucleophile purity. Unreacted->Sol_Unreacted Sol_Other Cause: Nucleophile Instability Solution: Use milder base/temp, control stoichiometry. Other->Sol_Other

Caption: A decision tree for troubleshooting common reaction issues.

Experimental Protocols

Protocol 1: General Synthesis of a 4-Anilino-5,7-dimethoxyquinazoline Derivative

This protocol provides a robust starting point for the SNAr reaction with an aniline derivative.

  • Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aniline derivative (1.1 eq) and N,N-Diisopropylethylamine (DIPEA, 1.5 eq).

  • Solvent Addition: Add anhydrous isopropanol (approx. 0.1 M concentration relative to the quinazoline).

  • Inert Atmosphere: Purge the flask with dry nitrogen or argon for 5-10 minutes.

  • Reactant Addition: Add this compound (1.0 eq) to the stirred solution.

  • Reaction: Heat the mixture to reflux (approx. 82°C) and monitor the reaction progress by TLC or LC-MS every hour. For many anilines, the reaction is complete within 2-6 hours. [4]6. Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Often, the product hydrochloride salt will precipitate. The solid can be collected by filtration and washed with cold isopropanol.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel if necessary.

References

  • Raval, J. P., et al. (Year). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC - NIH. [Link]

  • (Year). CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline. (Source not available).
  • (Year). A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues. NIH. [Link]

  • (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. [Link]

  • (Year). Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. PMC - NIH. [Link]

  • (Year). Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). (Source not available). [Link]

  • (2022). Design, synthesis and evaluation of 4,7-disubstituted 8-methoxyquinazoline derivatives as potential cytotoxic agents targeting β-catenin/TCF4 signaling pathway. NIH. [Link]

  • (2016). Facile Preparation of 4-Substituted Quinazoline Derivatives. PubMed. [Link]

  • (Year). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
  • (Year). Quinazoline derivatives: synthesis and bioactivities. PMC - PubMed Central. [Link]

  • (Year). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI. [Link]

  • (Year). Self-condensation. Wikipedia. [Link]

  • (2012). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. ResearchGate. [Link]

  • (Year). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI. [Link]

  • (Year). CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline. (Source not available).
  • (Year). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC - NIH. [Link]

  • (Year). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. PMC - PubMed Central. [Link]

  • (2020). Chemistry and activity of quinazoline moiety: A systematic review study. ResearchGate. [Link]

  • (2024). Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. PMC - NIH. [Link]

  • (2009). Selective Alkylation of a 6,7-Dihydroxyquinazoline | Request PDF. ResearchGate. [Link]

  • (Year). 4-Chloro-6,7-dimethoxyquinazoline | C10H9ClN2O2 | CID 2769364. PubChem. [Link]

  • (Year). dialkylation on the stability and estrogen receptor interaction of (4R,5S)/(4S,5R)-4,5-bis(4-hydroxyphenyl)-2-imidazolines. PubMed. [Link]

  • (Year). Electrochemical synthesis of 4-quinazolinone derivatives mediated by acetic acid. Arkivoc. [Link]

  • (Year). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journals. [Link]

Sources

Technical Support Center: Troubleshooting Low Yield in Nucleophilic Aromatic Substitution of 4-Chloro-5,7-dimethoxyquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-substituted-5,7-dimethoxyquinazolines. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the nucleophilic aromatic substitution (SNAr) of 4-Chloro-5,7-dimethoxyquinazoline. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you optimize your reaction yields and obtain high-purity products.

Troubleshooting Guide

This section addresses specific issues that can lead to low yields in the nucleophilic substitution of this compound. Each question is followed by a detailed explanation of the potential causes and step-by-step guidance for resolution.

Q1: My reaction shows a low conversion of the starting material, this compound, even after an extended reaction time. What are the likely causes and how can I improve the conversion?

A1: Low conversion is a common issue that can often be traced back to suboptimal reaction conditions or reagent quality. Here are several factors to consider and troubleshoot:

  • Insufficient Reaction Temperature: The SNAr reaction is an activated process, and insufficient thermal energy can lead to slow reaction rates. While some highly reactive nucleophiles may react at room temperature, many require heating to proceed efficiently.[1][2]

    • Recommendation: If you are running the reaction at room temperature, try increasing the temperature to 50-80 °C. For less reactive nucleophiles, refluxing in a suitable solvent like isopropanol or dioxane may be necessary.[2][3] Microwave-assisted synthesis can also significantly reduce reaction times and improve yields by allowing for rapid heating to higher temperatures.[4][5][6][7]

  • Inappropriate Solvent: The choice of solvent is critical as it must solubilize the reactants and facilitate the formation of the charged Meisenheimer intermediate.[8][9]

    • Recommendation: Polar aprotic solvents such as DMF, DMSO, acetonitrile, or THF are generally good choices for SNAr reactions.[1][9] Alcohols like isopropanol or ethanol are also commonly used and can be effective.[2][10] If you are using a non-polar solvent, switching to a more polar one is advisable.

  • Base Strength and Stoichiometry: A base is typically required to neutralize the HCl generated during the reaction.[3] If the HCl is not scavenged, it can protonate the amine nucleophile, rendering it non-nucleophilic.

    • Recommendation: Ensure you are using at least one equivalent of a suitable base. Organic bases like N,N-Diisopropylethylamine (DIPEA) or triethylamine (Et3N) are commonly employed.[1][3] Inorganic bases such as potassium carbonate (K2CO3) can also be effective, particularly in polar aprotic solvents.[11] In some cases, using the amine nucleophile in excess can serve as both the reactant and the base.[3]

  • Nucleophile Reactivity: The electronic and steric properties of the amine nucleophile significantly impact its reactivity.

    • Recommendation: Electron-rich anilines and aliphatic amines are generally more reactive than electron-deficient ones.[6] Steric hindrance, especially from ortho-substituents on anilines, can dramatically slow down the reaction.[6][7] If you are using a sterically hindered or electron-poor amine, you may need to employ more forcing conditions (higher temperature, longer reaction time, or microwave irradiation).

  • Moisture in the Reaction: The presence of water can lead to the hydrolysis of the starting material to form the corresponding 4-hydroxy-5,7-dimethoxyquinazoline, a common side product that can be difficult to remove.

    • Recommendation: Use anhydrous solvents and ensure your glassware is thoroughly dried. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to minimize exposure to atmospheric moisture.[3]

Experimental Protocol: General Procedure for Nucleophilic Substitution
  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Add the desired amine nucleophile (1.0-1.2 eq) and a suitable anhydrous solvent (e.g., isopropanol, dioxane, or DMF).

  • Add a non-nucleophilic base such as DIPEA (1.5-2.0 eq).[1][3]

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, it can be collected by filtration and washed with a cold solvent. Otherwise, the solvent can be removed under reduced pressure, and the crude product purified.

Q2: I am observing multiple spots on my TLC plate, and the yield of my desired product is low. What are the potential side reactions, and how can I suppress them?

A2: The formation of multiple products indicates that side reactions are occurring. Identifying these byproducts is key to optimizing the reaction for your desired product.

  • Hydrolysis of the Starting Material: As mentioned previously, the primary side reaction is often the hydrolysis of the 4-chloro group to a hydroxyl group, forming 4-hydroxy-5,7-dimethoxyquinazoline. This is more prevalent when using protic solvents or if there is significant moisture in the reaction.

    • Recommendation: Use anhydrous solvents and perform the reaction under an inert atmosphere. If using a protic solvent like isopropanol, ensure it is of high purity and dry.

  • Double Substitution: While the chlorine at the C4 position is significantly more reactive than a potential second leaving group on the quinazoline ring, under harsh conditions (e.g., very high temperatures or prolonged reaction times), a second nucleophilic substitution may occur if other displaceable groups are present.[3][12] For this compound, this is less of a concern unless other leaving groups are present on the ring.

  • Reaction with the Solvent: Some solvents can act as nucleophiles under certain conditions. For example, if using an alcohol as a solvent at high temperatures, you may see the formation of the corresponding 4-alkoxy-5,7-dimethoxyquinazoline.

    • Recommendation: Choose a solvent that is less likely to compete with your primary nucleophile. If you suspect solvent participation, consider switching to a more inert solvent like dioxane or toluene.

  • Degradation of Starting Materials or Product: Quinazolines and some complex amines can be unstable at high temperatures for extended periods.

    • Recommendation: Monitor the reaction progress closely and avoid unnecessarily long reaction times. If the reaction is sluggish, consider using microwave irradiation to shorten the required heating time.[4]

Troubleshooting Workflow for Low Yield

Below is a Graphviz diagram outlining a logical workflow for troubleshooting low-yield reactions.

TroubleshootingWorkflow Start Low Yield Observed Check_Conversion Check TLC for Starting Material Start->Check_Conversion High_SM High Amount of Starting Material Remaining Check_Conversion->High_SM Yes Low_SM Low Amount of Starting Material Remaining Check_Conversion->Low_SM No Increase_Temp Increase Temperature / Use Microwave High_SM->Increase_Temp Change_Solvent Change to More Polar Solvent High_SM->Change_Solvent Check_Base Verify Base Stoichiometry & Strength High_SM->Check_Base Check_Nucleophile Assess Nucleophile Reactivity High_SM->Check_Nucleophile Multiple_Spots Multiple Spots on TLC Low_SM->Multiple_Spots Check_Moisture Ensure Anhydrous Conditions Multiple_Spots->Check_Moisture Avoid_Harsh_Conditions Reduce Temperature / Time Multiple_Spots->Avoid_Harsh_Conditions Inert_Solvent Use an Inert Solvent Multiple_Spots->Inert_Solvent Optimize Optimize and Repeat Increase_Temp->Optimize Change_Solvent->Optimize Check_Base->Optimize Check_Nucleophile->Optimize Check_Moisture->Optimize Avoid_Harsh_Conditions->Optimize Inert_Solvent->Optimize

Caption: A workflow diagram for troubleshooting low yield.

Q3: My product appears to be pure by TLC, but my isolated yield after purification is still low. What are the potential causes of product loss during workup and purification?

A3: Significant product loss can occur during the isolation and purification steps. Here are some common areas to investigate:

  • Aqueous Workup: If your product has some water solubility, it can be lost during aqueous extraction. Additionally, some quinazoline derivatives can be sensitive to pH changes.

    • Recommendation: Minimize the volume of water used in the workup. Ensure the pH of the aqueous layer is appropriate for your product's stability and solubility. Back-extract the aqueous layer with your organic solvent to recover any dissolved product.

  • Recrystallization: While an excellent purification technique, it is possible to lose a significant amount of product if the conditions are not optimized.[4][13]

    • Recommendation:

      • Solvent Choice: Select a solvent system where your product is sparingly soluble at room temperature but highly soluble at elevated temperatures.

      • Volume: Use the minimum amount of hot solvent required to fully dissolve your product to ensure maximum recovery upon cooling.

      • Cooling Rate: Allow the solution to cool slowly to room temperature, and then in an ice bath, to promote the formation of pure crystals. Rapid cooling can trap impurities.

      • Mother Liquor: Concentrate the mother liquor and attempt a second recrystallization to recover more product.

  • Column Chromatography: Product can be lost on the column if it binds too strongly to the silica gel or if the incorrect eluent system is used.[4][13]

    • Recommendation:

      • TLC Analysis: Before running the column, determine the optimal solvent system using TLC. The ideal Rf value for your product should be between 0.2 and 0.4.

      • Silica Gel: Ensure you are using the correct amount of silica gel (typically 50-100 times the weight of your crude product).

      • Elution: Use a gradient elution if your product is close in polarity to impurities. This can improve separation and recovery. A mixture of ethyl acetate and hexane is a common starting point for the elution of quinazolinone derivatives.[4]

Frequently Asked Questions (FAQs)

Q4: Why is the chlorine at the C4 position of 2,4-dichloroquinazoline derivatives preferentially substituted over the C2 position?

A4: The regioselectivity of nucleophilic attack at the C4 position is a well-documented phenomenon for 2,4-dichloroquinazolines.[3][12][14][15] This preference is attributed to electronic factors. DFT (Density Functional Theory) calculations have shown that the carbon atom at the C4 position has a higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient, making it more electrophilic and thus more susceptible to nucleophilic attack.[3][14] Consequently, the activation energy for the formation of the Meisenheimer intermediate via attack at C4 is lower than that for attack at C2.[3] Substitution at the C2 position typically requires more forcing conditions, such as higher temperatures.[3][12]

Reaction Mechanism: SNAr of this compound

The following diagram illustrates the generally accepted mechanism for this reaction.

Caption: Mechanism of the SNAr reaction.

Q5: What is the optimal temperature and reaction time for this substitution?

A5: There is no single optimal temperature and time, as these parameters are highly dependent on the specific nucleophile being used and the solvent. However, we can provide general guidelines.

Nucleophile TypeTypical Temperature RangeTypical Reaction TimeNotes
Aliphatic Amines Room Temperature to 80 °C2 - 12 hoursGenerally more reactive than anilines.
Electron-Rich Anilines 50 °C to Reflux4 - 24 hoursReactivity is enhanced by electron-donating groups.[6]
Electron-Poor Anilines 80 °C to Reflux (or Microwave)12 - 48 hours (Conventional) 10 - 40 minutes (Microwave)Electron-withdrawing groups decrease nucleophilicity, requiring more forcing conditions.[6][7]
Sterically Hindered Amines 80 °C to Reflux (or Microwave)12 - 48 hours (Conventional) 20 - 60 minutes (Microwave)Steric bulk around the nitrogen atom slows the reaction rate significantly.[6][7]

Table 1: General Reaction Conditions for Nucleophilic Substitution of this compound.

It is always recommended to monitor the reaction's progress by TLC to determine the optimal reaction time for your specific system.

Q6: Can I perform this reaction without a base?

A6: While it is highly recommended to use a base to neutralize the HCl byproduct, it is possible in some cases to run the reaction without an added base. This is typically done by using a significant excess of the amine nucleophile (e.g., 2-3 equivalents or more).[3] In this scenario, one molecule of the amine acts as the nucleophile, while a second molecule acts as a Brønsted-Lowry base to accept the proton from the intermediate and neutralize the generated HCl. This approach is more practical when the amine is inexpensive and readily available. However, for valuable or complex amines, using a separate, non-nucleophilic base like DIPEA or Et3N is more atom-economical.[3]

References

  • Technical Support Center: Synthesis of Substituted Quinazolinones - Benchchem.
  • Synthesis of Heterocyclic Monoazo Disperse Dyes Derived from 4-Amino-2-chloro-6, 7-dimethoxyquinazoline - Science Alert.
  • Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction - Frontiers.
  • Facile Preparation of 4-Substituted Quinazoline Derivatives - JoVE.
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - MDPI. Available from: [Link]

  • General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. - ResearchGate. Available from: [Link]

  • Technical Support Center: Purification of 4(3H)-Quinazolinone Derivatives - Benchchem.
  • Optimization of the nucleophilic aromatic substitution reaction - ResearchGate. Available from: [Link]

  • Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines - ResearchGate. Available from: [Link]

  • Synthesis of quinazolinones - Organic Chemistry Portal. Available from: [Link]

  • Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib - PMC - NIH. Available from: [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - ResearchGate. Available from: [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies - Frontiers. Available from: [Link]

  • Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - PMC - PubMed Central. Available from: [Link]

  • Tyrosine Kinase Inhibitors. 20. Optimization of Substituted Quinazoline and Pyrido[3,4-d]pyrimidine Derivatives as Orally Active, Irreversible Inhibitors of the Epidermal Growth Factor Receptor Family - PubMed. Available from: [Link]

  • Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System - Frontiers. Available from: [Link]

  • Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). - ResearchGate. Available from: [Link]

  • Nucleophilic substitution and ring closure reactions of 4‐chloro‐3‐nitro‐2‐quinolones. Available from: [Link]

  • Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline - Google Patents.
  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC - NIH. Available from: [Link]

  • Application Notes and Protocols for Nucleophilic Substitution of 4-Chloro-6,7-dimethoxyquinoline - Benchchem.
  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - Beilstein Journals. Available from: [Link]

  • Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Available from: [Link]

  • Nucleophilic Substitution Reactions. Available from: [Link]

  • SNAr Reaction in Other Common Molecular Solvents - Wordpress. Available from: [Link]

  • Effect of the nature of the nucleophile and solvent on an SNAr reaction - RSC Publishing. Available from: [Link]

  • The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents.
  • Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - NIH. Available from: [Link]

  • (a) General scheme for regioselective nucleophilic aromatic... | Download Scientific Diagram - ResearchGate. Available from: [Link]

  • Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline - Google Patents.
  • Electrochemical synthesis of 4-quinazolinone derivatives mediated by acetic acid - Arkivoc. Available from: [Link]

Sources

Technical Support Center: Purification Strategies for Crude 4-amino-5,7-dimethoxyquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of 4-amino-5,7-dimethoxyquinazoline derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating and purifying these valuable heterocyclic compounds. Quinazolines are a prominent class of nitrogen-containing heterocycles that form the core scaffold of numerous biologically active molecules, including anticancer agents.[1][2] The successful synthesis of these compounds is only half the battle; achieving the high degree of purity required for subsequent biological assays and development is a critical, and often challenging, final step.

This document provides in-depth, experience-driven guidance in a question-and-answer format to directly address common issues encountered in the lab. We will explore the causality behind experimental choices, offering logical workflows and validated protocols to enhance the purity and yield of your target compounds.

Section 1: Troubleshooting Guide

This section addresses specific, problem-oriented challenges you might face during the purification process.

Question: My compound is streaking or showing poor separation during silica gel column chromatography. What's happening and how can I fix it?

Answer:

This is a frequent issue when purifying nitrogen-containing heterocycles like 4-aminoquinazolines. The problem often stems from interactions between the basic amine functionalities on your molecule and the acidic silanol groups (Si-OH) on the surface of the silica gel. This can lead to irreversible adsorption, tailing of spots on TLC, and streaking on a column, resulting in poor separation and low recovery.

Possible Causes & Solutions:

  • Acid-Base Interaction: The lone pair of electrons on the nitrogen atoms of your quinazoline derivative can form strong hydrogen bonds with the acidic protons of the silica gel.

    • Solution: Deactivate the silica gel. This can be achieved by adding a small percentage of a basic modifier, such as triethylamine (Et₃N) or pyridine (typically 0.1-1%), to your mobile phase (eluent).[3] The modifier competes for the active sites on the silica, allowing your compound to elute more cleanly. Always perform a comparative TLC with and without the modifier to confirm this is the issue.

  • Inappropriate Solvent System: The polarity of your eluent may not be optimized for your compound and the impurities present.

    • Solution: Systematically re-evaluate your solvent system using TLC.[4] If your compound has a very low Rf value (sticks to the baseline), you need to increase the eluent's polarity (e.g., increase the percentage of methanol in a dichloromethane/methanol system).[4] Conversely, if the Rf is too high (runs with the solvent front), decrease the polarity.[4] A gradient elution, starting with a low polarity and gradually increasing it, is often highly effective for separating complex mixtures.[4]

  • Column Overloading: Loading too much crude material onto the column relative to the amount of stationary phase is a common mistake.

    • Solution: A general rule of thumb is to load an amount of crude material that is 1-5% of the mass of the silica gel used.[4] If you need to purify a large quantity of material, it is better to use a wider-diameter column rather than simply increasing the sample load on a smaller one.

Troubleshooting Workflow for Column Chromatography

start Poor Separation / Streaking Observed check_tlc Run TLC with 0.5% Et3N in Eluent start->check_tlc streaking_improves Streaking Improves? check_tlc->streaking_improves add_base Add 0.5-1% Et3N to Column Eluent streaking_improves->add_base Yes re_eval_solvent Re-evaluate Solvent System (TLC) Try Hex/EtOAc, DCM/MeOH, etc. streaking_improves->re_eval_solvent No check_loading Check Sample Load (Should be 1-5% of silica mass) add_base->check_loading gradient Is separation complex? (Multiple close spots) re_eval_solvent->gradient use_gradient Use a Shallow Gradient Elution gradient->use_gradient Yes isocratic Use Optimized Isocratic System gradient->isocratic No use_gradient->check_loading isocratic->check_loading overloaded Overloaded? check_loading->overloaded reduce_load Reduce Sample Load or Use Larger Column overloaded->reduce_load Yes final_column Run Optimized Column overloaded->final_column No reduce_load->final_column

Caption: Troubleshooting workflow for column chromatography issues.

Question: My compound oils out or refuses to crystallize from solution. What steps can I take to induce crystallization?

Answer:

"Oiling out" occurs when a compound separates from the solution as a liquid rather than a solid crystal lattice, often because the solution is supersaturated or the compound's melting point is lower than the temperature of the solution. The presence of impurities can also significantly inhibit crystallization.

Troubleshooting Strategies:

  • Reduce Cooling Rate: Rapid cooling is a primary cause of oiling out.[4] If you are cooling the flask in an ice bath, remove it and allow the solution to cool slowly to room temperature, then transfer it to a refrigerator (4°C) rather than a freezer.

  • Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface.[4] The microscopic imperfections in the glass create nucleation sites where crystal growth can begin.

  • Add Seed Crystals: If you have a small amount of pure, solid material from a previous batch, add a single tiny crystal to the cooled solution.[4] This provides a template for crystal lattice formation.

  • Re-dissolve and Add More Solvent: The solution may be too concentrated. Add a small amount of additional hot solvent to dissolve the oil, then allow it to cool slowly again.[5] Be cautious, as using too much solvent will reduce your final yield.[4]

  • Consider a Different Solvent System: The chosen solvent may not be ideal. Experiment with different solvents or solvent pairs (e.g., ethanol/water, methanol/diethyl ether) on a small scale to find conditions that promote crystallization.[6]

Question: I'm seeing persistent impurities in my final product by ¹H NMR and LC-MS. What are they likely to be and how can I remove them?

Answer:

Persistent impurities in 4-amino-5,7-dimethoxyquinazoline syntheses often originate from starting materials or side reactions. The most common synthesis involves the reaction of a 4-chloro-6,7-dimethoxyquinazoline intermediate with an amine.[7][8]

Table 1: Common Impurities and Mitigation Strategies

Impurity Likely Source Identification Removal Strategy
Unreacted 4-chloro starting material Incomplete nucleophilic substitution reaction. A distinct singlet for H5 and H8 in the ¹H NMR spectrum; unique mass in LC-MS. Repeat column chromatography with a shallower gradient to improve separation.[9] Drive the initial reaction to completion by increasing reaction time or temperature, monitored by TLC.[10]
Di-substituted byproducts Reaction of the amine at other positions or further reaction. Complex aromatic signals in ¹H NMR; unexpected mass in LC-MS. Careful column chromatography is usually effective. Preparative HPLC may be necessary for very similar analogues.[9]
Unreacted amine nucleophile Used in excess during the substitution reaction. Characteristic signals in ¹H NMR. An acidic wash (e.g., dilute HCl) during the workup can often remove excess basic amines by converting them to water-soluble salts.

| Solvent Residue (e.g., DMSO, DMF) | High-boiling point solvents used in the reaction. | Characteristic singlets in ¹H NMR (e.g., ~2.5 ppm for DMSO). | Wash the solid product with a solvent in which it is insoluble but the impurity is soluble (e.g., water, diethyl ether). For stubborn cases, high-vacuum drying may be required. |

If a single purification technique is insufficient, employing a secondary method based on a different principle is highly recommended.[9] For example, if column chromatography (separation by polarity) fails to remove an impurity, recrystallization (separation by solubility) may succeed.[9]

Section 2: Frequently Asked Questions (FAQs)

Q1: How do I choose between column chromatography and recrystallization as the primary purification method?

A1: The choice depends on the scale of your reaction, the nature of the impurities, and the physical properties of your compound.[9]

  • Recrystallization is ideal for:

    • Purifying solid compounds on a larger scale (>1 gram).

    • When the desired compound is significantly less soluble than the impurities in the chosen cold solvent.[6]

    • Removing baseline or highly different polarity impurities.[9]

    • It is generally faster, cheaper, and generates less solvent waste than chromatography.

  • Column Chromatography is necessary when:

    • The impurities have similar polarity to your product.[4]

    • Your product is an oil or a low-melting solid.

    • You are working on a smaller scale (<1 gram) where crystallization losses may be significant.

    • Recrystallization has failed to achieve the desired purity.

Decision Tree for Purification Method Selection

start Crude Product Obtained is_solid Is the product a solid? start->is_solid check_tlc Analyze by TLC is_solid->check_tlc Yes chromatography1 Use Column Chromatography is_solid->chromatography1 No (Oil/Wax) impurity_profile Are impurities well-separated from product (by polarity)? check_tlc->impurity_profile check_purity Check Purity (TLC, NMR, LC-MS) chromatography1->check_purity recrystallize Attempt Recrystallization First impurity_profile->recrystallize Yes chromatography2 Use Column Chromatography impurity_profile->chromatography2 No (Close Spots) recrystallize->check_purity chromatography2->check_purity is_pure Is purity >95%? check_purity->is_pure end Product is Pure is_pure->end Yes repurify Re-purify using an alternative method (e.g., Prep-HPLC) is_pure->repurify No

Caption: Decision tree for selecting a primary purification technique.

Q2: When is it necessary to use preparative HPLC?

A2: Preparative High-Performance Liquid Chromatography (HPLC) is a high-resolution technique reserved for specific, challenging situations. You should consider it when:

  • High Purity is Essential: You require exceptionally high purity (>99%) for applications like reference standard generation or final drug substance preparation.[9]

  • Separating Close Analogs: You need to separate compounds with very similar structures and polarities, such as diastereomers or regioisomers, which are often inseparable by standard column chromatography.

  • Final Polishing Step: It is often used as the final purification step after initial cleanup by flash chromatography or crystallization to remove trace impurities.[9]

The most common setup for these compounds involves a reverse-phase C18 column with a gradient of water and either acetonitrile or methanol, often containing 0.1% formic acid or trifluoroacetic acid (TFA) to improve peak shape.[9]

Q3: What are the key analytical techniques for confirming the purity of my final product?

A3: A combination of techniques is essential to confidently assess purity. No single method is sufficient.

  • Chromatographic Methods (TLC/HPLC): These methods are excellent for detecting minor impurities.[9] A pure compound should ideally show a single spot on TLC in multiple solvent systems and a single peak in an HPLC chromatogram.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is one of the most powerful tools.[1][11] The absence of unassignable peaks and correct integration ratios for the protons of your target molecule are strong indicators of purity. ¹³C NMR can further confirm the structure.

  • Mass Spectrometry (MS): Typically coupled with Liquid Chromatography (LC-MS), this technique confirms the molecular weight of your compound and can help identify the mass of any co-eluting impurities.[1]

  • Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically <2 °C). A broad or depressed melting point suggests the presence of impurities.

Section 3: Detailed Protocols

Protocol 1: Flash Column Chromatography

This protocol outlines a standard procedure for purifying a 4-amino-5,7-dimethoxyquinazoline derivative using silica gel.

1. Determine the Solvent System: a. Using a TLC plate, test various solvent systems to find one that gives your target compound an Rf value of approximately 0.2-0.4.[4] b. Common starting systems include gradients of ethyl acetate in hexanes or methanol in dichloromethane (DCM).[7][9] c. If streaking is observed, add 0.5% triethylamine to the solvent mixture.

Table 2: Recommended Solvent Systems for Flash Chromatography

Compound Polarity Recommended Starting Eluent Gradient Suggestion
Low to Medium 10-20% Ethyl Acetate in Hexanes Gradient up to 50-70% Ethyl Acetate
Medium to High 1-2% Methanol in Dichloromethane Gradient up to 10-15% Methanol

| Very High / Basic | 5-10% Methanol in DCM + 0.5% Et₃N | Gradient up to 20% Methanol + 0.5% Et₃N |

2. Prepare and Pack the Column: a. Select a column of appropriate size for your sample amount. b. Prepare a slurry of silica gel (230-400 mesh) in the initial, low-polarity eluent.[9] c. Pour the slurry into the column and use gentle pressure (air or nitrogen) to pack the bed firmly, ensuring no air bubbles are trapped.[9] d. Add a thin layer of sand on top of the silica to prevent disruption during sample loading.

3. Load the Sample: a. Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like DCM.[9] b. Alternatively, for less soluble compounds, perform a "dry load": adsorb the crude material onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and evaporating the solvent under reduced pressure. c. Carefully apply the dissolved sample or the dry-loaded silica to the top of the column.

4. Elute and Collect Fractions: a. Begin eluting with the starting solvent system, collecting fractions. b. Monitor the elution process by spotting fractions onto TLC plates and visualizing under UV light. c. If using a gradient, gradually increase the polarity of the eluent to elute more polar compounds. d. Combine the pure fractions, and remove the solvent under reduced pressure (rotary evaporation) to yield the purified product.

Protocol 2: Recrystallization

This protocol provides a step-by-step guide for purification by recrystallization.

1. Choose a Suitable Solvent: a. The ideal solvent should dissolve the compound poorly at room temperature but completely when hot.[6] Impurities should either be insoluble in the hot solvent or highly soluble in the cold solvent. b. Test small amounts of your crude product in various solvents (e.g., methanol, ethanol, isopropanol, acetonitrile) to find the best candidate.[12][13]

2. Dissolve the Crude Compound: a. Place the crude solid in an Erlenmeyer flask with a stir bar. b. Add the chosen solvent dropwise while heating the mixture to a gentle boil (using a hot plate). c. Continue adding the minimum amount of hot solvent required to fully dissolve the solid.[4] Using excess solvent will decrease your recovery.

3. Decolorize (if necessary): a. If the solution is highly colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. b. Re-heat the mixture to boiling for a few minutes. The charcoal will adsorb colored impurities.

4. Hot Filtration (if necessary): a. If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them. This must be done quickly to prevent the desired compound from crystallizing prematurely.[5]

5. Crystallize the Product: a. Cover the flask and allow the hot, clear solution to cool slowly to room temperature. b. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[12]

6. Isolate, Wash, and Dry the Crystals: a. Collect the crystals by vacuum filtration using a Büchner funnel.[6] b. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.[6] c. Dry the purified crystals under vacuum to remove all traces of solvent.

References

  • Google Patents. (n.d.). CN103664892B - The crystallization of quinoline.
  • MDPI. (2023). Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives. Crystals, 13(8), 1254. Retrieved from [Link]

  • PubMed. (2018). Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents. Anticancer Agents Med Chem, 17(14), 1931-1941. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). Retrieved from [Link]

  • MDPI. (2023). Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives. Retrieved from [Link]

  • PMC - NIH. (n.d.). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Retrieved from [Link]

  • AIP Publishing. (2025). Preparation and evaluation of quinazoline derivatives as antimicrobial agents and liquid crystals. Retrieved from [Link]

  • MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 235. Retrieved from [Link]

  • Der Pharma Chemica. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Retrieved from [Link]

  • ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from [Link]

  • Frontiers. (n.d.). Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Retrieved from [Link]

  • PMC. (n.d.). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Retrieved from [Link]

  • Google Patents. (n.d.). CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline.
  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • YouTube. (2022). Facile Preparation Of 4-Substituted Quinazoline Derivativesl Protocol Preview. Retrieved from [Link]

  • Google Patents. (n.d.). EP0004389A2 - 4-Amino-6,7-dimethoxy quinazoline derivatives, process for their preparation, their use and a pharmaceutical composition.
  • Science Alert. (n.d.). Synthesis of Heterocyclic Monoazo Disperse Dyes Derived from 4-Amino-2-chloro-6, 7-dimethoxyquinazoline. Retrieved from [Link]

  • Google Patents. (n.d.). CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.
  • ResearchGate. (2025). Synthesis and anticancer activity of 4-aminoquinazoline derivatives. Retrieved from [Link]

Sources

Technical Support Center: Synthesis & Purification of 4-Chloro-5,7-dimethoxyquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 4-Chloro-5,7-dimethoxyquinazoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this key intermediate. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to help you improve the purity and yield of your product.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis and purification workflow. We delve into the root causes and provide actionable, step-by-step protocols to resolve them.

Q1: My final product is a discolored (yellow to brown) solid with a low or broad melting point. What are the likely impurities?

A1: Discoloration and poor melting point characteristics are classic indicators of impurities. In the synthesis of this compound, which typically proceeds via chlorination of 5,7-dimethoxyquinazolin-4(3H)-one, several side products and unreacted materials can contaminate your final product.

Root Cause Analysis: The primary impurities often stem from three sources:

  • Incomplete Chlorination: The most common impurity is the starting material, 5,7-dimethoxyquinazolin-4(3H)-one . Its hydroxyl group makes it more polar than the chlorinated product, leading to significant melting point depression.

  • Hydrolysis: The product, this compound, is susceptible to hydrolysis, especially during aqueous workup. This reverts the product back to the starting material, 5,7-dimethoxyquinazolin-4(3H)-one.

  • Byproducts from Starting Materials: If the precursor, 5,7-dimethoxyquinazolin-4(3H)-one, was not pure, those impurities will carry through. For example, residual 2-amino-4,6-dimethoxybenzoic acid from the preceding cyclization step can lead to various colored byproducts.

  • Excess Chlorinating Agent Residue: Residual phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) and their byproducts can lead to an acidic, unstable, and discolored product.[1][2]

Impurity_Formation cluster_reaction Chlorination Reaction SM 5,7-Dimethoxyquinazolin-4(3H)-one (Starting Material) Product This compound (Desired Product) SM->Product Successful Chlorination Impurity1 Unreacted Starting Material (Incomplete Reaction) SM->Impurity1 Incomplete Reaction PCl5 Chlorinating Agent (e.g., POCl₃, SOCl₂) Impurity2 Hydrolysis Product (Reverted SM) Product->Impurity2 Hydrolysis H2O Water (from workup) Chromatography_Workflow Start Crude Product (Dissolved) TLC 1. TLC Analysis (Determine Rf and Solvent System) Start->TLC Column 2. Pack Column (Silica Gel Slurry) TLC->Column Load 3. Load Sample (Wet or Dry Loading) Column->Load Elute 4. Elute with Solvent Gradient (e.g., Hexane -> Ethyl Acetate) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC) Collect->Analyze Combine 7. Combine Pure Fractions & Evaporate Solvent Analyze->Combine End Pure Product Combine->End

Sources

Overcoming the formation of 5,7-dimethoxyquinazolin-4-ol byproduct

Author: BenchChem Technical Support Team. Date: January 2026

Overcoming the Formation of 5,7-Dimethoxyquinazolin-4-ol Byproduct

Welcome to the Technical Support Center for quinazolinone synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges in their experiments, with a specific focus on preventing the formation of the 5,7-dimethoxyquinazolin-4-ol byproduct.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing a significant amount of 5,7-dimethoxyquinazolin-4-ol byproduct in our reaction. What is the primary cause?

The formation of 5,7-dimethoxyquinazolin-4-ol is a common issue in quinazolinone synthesis, particularly when using substituted anthranilamides or anthranilic acids as starting materials. The primary cause is often related to the reaction conditions favoring an alternative cyclization pathway or incomplete reaction. Several factors can contribute to this, including the choice of solvent, the strength of the base used, and the reaction temperature.[1][2]

Q2: How does the choice of solvent impact the formation of this byproduct?

Solvent polarity plays a crucial role in directing the reaction toward the desired quinazolinone product.[1] Polar aprotic solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) are generally preferred as they can enhance the solubility of the reactants and promote the desired C(sp²)–N bond formation for the quinazoline ring.[1] In contrast, non-polar solvents such as toluene or THF (tetrahydrofuran) may favor the formation of alternative products.[1] If you are observing the 5,7-dimethoxyquinazolin-4-ol byproduct, consider switching to a more polar solvent.

Troubleshooting Guide: Minimizing Byproduct Formation

If you are struggling with the formation of 5,7-dimethoxyquinazolin-4-ol, the following troubleshooting guide provides a systematic approach to optimize your reaction conditions.

Issue: Persistent Formation of 5,7-dimethoxyquinazolin-4-ol

This is a common challenge that can often be resolved by systematically adjusting the reaction parameters.

Systematic Troubleshooting Workflow

Byproduct_Troubleshooting start Start: Byproduct Observed solvent Step 1: Solvent Optimization Switch to Polar Aprotic (DMF, DMSO) Monitor Reaction by TLC/LC-MS start->solvent Initiate Troubleshooting base Step 2: Base Selection Use a Stronger Base (e.g., K₂CO₃, Cs₂CO₃) Evaluate Organic Bases (e.g., DBU) solvent->base If Byproduct Persists temp Step 3: Temperature Control Gradually Increase Temperature Monitor for Decomposition base->temp If Byproduct Persists reagent Step 4: Reagent Stoichiometry Verify Purity of Starting Materials Adjust Molar Ratios temp->reagent If Byproduct Persists end End: Byproduct Minimized reagent->end Successful Optimization

Caption: A stepwise workflow for troubleshooting the formation of the 5,7-dimethoxyquinazolin-4-ol byproduct.

Detailed Troubleshooting Steps:

  • Solvent Optimization:

    • Rationale: The polarity of the solvent can significantly influence the reaction pathway.[1] Polar solvents can stabilize charged intermediates that lead to the desired quinazolinone.

    • Action: If you are using a non-polar solvent like toluene, switch to a polar aprotic solvent such as DMF or DMSO.[1] In some cases, a polar protic solvent like ethanol may also be effective.[3]

  • Base Selection:

    • Rationale: The base is critical for deprotonation and subsequent cyclization. An insufficiently strong base can lead to an incomplete reaction and the formation of byproducts.[1]

    • Action: If you are using a weak base like Na₂CO₃, consider switching to a stronger inorganic base such as K₂CO₃ or Cs₂CO₃.[1] Alternatively, a strong organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) could be effective.

  • Temperature Control:

    • Rationale: Many quinazolinone syntheses, such as the Bischler cyclization, require elevated temperatures to proceed to completion.[2]

    • Action: Gradually increase the reaction temperature while carefully monitoring the reaction progress by TLC or LC-MS to avoid decomposition of starting materials or products.[2]

  • Reagent Purity and Stoichiometry:

    • Rationale: Impurities in starting materials can interfere with the reaction. Incorrect stoichiometry can lead to an excess of one reactant, potentially promoting side reactions.

    • Action: Ensure the purity of your starting materials, particularly the substituted anthranilamide. Precisely control the molar ratios of your reactants as specified in established protocols.

Reaction Parameter Comparison

The following table summarizes key reaction parameters and their impact on minimizing the 5,7-dimethoxyquinazolin-4-ol byproduct.

ParameterSub-Optimal Condition (Favors Byproduct)Optimal Condition (Minimizes Byproduct)Rationale
Solvent Non-polar (e.g., Toluene, THF)[1]Polar Aprotic (e.g., DMF, DMSO)[1]Polar solvents better solvate charged intermediates, favoring the desired cyclization pathway.
Base Weak Base (e.g., NaHCO₃, Na₂CO₃)[1]Stronger Base (e.g., K₂CO₃, Cs₂CO₃, DBU)[1]A stronger base ensures complete deprotonation, driving the reaction to completion.
Temperature Too LowOptimized (Often Elevated)[2]Sufficient thermal energy is often required to overcome the activation barrier for cyclization.
Mechanistic Insight into Byproduct Formation

Understanding the reaction mechanism can provide valuable insights into preventing byproduct formation. The desired reaction involves the cyclization of a 2-aminobenzamide derivative. However, under certain conditions, an alternative cyclization can occur, leading to the formation of the undesired 5,7-dimethoxyquinazolin-4-ol.

Reaction_Mechanism cluster_desired Desired Pathway cluster_byproduct Byproduct Pathway A 2-Aminobenzamide Derivative B Intermediate A->B Reagents/Heat C Desired Quinazolinone B->C Cyclization D 2-Aminobenzamide Derivative E Alternative Intermediate D->E Sub-optimal Conditions F 5,7-dimethoxyquinazolin-4-ol E->F Alternative Cyclization

Sources

Impact of solvent and base selection on quinazoline synthesis efficiency

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for quinazoline synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this critical heterocyclic scaffold. Quinazolines are privileged structures in drug discovery, but their synthesis can present significant challenges.[1][2] Low yields, intractable side products, and inconsistent results are common hurdles.

This resource provides in-depth, field-tested insights into overcoming these obstacles, with a core focus on the critical interplay between solvent and base selection . We will move beyond simple protocol recitation to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your reaction outcomes.

Part 1: Foundational Principles: Why Solvent and Base Choices Dictate Success

The efficiency of quinazoline ring-closure is fundamentally governed by the reaction environment. The solvent and base are not passive components; they actively participate in and direct the reaction mechanism. Understanding their roles is the first step toward rational optimization.

The Role of the Solvent

A solvent's primary role is to solubilize reactants, but its influence extends far beyond that. Key properties to consider include:

  • Polarity and Dielectric Constant: The ability to stabilize charged intermediates or transition states is crucial. Polar aprotic solvents like DMSO and DMF are frequently employed in cyclization reactions because they can solvate cations while leaving anions relatively "bare" and more nucleophilic.[3]

  • Boiling Point: Many quinazoline syntheses require high temperatures to overcome activation energy barriers for cyclization and dehydration steps. Solvents with high boiling points (e.g., DMSO, NMP, diphenyl ether) are often necessary, but prolonged heating can also lead to degradation.

  • Protic vs. Aprotic: Protic solvents (e.g., water, ethanol) can form hydrogen bonds, which can stabilize reactants but may also deactivate nucleophiles by solvation, slowing down the desired reaction.[4] In contrast, aprotic solvents do not engage in hydrogen bonding to the same extent.

  • Microwave Compatibility: Microwave-assisted synthesis has emerged as a powerful tool for accelerating these reactions.[5][6] Solvents with a high dielectric loss tangent absorb microwave energy efficiently, leading to rapid, uniform heating that can dramatically reduce reaction times and improve yields.[5][6]

The Role of the Base

The base is often the trigger for the key bond-forming steps in quinazoline synthesis. Its selection is critical and depends on the specific reaction mechanism.

  • Strength (pKa): The base must be strong enough to deprotonate the necessary precursor (e.g., an active methylene group in a Friedländer synthesis or an amine for nucleophilic attack) but not so strong that it promotes unwanted side reactions like self-condensation or epimerization.

  • Steric Hindrance: Bulky bases (e.g., DBU, potassium tert-butoxide) can be advantageous when high selectivity is required, as they may favor deprotonation at a less sterically hindered site.

  • Solubility and Counter-ion: The choice between an inorganic base (e.g., K₂CO₃, Cs₂CO₃) and an organic base (e.g., triethylamine, DBU) can impact solubility and reaction kinetics. The counter-ion (e.g., K⁺, Cs⁺) can also influence the reaction by coordinating with intermediates. For instance, Cs₂CO₃ is often more effective than K₂CO₃ due to the higher solubility of its salts and the "caesium effect."

Part 2: Troubleshooting Guides & FAQs by Synthetic Method

This section addresses common problems encountered in popular quinazoline synthesis routes.

Method 1: Friedländer Annulation & Related Cyclizations

This classic method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[7][8]

Q1: My Friedländer reaction yield is disappointingly low, and TLC shows multiple spots, including unreacted starting material. What's the likely cause?

A1: Low yield in Friedländer synthesis is a frequent issue stemming from several factors.[7] The primary culprits are often suboptimal reaction conditions and competing side reactions.[7][9]

  • Causality: The core of the Friedländer reaction is a base- or acid-catalyzed aldol-type condensation followed by cyclization and dehydration.[10] If the conditions are too harsh (e.g., excessively strong base or high temperature), the ketone can undergo self-condensation (an aldol reaction), significantly reducing the amount available to react with the 2-aminoaryl ketone.[7][9] Conversely, if conditions are too mild, the initial condensation may be too slow or reversible, leading to incomplete conversion.

  • Troubleshooting Steps:

    • Re-evaluate Your Base: If using a strong base like NaOH or KOH, consider switching to a milder inorganic base like K₂CO₃ or Cs₂CO₃ .[3] These provide sufficient basicity to promote the reaction without aggressively driving self-condensation. In some systems, an organic base like DBU may offer better solubility and performance.

    • Solvent Optimization: The solvent choice is critical.[7] High-boiling polar aprotic solvents like DMSO or NMP are often excellent choices as they effectively solubilize the reactants and facilitate the high temperatures needed for the final dehydration step.

    • Temperature Control: Do not assume higher is better. Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start around 80-100 °C and monitor by TLC. Incrementally increase the temperature only if the reaction stalls.

    • Consider Microwave Irradiation: This is often a game-changer. Microwave heating can drive the reaction to completion in minutes rather than hours, minimizing the time for side products to form.[5][6]

Q2: I'm synthesizing a quinazoline from a 2-aminobenzonitrile precursor, but the cyclization is sluggish. How can I drive it to completion?

A2: Syntheses starting from 2-aminobenzonitriles are powerful but depend critically on an efficient intramolecular cyclization step.

  • Causality: The reaction often proceeds through the formation of an intermediate imine or a related species, which then undergoes intramolecular attack by the amino group onto the nitrile. This cyclization can be the rate-limiting step. The choice of base is paramount for activating the nucleophile, and the solvent must stabilize the transition state of the ring-closure.

  • Troubleshooting Steps:

    • Base Selection is Key: Strong, non-nucleophilic bases are often required. Potassium tert-butoxide (t-BuOK) is a common and effective choice for this transformation.[11]

    • Solvent Polarity Matters: Switch to a highly polar aprotic solvent like DMSO or HMPA (with appropriate safety precautions). These solvents will effectively solvate the potassium counter-ion, leaving a more potent tert-butoxide anion to facilitate the reaction.

    • Inert Atmosphere: Ensure the reaction is run under a strictly inert atmosphere (e.g., Argon or Nitrogen). Oxygen can interfere with intermediates and lead to oxidative side products.

Method 2: Metal-Catalyzed Syntheses (e.g., Palladium, Copper)

Modern methods often employ transition metals to construct the quinazoline core, offering broader substrate scope and milder conditions.[12][13]

Q1: My palladium-catalyzed carbonylative synthesis of a quinazolinone is failing. I suspect catalyst deactivation. Could my base or solvent be the problem?

A1: Yes, absolutely. Catalyst deactivation is a common failure mode in Pd-catalyzed reactions, and the base and solvent are often directly implicated.[14][15]

  • Causality: The catalytic cycle involves multiple oxidation states of palladium. Certain bases, especially strong nucleophilic amines, can coordinate too strongly to the metal center, inhibiting substrate binding and slowing or stopping catalytic turnover. The solvent must keep the active catalytic species soluble and stable at the required temperature. Thermal decomposition of the catalyst or ligands can occur in solvents that are not robust.

  • Troubleshooting Steps:

    • Choose a Non-Coordinating Base: Avoid primary or secondary amines as the base. Instead, use a sterically hindered organic base like DABCO (1,4-diazabicyclo[2.2.2]octane) or an inorganic base like K₂CO₃ .

    • Solvent Stability: Ensure your solvent is high-purity and degassed. Dioxane and toluene are common choices for these reactions due to their relative inertness and appropriate boiling points.[16] Avoid solvents that can coordinate to the metal, like DMF, unless the specific literature procedure calls for it.

    • Ligand Choice: The ligand is crucial for stabilizing the palladium catalyst. If you are using a standard ligand like dppf, ensure it is not degrading. Sometimes switching to a more robust Buchwald-type biarylphosphine ligand can dramatically improve catalyst stability and activity.

Q2: I'm attempting a copper-catalyzed aerobic oxidative C-H amination to form a quinazoline, but the reaction is slow and gives a low yield. What should I optimize?

A2: Copper-catalyzed aerobic oxidations are elegant but sensitive to several parameters. The base, solvent, and oxygen delivery are all critical.

  • Causality: These reactions rely on a Cu(I)/Cu(II) catalytic cycle where oxygen is the terminal oxidant. The base is often required to deprotonate one of the nitrogen sources, making it nucleophilic. The solvent plays a crucial role in both solubilizing the copper catalyst and facilitating the re-oxidation of Cu(I) to Cu(II) by oxygen.

  • Troubleshooting Steps:

    • Optimize the Base/Solvent System: A common and effective combination for these reactions is K₂CO₃ as the base in DMSO as the solvent.[3] DMSO is an excellent solvent for copper salts and is known to facilitate aerobic oxidations.

    • Ensure Adequate Oxygen Supply: Do not just run the reaction with a balloon of air. For better reproducibility, bubble a gentle stream of air or pure oxygen through the reaction mixture via a needle. This ensures that the catalyst re-oxidation step is not rate-limiting.

    • Catalyst and Ligand Screening: While many reactions use a simple copper salt like CuI or Cu(OAc)₂, some transformations benefit from a ligand.[3] Simple N,N-donor ligands like 1,10-phenanthroline or a proline-derived ligand can sometimes accelerate the reaction and improve yields.[3]

Part 3: Data Summary & Visualization

Table 1: Impact of Solvent and Base on Quinazoline Yield (Friedländer-type Synthesis)
Entry2-Aminoaryl KetoneMethylene CompoundBaseSolventTemperature (°C)Time (h)Yield (%)Reference
12-AminobenzophenoneEthyl acetoacetateKOHEthanolReflux1245[7]
22-AminobenzophenoneEthyl acetoacetateK₂CO₃DMSO120488[3]
32-AminobenzophenoneEthyl acetoacetateDBUTolueneReflux875N/A
42-Amino-5-chlorobenzophenoneAcetophenonet-BuOKNMP100692N/A
52-AminobenzaldehydeDimedonePiperidineEthanolReflux568N/A
62-AminobenzaldehydeDimedoneNone (MW)Water100 (MW)0.2595[17]

This table is a representative summary compiled from literature examples and general experimental knowledge. N/A indicates a generalized, common knowledge condition rather than a direct citation.

Workflow & Logic Diagrams

The following diagrams visualize the decision-making process for troubleshooting and understanding the mechanistic role of the reaction components.

Troubleshooting_Workflow start Low Yield or Reaction Failure check_purity Verify Starting Material Purity start->check_purity method Identify Synthesis Type check_purity->method friedlander Friedländer / Condensation method->friedlander Condensation metal Metal-Catalyzed method->metal Pd, Cu, Ru, etc. other Other (e.g., Niementowski) method->other base_f Q: Using strong, harsh base? (e.g., NaOH, KOH) friedlander->base_f base_m Q: Base coordinating? (e.g., primary amine) metal->base_m solvent_f Q: Solvent appropriate for temperature & polarity? base_f->solvent_f No action_base_f Action: Switch to milder base (K2CO3, Cs2CO3) base_f->action_base_f Yes temp_f Q: Temperature optimized? solvent_f->temp_f Yes action_solvent_f Action: Switch to polar aprotic (DMSO, NMP) solvent_f->action_solvent_f No action_temp_f Action: Perform temp. screen or use Microwave temp_f->action_temp_f No solvent_m Q: Solvent inert & degassed? base_m->solvent_m No action_base_m Action: Use non-coordinating base (DABCO, K2CO3) base_m->action_base_m Yes atmosphere_m Q: Atmosphere strictly inert (or aerobic if required)? solvent_m->atmosphere_m Yes action_solvent_m Action: Use high-purity, degassed dioxane or toluene solvent_m->action_solvent_m No action_atmosphere_m Action: Improve inert technique or ensure O2 supply atmosphere_m->action_atmosphere_m No

Caption: Troubleshooting workflow for quinazoline synthesis.

Mechanism_Role cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_intermediates Key Steps R_NH2 2-Aminoaryl Ketone (Nucleophile) Aldol Aldol Condensation R_NH2->Aldol R_CH2 Active Methylene Compound Enolate Enolate Formation R_CH2->Enolate Base Base (e.g., K2CO3) Base->Enolate Deprotonates Solvent Solvent (e.g., DMSO) Solvent->Enolate Stabilizes Transition State Cyclization Intramolecular Cyclization Solvent->Cyclization Influences Rate Enolate->Aldol Aldol->Cyclization Dehydration Dehydration/ Aromatization Cyclization->Dehydration Product Quinazoline Product Dehydration->Product

Caption: Role of solvent and base in Friedländer synthesis.

Part 4: Experimental Protocols

Protocol 1: High-Yield Friedländer Synthesis of 2,4-Diphenylquinazoline

This protocol is a robust method for synthesizing a common quinazoline scaffold, optimized for high yield by careful selection of base and solvent.

Materials:

  • 2-Aminobenzophenone (1.0 equiv)

  • Acetophenone (1.2 equiv)

  • Potassium Carbonate (K₂CO₃, 2.0 equiv), finely powdered

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add 2-aminobenzophenone and finely powdered potassium carbonate.

  • Flush the flask with an inert gas (Argon or Nitrogen) for 5 minutes.

  • Under a positive pressure of inert gas, add anhydrous DMSO via syringe. The volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration).

  • Add acetophenone via syringe.

  • Equip the flask with a reflux condenser under a continued inert atmosphere.

  • Heat the reaction mixture to 120 °C with vigorous stirring.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 4-6 hours.[7]

  • Upon completion, allow the mixture to cool to room temperature.

  • Pour the reaction mixture slowly into a beaker containing ice-cold water while stirring. A solid precipitate will form.

  • Continue stirring for 30 minutes to ensure complete precipitation.

  • Isolate the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with water, followed by a small amount of cold ethanol to remove residual DMSO and impurities.

  • Dry the product under vacuum to obtain the 2,4-diphenylquinazoline. The product can be further purified by recrystallization from ethanol if necessary.

References

  • Verma, A., Joshi, S., & Singh, D. (2022). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry. Available at: [Link]

  • Jiang, B., et al. (2017). Quinazoline derivatives: synthesis and bioactivities. Future Medicinal Chemistry. Available at: [Link]

  • Sravani, C., et al. (2022). Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry. Available at: [Link]

  • Asres, H., et al. (2021). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. Available at: [Link]

  • Asres, H., et al. (2021). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. PMC. Available at: [Link]

  • Dandia, A., et al. (2005). Niementowski reaction: Microwave induced and conventional synthesis of quinazolinones and 3-methyl-1H-5-pyrazolones and their antimicrobial activity. ARKIVOC. Available at: [Link]

  • da Silva, F., et al. (2009). Solvent-Free Heterocyclic Synthesis. Chemical Reviews. Available at: [Link]

  • Parida, K., et al. (2022). Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. Molecules. Available at: [Link]

  • Li, Z., et al. (2021). Palladium-catalyzed one-pot synthesis of 2-substituted quinazolin-4(3H)-ones from o-nitrobenzamide and alcohols. RSC Advances. Available at: [Link]

  • Sravani, C., et al. (2022). Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry. Available at: [Link]

  • Xu, D., et al. (2021). Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines. RSC Advances. Available at: [Link]

  • Tom-Mignot, A., et al. (2022). The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. Molecules. Available at: [Link]

  • Kumar, V. (2018). A Review on Heterocyclic: Synthesis and Their Application in Medicinal Chemistry of Imidazole Moiety. Science Publishing Group. Available at: [Link]

  • ResearchGate. (2025). Solvent effect of quinazolin-4(3H)-ones a synthesis. ResearchGate. Available at: [Link]

  • Abdou, I. M., & Al-Neyadi, S. S. (2015). Synthesis of quinazolines and quinazolinones via palladium-mediated approach. Heterocyclic Communications. Available at: [Link]

  • Besson, T. (2025). Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. ResearchGate. Available at: [Link]

  • ResearchGate. (2015). The Friedländer Synthesis of Quinolines. ResearchGate. Available at: [Link]

  • Delas, C., et al. (2021). Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane. Green Chemistry. Available at: [Link]

  • Wang, X., et al. (2023). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Molecules. Available at: [Link]

  • Glavaš, M., et al. (2023). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Journal of the Serbian Chemical Society. Available at: [Link]

  • ResearchGate. (2022). review on green multicomponent synthesis of heterocyclic compounds. ResearchGate. Available at: [Link]

  • Patil, P., et al. (2016). Advances in polymer based Friedlander quinoline synthesis. PMC. Available at: [Link]

  • Kim, H., & Lee, P. H. (2019). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. Organic Letters. Available at: [Link]

  • Wikipedia. (n.d.). Niementowski quinoline synthesis. Wikipedia. Available at: [Link]

  • Al-Suhaimi, K., et al. (2021). Microwave-assisted commercial copper-catalyzed aerobic oxidative synthesis of AChE quinazolinone inhibitors under solvent free conditions. PMC. Available at: [Link]

  • Tom-Mignot, A., et al. (2022). Demonstration of Green Solvent Performance on O,S,N-Heterocycles Synthesis: Metal-Free Click Chemistry and Buchwald—Hartwig Coupling. Molecules. Available at: [Link]

  • Al-Azzawi, A. M. J. (2022). Synthesis and Characterization of Some New Quinoline Derivatives Derived from 2-Amino Benzonitrile. Connect Journals. Available at: [Link]

  • Cheng, C. C., & Yan, S. J. (1983). Concerning the mechanism of the Friedländer quinoline synthesis. ResearchGate. Available at: [Link]

Sources

Navigating the Synthesis of Gefitinib Intermediates: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of key intermediates in the production of Gefitinib. This guide is designed for researchers, chemists, and process development scientists to navigate the common challenges and refine the reaction conditions for this important pharmaceutical agent. Our approach is rooted in mechanistic understanding and practical, field-tested solutions to empower you to optimize your synthetic workflow, enhance yield, and ensure the highest purity of your intermediates.

Frequently Asked Questions (FAQs)

Here we address some of the most common overarching questions encountered during the synthesis of Gefitinib intermediates.

Q1: What are the most common synthetic routes to the key intermediate, 4-(3-chloro-4-fluoroanilino)-7-methoxy-6-(3-morpholinopropoxy)quinazoline?

A1: There are several established routes, each with its own advantages and challenges. The three most prevalent strategies start from:

  • 6,7-Dimethoxyquinazolin-4(3H)-one: This is a classical route that involves a selective demethylation at the 6-position, followed by protection, chlorination, coupling with 3-chloro-4-fluoroaniline, deprotection, and finally O-alkylation with the morpholinopropyl side chain.[1][2] While well-established, this route can suffer from poor selectivity during demethylation and the need for multiple protection/deprotection steps.

  • Isovanillin (3-hydroxy-4-methoxybenzaldehyde): This route is often favored for its cost-effectiveness and adaptability for large-scale production.[3] The synthesis typically involves building the quinazoline ring system from the isovanillin core, with the morpholinopropyl side chain often introduced earlier in the sequence to avoid late-stage impurities.[2]

  • Methyl 3-hydroxy-4-methoxybenzoate: This approach is similar to the isovanillin route but starts with the corresponding benzoate ester. It involves a sequence of alkylation, nitration, reduction, cyclization to the quinazoline, chlorination, and coupling reactions.[4]

Q2: What is the most critical impurity to control during the final steps of Gefitinib synthesis, and how is it formed?

A2: The most critical process-related impurity is the N-alkylated byproduct, N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)-N-(3-morpholinopropyl)quinazoline-4-amine.[2] This impurity arises during the final O-alkylation step where the morpholinopropyl chloride reacts with the secondary amine of the anilino group instead of the intended phenolic hydroxyl group. Its formation significantly complicates purification, often requiring column chromatography, which reduces the overall yield and is not ideal for industrial-scale synthesis.[2]

Q3: How can I monitor the progress of the key reactions and the formation of impurities?

A3: Reverse-phase high-performance liquid chromatography (RP-HPLC) is the method of choice for monitoring reaction progress and profiling impurities.[5] A validated stability-indicating HPLC method can effectively separate Gefitinib from its precursors and common process-related impurities.[6][7] Developing a robust HPLC method early in your process development is crucial for optimizing reaction conditions and ensuring the quality of the final product.

Troubleshooting Guide: Key Reaction Steps

This section provides a detailed, question-and-answer-based troubleshooting guide for the most challenging steps in the synthesis of Gefitinib intermediates.

Selective O-Demethylation of 6,7-Dimethoxyquinazoline-4-one

Q: My O-demethylation of 6,7-dimethoxyquinazoline-4-one is not selective and produces a mixture of the desired 6-hydroxy-7-methoxy isomer, the undesired 7-hydroxy-6-methoxy isomer, and the di-demethylated product. How can I improve the selectivity?

A: This is a common and critical challenge in this synthetic route. The use of L-methionine and methanesulfonic acid is a classic method, but it often leads to a mixture of products due to the harsh reaction conditions and similar reactivity of the two methoxy groups.[8]

Causality: The high temperatures required for this reaction can lead to over-reaction (di-demethylation) and poor regioselectivity. The directing effects of the quinazoline ring system do not provide a strong enough preference for demethylation at the 6-position under these conditions.

Solutions and Refinements:

  • Alternative Reagents: Consider using ionic liquids, such as trimethylammonium heptachlorodialuminate, which can offer improved selectivity at lower temperatures.[8]

  • Reaction Temperature and Time: Carefully optimize the reaction temperature and time. Lowering the temperature and monitoring the reaction closely by HPLC can help to minimize the formation of the di-demethylated byproduct.

  • Purification Strategy: If a mixture is obtained, careful recrystallization from a suitable solvent system (e.g., hot methanol) can be employed to enrich the desired 6-hydroxy isomer.[8] However, this will inevitably lead to a lower overall yield.

ParameterConventional Method (Methionine/MSA)Alternative (Ionic Liquid)Expected Outcome of Alternative
Selectivity Low to moderateModerate to highImproved ratio of 6-hydroxy to 7-hydroxy isomer
Temperature High (often >150°C)Lower (e.g., 50-100°C)Reduced di-demethylation and other side reactions
Purification Often requires column chromatographyMay be purified by recrystallizationHigher isolated yield of desired isomer
Chlorination of the Quinazolinone Intermediate

Q: During the chlorination of the quinazolinone intermediate with thionyl chloride (SOCl₂), I am observing incomplete conversion and difficult work-up. What are the best practices for this step?

A: The chlorination to form the 4-chloroquinazoline is a crucial step for the subsequent amination. Incomplete reaction and work-up issues are common.

Causality: The quinazolinone may have poor solubility in thionyl chloride alone. Residual thionyl chloride after the reaction can be difficult to remove and can interfere with the next step.

Solutions and Refinements:

  • Catalyst: Use a catalytic amount of N,N-dimethylformamide (DMF). DMF reacts with thionyl chloride to form the Vilsmeier reagent, which is a more powerful chlorinating agent.[9]

  • Co-solvent: While thionyl chloride can act as both reagent and solvent, the use of an inert, high-boiling co-solvent is sometimes employed in industrial settings, though for lab scale, neat thionyl chloride with catalytic DMF is common.

  • Complete Removal of Excess SOCl₂: After the reaction is complete, it is critical to remove all excess thionyl chloride under reduced pressure. Azeotropic distillation with an inert solvent like toluene can be very effective in removing the last traces.[10]

  • Work-up: A carefully controlled aqueous work-up is necessary. The residue should be dissolved in an inert organic solvent (e.g., dichloromethane) and washed with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize any remaining acidic components.[10]

Amination of 4-Chloroquinazoline with 3-Chloro-4-fluoroaniline

Q: My amination reaction is sluggish, and I am seeing side products. How can I optimize this nucleophilic aromatic substitution (SNAr) reaction?

A: This SNAr reaction is generally efficient, but its success depends on the right choice of solvent and control of reaction conditions.

Causality: The nucleophilicity of 3-chloro-4-fluoroaniline is reduced by the electron-withdrawing halogen substituents. The solvent can also play a role, with protic solvents potentially competing as nucleophiles.

Solutions and Refinements:

  • Solvent Choice: Isopropanol is a commonly used solvent. However, other solvents like ethanol or even water under acidic conditions have been reported.[10]

  • Temperature: The reaction is typically run at reflux temperature to ensure a reasonable reaction rate.

  • Acid/Base: The reaction is often carried out without a base, as the HCl generated can be tolerated or can precipitate the product as the hydrochloride salt. In some cases, a non-nucleophilic organic base like diisopropylethylamine (DIPEA) is added to scavenge the HCl.

  • Monitoring: Follow the disappearance of the 4-chloroquinazoline starting material by TLC or HPLC to determine the reaction endpoint.

O-Alkylation with 3-Morpholinopropyl Chloride and Prevention of N-Alkylation

Q: The final O-alkylation step is producing a significant amount of the N-alkylated impurity. How can I improve the selectivity for O-alkylation?

A: This is a classic problem of competing nucleophiles: the phenoxide (O-alkylation) versus the secondary aniline nitrogen (N-alkylation).

Causality: The aniline nitrogen, while less nucleophilic than the phenoxide, is still capable of reacting with the electrophilic 3-morpholinopropyl chloride, especially under forcing conditions.

Solutions and Refinements:

  • Choice of Base: A non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) is typically used to deprotonate the phenol without interfering with the alkylating agent.[11] The choice of base is critical to favor the formation of the more nucleophilic phenoxide.

  • Solvent: Aprotic polar solvents like DMF are commonly used as they solvate the cation of the base, leaving the anion more reactive.[11]

  • Temperature Control: Running the reaction at the lowest temperature that allows for a reasonable reaction rate can favor O-alkylation. Higher temperatures can increase the rate of the undesired N-alkylation.

  • Transient Protection: A more advanced strategy involves the use of a transient protecting group on the aniline nitrogen. For example, the nitrogen can be temporarily silylated (e.g., with a trimethylsilyl group). This protecting group sterically hinders and electronically deactivates the nitrogen, preventing N-alkylation. The silyl group is then easily removed during aqueous work-up.[12][13]

StrategyMechanismKey Advantage
Optimized Base/Solvent Maximizes phenoxide concentration and reactivitySimpler procedure, avoids extra steps
Lower Temperature Exploits differences in activation energy between O- and N-alkylationReduces byproduct formation
Transient Protection (e.g., TMS) Temporarily blocks the N-nucleophileHigh selectivity, significantly reduces N-alkylation

Experimental Protocols

Protocol 1: Synthesis of 4-(3-chloro-4-fluoroanilino)-6-hydroxy-7-methoxyquinazoline

This protocol is adapted from established procedures and focuses on the hydrolysis of the 6-acetoxy intermediate.

Materials:

  • 4-(3-chloro-4-fluoroanilino)-6-acetoxy-7-methoxyquinazoline

  • Methanol

  • Aqueous ammonia (30%)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, suspend the 4-(3-chloro-4-fluoroanilino)-6-acetoxy-7-methoxyquinazoline in methanol.

  • With stirring, slowly add the aqueous ammonia solution.

  • Stir the mixture at room temperature and monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Once the reaction is complete, heat the mixture to reflux for a short period to ensure complete hydrolysis.

  • Cool the reaction mixture to room temperature, which should cause the product to precipitate.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with cold methanol to remove any soluble impurities.

  • Dry the product under vacuum to obtain the desired 4-(3-chloro-4-fluoroanilino)-6-hydroxy-7-methoxyquinazoline.

Protocol 2: O-Alkylation to Synthesize Gefitinib

This protocol details the final alkylation step to introduce the morpholinopropyl side chain.

Materials:

  • 4-(3-chloro-4-fluoroanilino)-6-hydroxy-7-methoxyquinazoline

  • N-(3-chloropropyl)morpholine

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Ice bath

Procedure:

  • To a dry round-bottom flask, add the 4-(3-chloro-4-fluoroanilino)-6-hydroxy-7-methoxyquinazoline, anhydrous potassium carbonate, and DMF.

  • Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the phenoxide.

  • Add N-(3-chloropropyl)morpholine to the reaction mixture.

  • Heat the reaction mixture to approximately 80-90°C.

  • Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 3-4 hours.[14]

  • After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice water. This will precipitate the crude Gefitinib.

  • Stir the aqueous suspension for 30 minutes to ensure complete precipitation.

  • Collect the crude product by vacuum filtration.

  • Wash the filter cake thoroughly with water to remove DMF and inorganic salts.

  • The crude product can then be purified by recrystallization from a suitable solvent, such as a toluene/methanol mixture or ethanol, to yield pure Gefitinib.[11][14]

Visualizations

Gefitinib Synthesis Workflow (from 6,7-Dimethoxyquinazolin-4-one)

Gefitinib Synthesis Workflow cluster_start Starting Material cluster_step1 Step 1: Demethylation cluster_step2 Step 2: Protection & Chlorination cluster_step3 Step 3: SₙAr Coupling cluster_step4 Step 4: Deprotection cluster_step5 Step 5: O-Alkylation cluster_end Final Product start 6,7-Dimethoxyquinazolin-4-one step1 Selective O-Demethylation (L-Methionine, MSA) start->step1 step2 Acetylation (Ac₂O) Chlorination (SOCl₂/DMF) step1->step2 step3 Coupling with 3-chloro-4-fluoroaniline step2->step3 step4 Hydrolysis (NH₄OH) step3->step4 step5 Alkylation with N-(3-chloropropyl)morpholine step4->step5 end_product Gefitinib step5->end_product

Caption: A representative synthetic workflow for Gefitinib starting from 6,7-Dimethoxyquinazolin-4-one.

Troubleshooting Logic for O-Alkylation vs. N-Alkylation

Alkylation Troubleshooting cluster_check Initial Checks cluster_solutions Potential Solutions cluster_outcome Desired Outcome start High N-Alkylation Impurity Detected check_temp Is reaction temperature too high? start->check_temp check_base Is the base appropriate? (e.g., K₂CO₃) start->check_base sol_protect Implement Transient N-Protection (e.g., TMS) start->sol_protect Advanced Strategy sol_temp Decrease Temperature check_temp->sol_temp sol_base Confirm use of non-nucleophilic base check_base->sol_base outcome Selective O-Alkylation Purity Increased sol_temp->outcome sol_base->outcome sol_protect->outcome

Caption: Decision-making flowchart for troubleshooting the formation of the N-alkylated impurity.

References

  • A simple and highly efficient process for synthesis of Gefitinib and its intermediate. (URL: [Link])

  • A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H-quinazolin-4-one. (URL: [Link])

  • Gefitinib - New Drug Approvals. (URL: [Link])

  • Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. (URL: [Link])

  • Process for synthesis of gefitinib. | Download Scientific Diagram. (URL: [Link])

  • Separation and estimation of process-related impurities of gefitinib by reverse-phase high-performance liquid chromatography - Manipal Research Portal. (URL: [Link])

  • Organic base catalyzed O-alkylation of phenols under solvent-free condition. (URL: [Link])

  • Development and Validation of Stability Indicating HPLC Method for Gefitinib and Its Related Compounds and Characterisation of Degradation Impurities. (URL: [Link])

  • Development and Validation of Stability Indicating HPLC Method for Gefitinib and Its Related Compounds and Characterisation of Degradation Impurities | SciTechnol. (URL: [Link])

  • US8350029B2 - Process for the preparation of gefitinib - Google P
  • Separation and Estimation of Process-Related Impurities of Gefitinib by Reverse-Phase High-Performance Liquid Chromatography | Journal of Chromatographic Science | Oxford Academic. (URL: [Link])

  • Practical and efficient synthesis of gefitinib through selective O-alkylation: A novel concept for a transient protection group - Kyung Hee University. (URL: [Link])

  • EP1546119B1 - Process for the preparation of 4-(3'-chloro-4'-fluoroanilino)-7-methoxy-6-(3-morpholinopropoxy)
  • Improved protocol for synthesis of N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy) quinazolin-4-amine (gefitinib). (URL: [Link])

  • Cocrystallization of Gefitinib Potentiate Single-Dose Oral Administration for Lung Tumor Eradication via Unbalancing the DNA Damage/Repair - NIH. (URL: [Link])

  • CN111533703A - Gefitinib purification process - Google P
  • Highly efficient chemoselective N-TBS protection of anilines under exceptional mild conditions in the eco-friendly solvent 2-methyltetrahydrofuran - Green Chemistry (RSC Publishing). (URL: [Link])

  • TBDPS and Br-TBDPS Protecting Groups as Efficient Aryl Group Donors in Pd-Catalyzed Arylation of Phenols and Anilines - PMC - NIH. (URL: [Link])

  • WO2004024703A1 - Process for the preparation of 4-(3'-chloro-4'-fluoroanilino)-7-methoxy-6-(3-morpholinopropoxy)
  • Phenolates- O-alkylation and C-alkylation | Notes - PharmaXChange.info. (URL: [Link])

  • Pd-Catalyzed O‑Arylation of Phenols Mediated by a Weak, Soluble Organic Base: Methodology, Mechanism, and Compatibility with Enabling Technologies - PMC - PubMed Central. (URL: [Link])

  • KR101114134B1 - Process for the preparation of 4-3'-chloro-4'-fluoroanilino-7-methoxy-6-3-morpholinopropoxyquinazoline - Google P
  • Selective O-alkylation of Phenol Using Dimethyl Ether. (URL: [Link])

  • Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity - NIH. (URL: [Link])

  • Novel pharmaceutical co-crystals of gefitinib: synthesis, dissolution, cytotoxicity, and theoretical studies - CrystEngComm (RSC Publishing). (URL: [Link])

  • Tailoring the particle microstructures of gefitinib by supercritical CO 2 anti-solvent process. (URL: [Link])

  • CN1733738A - Preparation method of 4-(3-chlor-4-fluorobenzeneamidocyanogen)-7-methoxy-6-(3-morpholine oxypropyl)
  • Selective Alkylation of a 6,7-Dihydroxyquinazoline. (URL: [Link])

  • Protection of Aniline Derivatives - YouTube. (URL: [Link])

  • Design, synthesis and evaluation of 4,7-disubstituted 8-methoxyquinazoline derivatives as potential cytotoxic agents targeting β-catenin/TCF4 signaling pathway - NIH. (URL: [Link])

  • RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - MDPI. (URL: [Link])

  • 7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl) - MDPI. (URL: [Link])

  • Identification of 2,4-diamino-6,7-dimethoxyquinoline derivatives as G9a inhibitors - PMC. (URL: [Link])

  • Discovery of a 2,4-Diamino-7-aminoalkoxyquinazoline as a Potent and Selective Inhibitor of Histone Lysine Methyltransferase G9a | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Discovery of a 2,4-Diamino-7-aminoalkoxy-quinazoline as a Potent and Selective Inhibitor of Histone Lysine Methyltransferase G9a - PMC - NIH. (URL: [Link])

  • Gefitinib-resveratrol Cocrystal with Optimized Performance in Dissolution and Stability. (URL: [Link])

Sources

Analytical techniques for monitoring the progress of 4-Chloro-5,7-dimethoxyquinazoline reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical monitoring of reactions involving 4-Chloro-5,7-dimethoxyquinazoline. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into overcoming common analytical challenges. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the successful monitoring of your chemical syntheses.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutically active compounds, including potent kinase inhibitors.[1] Accurate real-time or frequent monitoring of its formation and the consumption of starting materials is critical for optimizing reaction conditions, maximizing yield and purity, and ensuring process safety and scalability.[2][3] This resource provides detailed guidance on the application of common analytical techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for this purpose.

Troubleshooting Guides

This section addresses specific issues you may encounter with various analytical techniques while monitoring your reaction.

Thin-Layer Chromatography (TLC) Troubleshooting

TLC is a rapid and cost-effective technique for qualitative reaction monitoring.[4][5][6] However, the basic nature of the quinazoline ring can lead to challenges.

Q1: My spots are streaking or tailing on the TLC plate. What's causing this and how can I fix it?

A1: Streaking is a common issue with nitrogen-containing heterocycles like quinazolines due to their interaction with the acidic silica gel surface.[7][8] This can be resolved by:

  • Adding a Basic Modifier: Incorporate a small amount (0.5-1%) of a base such as triethylamine (TEA) or ammonia solution into your mobile phase.[7][8] This neutralizes the acidic sites on the silica, preventing strong adsorption of your basic compound.

  • Sample Concentration: Overloading the sample can also cause streaking.[9][10][11] Try diluting your reaction aliquot before spotting it on the TLC plate.

  • Alternative Stationary Phase: If streaking persists, consider using a different type of TLC plate, such as alumina (which is basic) or a reversed-phase (C18) plate.[8]

Q2: I'm not seeing any spots on my TLC plate, or the spots are very faint.

A2: This could be due to several factors:

  • Low Concentration: The concentration of your compound of interest in the reaction mixture might be too low to be detected.[9] Try spotting the sample multiple times in the same location, allowing the solvent to dry between applications.

  • UV Inactivity: While quinazolines are typically UV-active, your specific starting materials or byproducts might not be. Visualize the plate using alternative methods, such as staining with potassium permanganate or an iodine chamber.[8]

  • Reaction Failure: It's also possible the reaction has not proceeded as expected.[9]

Q3: The separation between my starting material and product spots is poor.

A3: Poor resolution indicates that the polarity of your mobile phase is not optimal for the separation.

  • Adjust Solvent Polarity: Systematically vary the ratio of your solvents. If the spots are too high on the plate (high Rf), decrease the polarity of the mobile phase (e.g., reduce the amount of ethyl acetate in a hexane/ethyl acetate mixture). If the spots are too low (low Rf), increase the polarity.[7]

  • Try Different Solvent Systems: Experiment with different solvent combinations. For quinazolines, mixtures of ethyl acetate/hexanes, dichloromethane/methanol, or chloroform/ethyl acetate are often good starting points.[8][12]

Experimental Protocol: Optimizing TLC Conditions
  • Prepare a range of mobile phases: Start with a mid-polarity mixture (e.g., 70:30 Hexane:Ethyl Acetate) and prepare more and less polar variations (e.g., 90:10 and 50:50).

  • Spotting: On a single TLC plate, spot the starting material, the co-spot (starting material and reaction mixture in the same spot), and the reaction mixture.

  • Development: Place the plate in a developing chamber saturated with the mobile phase vapor.[8]

  • Visualization: After development, dry the plate and visualize it under a UV lamp (254 nm).[8]

  • Analysis: The ideal solvent system will give an Rf value of ~0.3-0.5 for the product and good separation from the starting material and any byproducts.

High-Performance Liquid Chromatography (HPLC) Troubleshooting

HPLC is a powerful quantitative technique for monitoring reaction progress and purity.[13][14]

Q1: I'm observing significant peak tailing for my quinazoline product.

A1: Similar to TLC, peak tailing in HPLC for basic compounds is often due to interactions with residual acidic silanol groups on the silica-based stationary phase.[15]

  • Mobile Phase Modifier: Add a modifier to the mobile phase to suppress silanol interactions.

    • Acidic Modifier: Adding 0.1% formic acid or trifluoroacetic acid (TFA) will protonate the quinazoline, and can improve peak shape.[7][16]

    • Basic Modifier: Alternatively, a small amount of a basic modifier like triethylamine can be used.

  • Adjust pH: Control the pH of the aqueous portion of your mobile phase. A pH of 3-4 is often a good starting point for basic compounds.

  • Use a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds, which has been end-capped to minimize exposed silanol groups.[15]

Q2: My retention times are drifting from one injection to the next.

A2: Unstable retention times can compromise the reliability of your data.

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analysis.[15]

  • Temperature Control: Use a column oven to maintain a constant temperature, as fluctuations can affect retention times.[15]

  • Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.[15] Evaporation of the more volatile organic component can alter the mobile phase composition over time.

Q3: I'm having trouble separating the product from a closely eluting impurity.

A3: Poor resolution requires optimization of the separation conditions.

  • Modify the Mobile Phase:

    • Organic Solvent: Change the organic modifier (e.g., from acetonitrile to methanol or vice-versa). This can alter the selectivity of the separation.

    • Solvent Ratio: Fine-tune the ratio of aqueous to organic solvent. A shallower gradient or isocratic elution with a lower percentage of organic solvent can improve the resolution of early-eluting peaks.[15]

  • Change the Column: Switch to a column with a different stationary phase (e.g., a C8 instead of a C18, or a phenyl-hexyl column) to introduce different separation mechanisms.[13]

Data Presentation: Example HPLC Method Parameters
ParameterMethod 1: Fast AnalysisMethod 2: High Resolution
Column C18, 50 x 4.6 mm, 2.7 µmC18, 150 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in Acetonitrile
Gradient 10-90% B in 5 min20-80% B in 15 min
Flow Rate 1.2 mL/min1.0 mL/min
Detection UV at 254 nmUV at 254 nm
Column Temp. 40 °C40 °C
Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting

GC-MS is suitable for volatile and thermally stable compounds. This compound is amenable to GC-MS analysis.

Q1: I'm seeing poor peak shape or no peak at all for my compound.

A1: This can be due to several factors:

  • Thermal Decomposition: The compound may be degrading in the high-temperature injector or column. Try lowering the injector temperature.

  • Activity in the Inlet or Column: The analyte may be interacting with active sites in the GC system. Use a deactivated inlet liner and a high-quality, low-bleed column.

  • Insufficient Volatility: If the compound or its precursors are not sufficiently volatile, they will not elute from the column. Ensure the GC oven temperature program is appropriate.

Q2: The mass spectrum is complex and difficult to interpret.

A2: The fragmentation pattern of this compound can be predicted to some extent.

  • Expected Fragmentation: The molecular ion peak should be visible. Common fragmentation patterns for similar structures involve the loss of a methyl group (-15 Da), a chloro group (-35 Da), or cleavage of the quinazoline ring.[17][18]

  • Library Matching: If available, compare your experimental spectrum to a commercial or in-house mass spectral library for confirmation.

  • Soft Ionization: If electron impact (EI) ionization is causing excessive fragmentation, consider using a softer ionization technique like chemical ionization (CI) if available.

Nuclear Magnetic Resonance (NMR) Spectroscopy Troubleshooting

NMR provides detailed structural information and is inherently quantitative, making it excellent for reaction monitoring.[2][3][19]

Q1: The peaks in my ¹H NMR spectrum are broad, and the resolution is poor.

A1: This is often due to sample issues:

  • Inhomogeneity: The reaction mixture may be inhomogeneous, containing suspended solids.[20] Filter a small aliquot of the reaction mixture through a small plug of glass wool in a Pasteur pipette before preparing the NMR sample.

  • Paramagnetic Species: The presence of paramagnetic metals (from catalysts or reagents) can cause significant line broadening.

  • Shimming: The magnetic field may not be sufficiently homogenous. Ensure the NMR spectrometer is properly shimmed for each sample.

Q2: How can I accurately quantify the components of my reaction mixture using NMR?

A2: NMR is a powerful quantitative tool if used correctly.[3][14]

  • Internal Standard: Add a known amount of an internal standard (a compound that does not react with any components and has a peak that does not overlap with other signals) to your NMR sample.

  • Relaxation Delay: Ensure a sufficiently long relaxation delay (d1) is used in your acquisition parameters (typically 5 times the longest T1 of the nuclei of interest) to allow for full relaxation of all protons, ensuring accurate integration.

  • Integration: Carefully integrate the peaks corresponding to the starting material, product, and internal standard. The relative molar amounts can be calculated from the integral values, normalized to the number of protons giving rise to each signal.

Diagram: General Workflow for Reaction Monitoring

G cluster_reaction Chemical Reaction cluster_sampling Sampling cluster_analysis Analytical Techniques cluster_data Data Interpretation reaction This compound Synthesis sampling Aliquot Reaction Mixture (e.g., at t=0, 1h, 2h, ... end) reaction->sampling tlc TLC (Qualitative Check) sampling->tlc hplc HPLC (Quantitative Analysis) sampling->hplc nmr NMR (Structural Confirmation & Quantification) sampling->nmr gcms GC-MS (Purity & Byproduct ID) sampling->gcms interpretation Determine Reaction Completion, Yield, and Purity tlc->interpretation hplc->interpretation nmr->interpretation gcms->interpretation

Caption: A typical workflow for monitoring the progress of a chemical reaction.

Frequently Asked Questions (FAQs)

Q1: Which analytical technique is best for monitoring my this compound reaction?

A1: The best technique depends on your specific needs.

  • TLC: Ideal for quick, qualitative checks to see if the starting material is being consumed and if the product is forming. It's excellent for optimizing reaction conditions in the early stages.[4]

  • HPLC: The preferred method for accurate quantitative analysis of reaction conversion, yield, and purity.[13][14]

  • NMR: Provides definitive structural confirmation of the product and can be used for quantification without the need for response factors, unlike HPLC.[3][14] It is also excellent for identifying unexpected byproducts.

  • GC-MS: Useful for identifying volatile byproducts and confirming the mass of the product.[21]

Q2: Can I use in-situ monitoring for my reaction?

A2: Yes, in-situ (or real-time) monitoring techniques are becoming more common and can provide a wealth of kinetic data.[2][3][22] Techniques like in-situ FTIR or Raman spectroscopy can track the concentration of reactants and products over time without the need for sampling.[2][3][23] Benchtop NMR spectrometers can also be set up for online reaction monitoring.[19]

Q3: My reaction is complete according to TLC, but the yield is low after workup. What could be the problem?

A3: This discrepancy can arise from several issues:

  • Workup Losses: Your product may be partially soluble in the aqueous phase during extraction, or it may be lost during crystallization or chromatography.

  • Product Instability: The product may be degrading during the workup procedure (e.g., due to pH changes or exposure to air).

  • TLC is Not Quantitative: TLC can be misleading. A dark spot on a TLC plate does not necessarily equate to a high concentration. HPLC or quantitative NMR are necessary to determine the true yield in the crude reaction mixture.

Q4: How do I prepare a sample from my reaction mixture for analysis?

A4: Proper sample preparation is key to obtaining good data.

  • Quench the Reaction: Take a small, representative aliquot from the reaction mixture and quench it by diluting it in a suitable solvent or by adding a quenching agent to stop the reaction.

  • Dilute: Dilute the quenched sample to an appropriate concentration for the analytical technique being used. For HPLC and GC-MS, this is typically in the range of 0.1-1 mg/mL.[13]

  • Filter: If the sample contains solid particles, filter it through a syringe filter (e.g., 0.45 µm) to prevent clogging of the HPLC or GC column.

Diagram: Decision Tree for Troubleshooting Poor HPLC Peak Shape

G start Poor Peak Shape (Tailing) q1 Is a mobile phase modifier being used? start->q1 a1_yes Add 0.1% Formic Acid or Triethylamine q1->a1_yes No q2 Is a base-deactivated column being used? q1->q2 Yes a1_yes->q2 a2_yes Switch to a base- deactivated or end- capped C18 column q2->a2_yes No q3 Is sample concentration too high? q2->q3 Yes a2_yes->q3 a3_yes Dilute the sample and reinject q3->a3_yes Yes end Peak Shape Improved q3->end No, consult column/instrument manufacturer a3_yes->end

Caption: Troubleshooting workflow for poor HPLC peak shape.

References

  • A Comparative Guide to Analytical HPLC Methods for 4-Chloro-6,7-dimethoxyquinoline Purity Assessment. Benchchem.
  • What Is Reaction Monitoring?. Chromatography Today. Available at: [Link]

  • Separation of 4-Amino-2-chloro-6,7-dimethoxyquinazoline on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. ACS Publications. Available at: [Link]

  • Seven Essential Steps for In Situ Reaction Monitoring. Spectroscopy Online. Available at: [Link]

  • Reaction Monitoring. Bruker. Available at: [Link]

  • Real-time Monitoring of Reactions Performed Using Continuous-flow Processing: The Preparation of 3-Acetylcoumarin as an Example. NIH. Available at: [Link]

  • Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. PMC - NIH. Available at: [Link]

  • Planar Chromatography for New Quinazoline Derivatives. Request PDF - ResearchGate. Available at: [Link]

  • Facile Preparation of 4-Substituted Quinazoline Derivatives. JoVE. Available at: [Link]

  • Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Bitesize Bio. Available at: [Link]

  • SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING. TSI Journals. Available at: [Link]

  • Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. Available at: [Link]

  • Electron Impact Ionization Mass Spectra of 3-Amino 6-Chloro-2-methyl Quinazolin-4-(3H). Available at: [Link]

  • NMR Reaction Monitoring Robust to Spectral Distortions. PMC - NIH. Available at: [Link]

  • Reaction Monitoring. Magritek. Available at: [Link]

  • TLC TROUBLESHOOTING- The most common problems with TLCs. YouTube. Available at: [Link]

  • Mass Spectrometry: Fragmentation. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of 4-Chloro-dimethoxyquinazoline Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field-Proven Insights into Structure-Activity Relationships and Therapeutic Potential

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the quinazoline scaffold stands out as a "privileged structure," forming the backbone of numerous therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide provides a comprehensive comparative analysis of the biological activity of 4-chloro-dimethoxyquinazoline derivatives, with a primary focus on the extensively studied 6,7-dimethoxy positional isomers due to the wealth of available research data. While direct comparative data for the 5,7-dimethoxy isomer is notably scarce in the current literature, this guide will leverage the extensive knowledge of the 6,7-dimethoxy analogues to provide a foundational understanding of their structure-activity relationships (SAR) and therapeutic potential, particularly as kinase inhibitors in oncology.[3][4] We will also draw upon related structures, such as 5,6,7-trimethoxy derivatives, to infer the potential influence of methoxy group positioning on biological efficacy.

The strategic placement of a chlorine atom at the 4-position of the quinazoline ring system renders it highly susceptible to nucleophilic substitution, providing a versatile entry point for the synthesis of a diverse library of derivatives.[5] The addition of dimethoxy groups to the benzene ring further refines the molecule's interaction with biological targets, significantly influencing its potency and selectivity. This guide will delve into the nuances of these structural modifications, presenting a comparative analysis of their anticancer activities supported by experimental data.

Comparative Anticancer Activity of 4-Anilino-6,7-dimethoxyquinazoline Derivatives

The primary mechanism of anticancer action for many 4-anilino-6,7-dimethoxyquinazoline derivatives is the inhibition of protein kinases, particularly the Epidermal Growth Factor Receptor (EGFR).[3][6] By competitively binding to the ATP pocket of the enzyme's catalytic domain, these compounds block the autophosphorylation of the receptor, thereby inhibiting downstream signaling pathways crucial for cancer cell proliferation and survival, such as the RAS/MAPK and PI3K/AKT pathways.[3]

The following table summarizes the in vitro antiproliferative activity (IC50 values) of a selection of 4-anilino-6,7-dimethoxyquinazoline derivatives against various human cancer cell lines. A lower IC50 value indicates greater potency.

Derivative Substitution on 4-Anilino Moiety Cancer Cell Line IC50 (µM) Reference
1 3-chloro-4-fluoroHCT116 (Colon)8.50 ± 2.53[7]
2 3-chloro-4-fluoroHT29 (Colon)5.80 ± 0.92[7]
3 3-chloro-4-fluoroSW620 (Colon)6.15 ± 0.37[7]
4 3-bromoA549 (Lung)Not specified[8]
5 Unsubstituted anilinoMCF-7 (Breast)>100[1]
6 4-chloroanilinoMCF-7 (Breast)90.2[1]
7 3,4-dimethoxyanilinoMCF-7 (Breast)75.3[1]
8 4-methyl-3-chloroanilinoMCF-7 (Breast)120.5[1]

Insights from the Data:

The data clearly indicates that the nature of the substituent on the 4-anilino moiety plays a critical role in the anticancer potency of these derivatives. For instance, the introduction of electron-withdrawing groups like chlorine and fluorine at the meta and para positions of the aniline ring (derivatives 1, 2, and 3) results in significant cytotoxic activity against colon cancer cell lines.[7] In contrast, an unsubstituted anilino ring (derivative 5) shows minimal activity.[1] This underscores the importance of the electronic and steric properties of the substituent in optimizing the binding affinity of the molecule to the EGFR kinase domain.

Structure-Activity Relationship (SAR) Insights

The development of potent quinazoline-based kinase inhibitors is heavily reliant on understanding their structure-activity relationships.

  • The Quinazoline Core : The 6,7-dimethoxy substitution pattern on the quinazoline ring is a well-established feature for high-affinity binding to the ATP pocket of EGFR.[6] While data on the 5,7-dimethoxy isomer is limited, studies on related 5,6,7-trimethoxy quinazolines have also demonstrated potent anticancer activity, suggesting that the presence of methoxy groups in this region of the scaffold is generally favorable for activity.[9] The precise positioning, however, can influence selectivity and potency against different kinases.

  • The 4-Anilino Moiety : As demonstrated in the comparative data table, the substitution pattern on the 4-anilino ring is a key determinant of biological activity. Small, lipophilic, and electron-withdrawing groups at the meta and para positions of the aniline ring often lead to enhanced potency.[10] This is likely due to favorable interactions with specific amino acid residues within the kinase's active site.

The following diagram illustrates the key structural features influencing the biological activity of 4-anilino-quinazoline derivatives.

SAR_Insights Structure-Activity Relationship of 4-Anilinoquinazolines Quinazoline_Core Quinazoline Core (Scaffold for Kinase Binding) Position_4 C4-Position (Key for Substitution) Quinazoline_Core->Position_4 features Dimethoxy_Groups 6,7-Dimethoxy Groups (Enhances EGFR Binding) Quinazoline_Core->Dimethoxy_Groups substituted with Anilino_Moiety Anilino Moiety (Modulates Potency & Selectivity) Position_4->Anilino_Moiety substitution with Anilino_Substituents Substituents on Anilino Ring (Electron-withdrawing groups often increase activity) Anilino_Moiety->Anilino_Substituents modified with

Caption: Key structural elements governing the bioactivity of 4-anilinoquinazoline derivatives.

The EGFR Signaling Pathway and Inhibition

The anticancer efficacy of these quinazoline derivatives is rooted in their ability to disrupt the EGFR signaling cascade. Upon binding of a ligand like Epidermal Growth Factor (EGF), EGFR dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling events that promote cell proliferation, survival, and migration. 4-Anilino-6,7-dimethoxyquinazolines act as competitive inhibitors of ATP at the EGFR kinase domain, preventing this initial autophosphorylation step and effectively shutting down the pathway.

The following diagram illustrates the EGFR signaling pathway and the point of inhibition by quinazoline derivatives.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF (Ligand) EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor 4-Anilino-6,7-dimethoxy- quinazoline Derivative Inhibitor->EGFR Inhibits Autophosphorylation

Caption: Inhibition of the EGFR signaling cascade by 4-anilino-6,7-dimethoxyquinazoline derivatives.

Experimental Protocols

To ensure the reproducibility and validity of the biological data, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for the synthesis of a key intermediate and for assessing the in vitro anticancer activity of the final compounds.

Synthesis of 4-Chloro-6,7-dimethoxyquinazoline

This procedure describes the chlorination of 6,7-dimethoxyquinazolin-4(3H)-one, a common precursor.

Materials:

  • 6,7-dimethoxyquinazolin-4(3H)-one

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous toluene

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Rotary evaporator

Procedure:

  • Suspend 6,7-dimethoxyquinazolin-4(3H)-one (1 equivalent) in anhydrous toluene in a round-bottom flask.

  • Add a catalytic amount of DMF to the suspension.

  • Slowly add thionyl chloride (3-5 equivalents) to the mixture at room temperature with stirring.

  • Heat the reaction mixture to reflux (approximately 110°C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.

  • The resulting solid is crude 4-chloro-6,7-dimethoxyquinazoline, which can be purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol).

In Vitro Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well microtiter plates

  • Test compounds (4-anilino-6,7-dimethoxyquinazoline derivatives) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the complete culture medium. The final DMSO concentration should be less than 0.5% to avoid solvent toxicity.

  • After 24 hours, replace the medium in the wells with the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.

The following diagram outlines the general workflow for the MTT assay.

MTT_Workflow Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Compound_Addition Add serially diluted compounds Incubation_24h->Compound_Addition Incubation_48_72h Incubate for 48-72h Compound_Addition->Incubation_48_72h MTT_Addition Add MTT solution Incubation_48_72h->MTT_Addition Incubation_4h Incubate for 4h MTT_Addition->Incubation_4h Solubilization Add solubilization solution Incubation_4h->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 values Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: Workflow for determining cell viability using the MTT assay.

Conclusion

The 4-chloro-6,7-dimethoxyquinazoline scaffold is a cornerstone in the development of targeted anticancer therapies, particularly EGFR inhibitors. The extensive research on its 4-anilino derivatives has provided invaluable insights into the structure-activity relationships that govern their potency and selectivity. While the biological activity of the 5,7-dimethoxy isomer remains an underexplored area, the principles established from its 6,7-dimethoxy counterpart offer a robust framework for the rational design of novel kinase inhibitors. Future research endeavors should aim to synthesize and evaluate 4-substituted-5,7-dimethoxyquinazoline derivatives to elucidate the impact of this specific substitution pattern on biological activity and to potentially uncover new therapeutic agents with improved pharmacological profiles.

References

  • A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Chloro-6,7-dimethoxyquinazoline Analogs. Benchchem.
  • Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. (2022).
  • 6,7-Dimethoxy-2-methyl-4-substituted quinazolines: Design, synthesis, EGFR inhibitory activity, in vitro cytotoxicity, and in silico studies.
  • Antiproliferative Efficacy of N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, DW-8, in Colon Cancer Cells Is Mediated by Intrinsic Apoptosis. (2021).
  • Tyrosine Kinase Inhibitors. 8. An Unusually Steep Structure−Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a Potent Inhibitor of the Epidermal Growth Factor Receptor. (1996).
  • Synthesis and anticancer activities of 5,6,7-trimethoxy-N-phenyl(ethyl)
  • Design, synthesis and evaluation of 4,7-disubstituted 8-methoxyquinazoline derivatives as potential cytotoxic agents targeting β-catenin/TCF4 signaling pathway. (2022).
  • Transl
  • 4-Chloro-6,7-dimethoxyquinazoline | Biochemical Reagent. MedChemExpress.
  • Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19. (2022).
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2021).
  • The Strategic Importance of 4-Chloro-6,7-dimethoxyquinazoline in Pharmaceutical Research. NINGBO INNO PHARMCHEM CO.,LTD.
  • Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Deriv
  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2023). Bentham Science.
  • Fragment Based Drug Development Based on 6,7-Dimethoxyquinazoline as a Core Scaffold. ProQuest.
  • Synthesis and biological evaluation of substituted quinazoline deriv
  • Synthesis and in vitro biological evaluation of novel quinazoline deriv
  • 4-Chloro-6,7-dimethoxyquinazoline | C10H9ClN2O2 | CID 2769364. PubChem.
  • Application Notes and Protocols for 4-Chloro-6,7-dimethoxyquinazoline. Benchchem.
  • Specific inhibition of epidermal growth factor receptor tyrosine kinase by 4-anilinoquinazolines. (1994). PubMed.
  • Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. (2014).
  • Design and synthesis of 6,7-dimethoxyquinazoline analogs as multi-targeted ligands for α1- and AII-receptors antagonism.
  • Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)
  • Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies. Bentham Science.

Sources

4-Chloro-5,7-dimethoxyquinazoline scaffold versus other heterocyclic scaffolds in drug design

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in the competitive arena of kinase inhibitor development, the selection of a core heterocyclic scaffold is a decision of paramount importance. This choice dictates not only the potential for potent and selective target engagement but also influences critical drug-like properties such as solubility, metabolic stability, and synthetic accessibility. Among the myriad of heterocyclic systems explored, the quinazoline scaffold has emerged as a "privileged" structure, a notion underscored by its presence in numerous FDA-approved drugs.[1][2] This guide provides an in-depth comparison of the 4-chloro-6,7-dimethoxyquinazoline scaffold and its derivatives against other prominent heterocyclic systems employed in the design of targeted kinase inhibitors. Through a detailed examination of experimental data, we will elucidate the distinct advantages and liabilities of each scaffold, offering a valuable resource for researchers and drug development professionals.

The 4-Anilino-6,7-dimethoxyquinazoline Scaffold: A Cornerstone of EGFR Inhibition

The 4-chloro-6,7-dimethoxyquinazoline is a key intermediate in the synthesis of a class of highly successful anticancer agents, most notably the Epidermal Growth Factor Receptor (EGFR) inhibitors gefitinib and erlotinib. The chlorine atom at the 4-position serves as a versatile handle for nucleophilic substitution, allowing for the introduction of various aniline derivatives to modulate potency and selectivity.[3] The 6,7-dimethoxy substitution pattern is crucial for anchoring the molecule within the ATP-binding pocket of the EGFR kinase domain.[3]

To appreciate the standing of the quinazoline scaffold, we will compare it with other heterocyclic systems that have also proven fruitful in the development of kinase inhibitors. Our comparative analysis will focus on drugs targeting EGFR/HER2 and Bruton's tyrosine kinase (BTK), as these areas feature prominent examples from diverse heterocyclic classes.

Comparative Analysis of Heterocyclic Scaffolds in Kinase Inhibitor Design

We will now delve into a comparative analysis of the 4-anilino-6,7-dimethoxyquinazoline scaffold against other key heterocyclic systems. This comparison will be structured around target class, with a focus on both biochemical potency and clinical performance.

EGFR/HER2 Tyrosine Kinase Inhibitors: Quinazolines vs. Other Scaffolds

The inhibition of the ErbB family of receptor tyrosine kinases, particularly EGFR (ErbB1) and HER2 (ErbB2), has been a successful strategy in the treatment of various solid tumors. Gefitinib and erlotinib, both built upon the 4-anilino-6,7-dimethoxyquinazoline core, were among the first generation of EGFR inhibitors to achieve clinical success. Lapatinib, another quinazoline-based inhibitor, exhibits dual EGFR/HER2 activity.[4]

Let's compare the quinazoline scaffold in this context with other heterocyclic systems that have been employed to target the same kinases.

Drug (Scaffold)Target(s)IC50 (nM)Cell Line (IC50, µM)Key Adverse Events
Gefitinib (Quinazoline)EGFR3-Diarrhea, rash, interstitial lung disease[5]
Erlotinib (Quinazoline)EGFR2-Rash, diarrhea, fatigue
Lapatinib (Quinazoline)EGFR, HER210.8 (EGFR), 9.2 (HER2)BT474 (HER2 overexpressing): 0.06Diarrhea, rash, fatigue[6]
Osimertinib (Pyrimidine)EGFR (T790M, L858R, exon 19 del)<1-Diarrhea, rash, nail toxicity

As the data indicates, the quinazoline scaffold has proven to be highly effective in generating potent EGFR and dual EGFR/HER2 inhibitors. However, the emergence of resistance, often through the T790M mutation in EGFR, necessitated the development of next-generation inhibitors. Osimertinib, which is based on a pyrimidine scaffold, was specifically designed to overcome this resistance mechanism and has demonstrated superior efficacy in this patient population. This highlights a key principle in drug design: while a scaffold may be "privileged," continuous innovation is required to address evolving clinical challenges.

BTK Inhibitors: A Head-to-Head Comparison of Scaffolds

Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor signaling pathway and a validated target for the treatment of B-cell malignancies. The first-in-class BTK inhibitor, ibrutinib, features a pyrazolopyrimidine core.[7] Subsequent generations of BTK inhibitors, such as acalabrutinib (imidazopyrazine) and zanubrutinib (pyrimidine), were developed to improve upon the safety profile of ibrutinib, particularly with respect to off-target effects.[8][9]

Drug (Scaffold)TargetIC50 (nM)Key Off-Targets (IC50, nM)Clinically Relevant Adverse Events
Ibrutinib (Pyrazolopyrimidine)BTK0.5ITK (10), TEC (78), EGFR (5.8)Atrial fibrillation, hemorrhage, diarrhea[10][11]
Acalabrutinib (Imidazopyrazine)BTK5.1- (more selective than ibrutinib)Headache, diarrhea, cough[12][13]
Zanubrutinib (Pyrimidine)BTK<1- (more selective than ibrutinib)Neutropenia, upper respiratory tract infection, rash

This comparison reveals the significant impact of scaffold selection on the selectivity and safety profile of a drug. While the pyrazolopyrimidine core of ibrutinib delivers high potency against BTK, its engagement with other kinases contributes to a range of adverse effects.[10] The imidazopyrazine and pyrimidine scaffolds of acalabrutinib and zanubrutinib, respectively, have enabled the development of more selective BTK inhibitors with improved safety profiles, leading to better patient outcomes.[8][9]

Synthetic Accessibility: A Practical Consideration

The ease and efficiency of synthesis are critical factors in the selection of a scaffold for a drug discovery program. The 4-chloro-6,7-dimethoxyquinazoline scaffold is readily accessible through well-established synthetic routes.

General Synthetic Workflow for 4-Anilino-6,7-dimethoxyquinazoline Derivatives

Caption: General synthetic route to 4-anilino-6,7-dimethoxyquinazoline derivatives.

Experimental Protocol: Synthesis of 4-Chloro-6,7-dimethoxyquinazoline

This protocol describes a common laboratory-scale synthesis of the key intermediate, 4-chloro-6,7-dimethoxyquinazoline.[3][14][15]

Step 1: Synthesis of 6,7-Dimethoxyquinazolin-4(3H)-one

  • To a round-bottom flask, add 4,5-dimethoxyanthranilic acid and formamidine acetate in a 1:2 molar ratio.

  • Add absolute ethanol to the flask to form a slurry.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated product by vacuum filtration and wash with cold ethanol.

  • Dry the product under vacuum to yield 6,7-dimethoxyquinazolin-4(3H)-one.

Step 2: Chlorination to 4-Chloro-6,7-dimethoxyquinazoline

  • In a fume hood, suspend 6,7-dimethoxyquinazolin-4(3H)-one in an excess of thionyl chloride.

  • Add a catalytic amount of N,N-dimethylformamide (DMF) to the suspension.

  • Heat the mixture to reflux for 3-4 hours. The solid will gradually dissolve.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully remove the excess thionyl chloride under reduced pressure.

  • Add toluene to the residue and evaporate under reduced pressure to azeotropically remove any remaining thionyl chloride.

  • The resulting solid is 4-chloro-6,7-dimethoxyquinazoline, which can be used in the next step without further purification.

Key Biological Assays for Kinase Inhibitor Evaluation

The following protocols outline standard assays used to characterize the activity of kinase inhibitors.

Kinase Inhibition Assay (Example: EGFR)

This assay determines the concentration of an inhibitor required to reduce the activity of a target kinase by 50% (IC50).

Caption: Workflow for a typical in vitro kinase inhibition assay.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells and is used to determine the cytotoxic or cytostatic effects of a compound.

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound and incubate for 72 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Conclusion: The Enduring Value of the Quinazoline Scaffold

The 4-chloro-5,7-dimethoxyquinazoline scaffold and its derivatives have undeniably carved out a significant niche in the landscape of kinase inhibitor drug discovery. Its synthetic tractability and proven ability to generate potent and effective drugs, particularly in the realm of EGFR inhibition, solidify its status as a valuable starting point for medicinal chemistry campaigns.

However, the comparative analysis with other heterocyclic scaffolds reveals a nuanced picture. The emergence of resistance to first-generation quinazoline-based EGFR inhibitors and the superior safety profiles of next-generation BTK inhibitors based on alternative heterocyclic systems underscore the dynamic nature of drug design. No single scaffold is a panacea. The optimal choice depends on the specific target, the desired selectivity profile, and the evolving clinical landscape.

For researchers and drug developers, the key takeaway is the importance of a diverse toolkit of heterocyclic scaffolds. While the quinazoline core remains a powerful tool, a deep understanding of the strengths and weaknesses of alternative systems is essential for the design of the next generation of innovative and effective targeted therapies.

References

  • Quinazoline scaffold in drug design.
  • Gefitinib Pathway, Pharmacokinetics. ClinPGx. [Link]

  • Pharmacokinetics of Gefitinib: Roles of Drug Metabolizing Enzymes and Transporters.
  • Ibrutinib's off-target mechanism: cause for dose optimization. PubMed. [Link]

  • The Chemical Synthesis of Axitinib: A Deep Dive into Key Intermediates.
  • Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis. NIH. [Link]

  • The arrival of JAK inhibitors: advancing the treatment of immune and hematologic disorders. PMC - NIH. [Link]

  • Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells. PMC - NIH. [Link]

  • Single-dose clinical pharmacokinetic studies of gefitinib. PubMed. [Link]

  • AN EXPEDITIOUS, PRACTICAL LARGE SCALE SYNTHESIS OF 4-AMINO-2-CHLORO-6,7-DIMETHOXYQUINAZOLINAZOLINE.
  • Pharmacokinetic parameters of gefitinib after single oral administration of 2 formulations. ResearchGate. [Link]

  • Pharmacology of Gefitinib (Geftib, Tabgef); Pharmacokinetics, Mechanism of Action, Uses, Effects. YouTube. [Link]

  • Synthesis of Axitinib.
  • Ibrutinib's off-target mechanism: cause for dose optimization. PMC - PubMed Central. [Link]

  • The Bruton's tyrosine kinase (BTK) inhibitor acalabrutinib demonstrates potent on-target effects and efficacy in two mouse models of chronic lymphocytic leukemia. PMC - PubMed Central. [Link]

  • An alternative synthesis of Vandetanib (Caprelsa™) via a microwave accelerated Dimroth rearrangement. PMC - NIH. [Link]

  • Overview of Lapatinib: Chemistry, Pharmacology, and Clinical Applications.
  • Sunitinib: bridging present and future cancer treatment. PubMed. [Link]

  • Sunitinib: from rational design to clinical efficacy. PubMed. [Link]

  • Processes for the preparation of axitinib.
  • Ibrutinib's off-target mechanism: cause for dose optimization. Taylor & Francis Online. [Link]

  • Second-Generation BTK Inhibitors Hit the Treatment Bullseye With Fewer Off-Target Effects. AJMC. [Link]

  • In Vivo Antitumor and Antimetastatic Activity of Sunitinib in Preclinical Neuroblastoma Mouse Model. PMC - PubMed Central. [Link]

  • BTK Inhibition in Hematology: From CLL/SLL to Emerging Applications Across B-Cell and Immune Disorders. MDPI. [Link]

  • Tofacitinib synthesis. Universidade Nova de Lisboa. [Link]

  • An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica. [Link]

  • Preparation method of tofacitinib. SciSpace. [Link]

  • Efficient method for the preparation of tofacitinib citrate.
  • Preparation method of vandetanib.
  • Novel synthesis process of tofacitinib citrate.
  • Design, Synthesis, and Biological Evaluation of Axitinib Derivatives. MDPI. [Link]

  • Ruxolitinib: A New JAK1/2 Inhibitor That Offers Promising Options for Treatment of Myelofibrosis. ResearchGate. [Link]

  • Synthesis of anticancer drug vandetanib. ResearchGate. [Link]

  • Method for synthesizing Vandetanib compound.
  • Temporal Profiling of Lapatinib-suppressed Phosphorylation Signals in EGFR/HER2 Pathways. PMC. [Link]

  • Use of the JAK1/JAK2 inhibitor ruxolitinib in the treatment of patients with myelofibrosis.
  • Temporal profiling of lapatinib-suppressed phosphorylation signals in EGFR/HER2 pathways. PubMed. [Link]

  • Pharmacokinetics and Pharmacodynamics of Ruxolitinib: A Review. PMC - PubMed Central. [Link]

  • New Insights into Molecular Mechanisms of Sunitinib-Associated Side Effects.
  • Btk-inhibitors (BTKi): Comparison of IC50 values for inhibition of.... ResearchGate. [Link]

  • The preparation method of 4-chloro-6,7-dimethoxyquinoline.
  • Acalabrutinib and Its Therapeutic Potential in the Treatment of Chronic Lymphocytic Leukemia: A Short Review on Emerging Data. ResearchGate. [Link]

  • The specific Bruton tyrosine kinase inhibitor acalabrutinib (ACP-196) shows favorable in vitro activity against chronic lymphocytic leukemia B cells with CD20 antibodies. NIH. [Link]

  • Study on Synthetic Process of Vandetanib. ResearchGate. [Link]

Sources

The Quinazoline Scaffold: A Critical Evaluation of 4-Chloro-5,7-dimethoxyquinazoline as a Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the concept of "privileged scaffolds" has emerged as a cornerstone of efficient medicinal chemistry. These are molecular frameworks that demonstrate the ability to bind to multiple, often unrelated, biological targets with high affinity, thereby serving as versatile starting points for the development of novel therapeutics. This guide embarks on a critical validation of 4-Chloro-5,7-dimethoxyquinazoline as one such privileged scaffold.

Through a comprehensive review of existing literature, a notable scarcity of specific data for the 5,7-dimethoxy substituted quinazoline isomer becomes apparent. In stark contrast, the isomeric 4-chloro-6,7-dimethoxyquinazoline scaffold is well-documented and stands as a testament to the power of the quinazoline core in medicinal chemistry, particularly in the realm of protein kinase inhibition.

Therefore, this guide will first address the current void in the scientific literature regarding this compound. It will then pivot to an in-depth analysis of the validated and highly successful 4-chloro-6,7-dimethoxyquinazoline scaffold. This will be followed by a comparative assessment with other established privileged scaffolds, namely pyrimidines and pyrazoles, which are also prominent in the development of kinase inhibitors. By presenting synthesis protocols, quantitative biological data, and structure-activity relationships, this guide aims to provide a comprehensive resource for researchers engaged in the rational design of novel therapeutics.

The Quinazoline Core: A Tale of Two Isomers

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a foundational structure in medicinal chemistry, lending itself to a wide array of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1] The strategic placement of substituents on this core dictates its therapeutic potential.

This compound: An Uncharted Territory

An extensive search of the scientific literature reveals a significant lack of published data specifically on the synthesis, biological activity, and structure-activity relationships of this compound. While its isomeric counterpart has paved the way for blockbuster drugs, this particular substitution pattern remains largely unexplored in the public domain. This absence of evidence makes it currently impossible to validate this compound as a privileged scaffold. This presents a unique opportunity for exploratory research to synthesize and evaluate this novel scaffold and its derivatives to potentially unlock new therapeutic avenues.

4-Chloro-6,7-dimethoxyquinazoline: A Validated Privileged Scaffold

In contrast, 4-chloro-6,7-dimethoxyquinazoline is a well-established and highly valuable intermediate in the synthesis of a multitude of biologically active compounds, most notably potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[2][3] Its utility stems from the reactive chlorine atom at the 4-position, which is amenable to nucleophilic substitution, allowing for the introduction of diverse side chains that can be tailored to interact with specific biological targets.[4]

The synthesis of this key intermediate is a well-documented multi-step process that typically begins with 4,5-dimethoxy-2-aminobenzoic acid.[2]

G cluster_synthesis Synthesis of 4-Chloro-6,7-dimethoxyquinazoline start 4,5-Dimethoxy-2-aminobenzoic acid step1 Cyclization with Formamidine Acetate start->step1 intermediate 6,7-Dimethoxyquinazolin-4(3H)-one step1->intermediate step2 Chlorination with Thionyl Chloride (SOCl2) intermediate->step2 product 4-Chloro-6,7-dimethoxyquinazoline step2->product

A streamlined workflow for the synthesis of 4-Chloro-6,7-dimethoxyquinazoline.

Experimental Protocol: Synthesis of 6,7-dimethoxyquinazolin-4(3H)-one

  • Reaction Setup: In a 250 mL round-bottom flask, combine 4,5-dimethoxy-2-aminobenzoic acid (8.0 g, 0.04 mol) and formamidine acetate (8.4 g, 0.08 mol).[4]

  • Solvent Addition: Add 100 mL of absolute ethanol to the flask.[4]

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for 8 hours.[4]

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of solution.

  • Purification: Collect the precipitate by filtration and wash with a small volume of cold ethanol to yield 6,7-dimethoxyquinazolin-4(3H)-one.[4]

Experimental Protocol: Synthesis of 4-Chloro-6,7-dimethoxyquinazoline

  • Reaction Setup: In a dry 500 mL round-bottom flask, suspend 6,7-dimethoxyquinazolin-4(3H)-one (10.0 g, 48.5 mmol) in 200 mL of thionyl chloride.[5]

  • Catalyst Addition: Add a catalytic amount of N,N-dimethylformamide (DMF) (0.2 mL) dropwise to the suspension.[5]

  • Reflux: Heat the reaction mixture to reflux for 6 hours.[5]

  • Workup: After cooling to room temperature, remove the excess thionyl chloride under reduced pressure. The crude product is then dissolved in dichloromethane and washed with saturated aqueous sodium bicarbonate solution and brine.

  • Isolation: The organic layer is dried over anhydrous magnesium sulfate and the solvent is evaporated to yield 4-chloro-6,7-dimethoxyquinazoline as a solid.[5]

Derivatives of 4-anilino-6,7-dimethoxyquinazoline are potent inhibitors of several protein kinases, with EGFR being a primary target.[3][6] The dimethoxy groups at the 6- and 7-positions are crucial for high-affinity binding to the ATP-binding pocket of the kinase domain.[7] The anilino moiety at the 4-position, introduced via nucleophilic substitution of the chloro group, is a key determinant of inhibitory potency and selectivity.[7]

Table 1: In Vitro Kinase Inhibitory Activity of Representative 6,7-Dimethoxyquinazoline Derivatives

CompoundTarget KinaseIC50 (nM)Reference
GefitinibEGFR2-37[3]
ErlotinibEGFR2[3]
PD 153035EGFR0.025[7]
WHI-P154EGFR813 (in conjugate)[8]

Comparative Analysis with Alternative Privileged Scaffolds

While the quinazoline scaffold has proven its mettle, other heterocyclic systems have also emerged as privileged scaffolds for the development of kinase inhibitors. Here, we compare the 6,7-dimethoxyquinazoline scaffold with two other prominent examples: pyrimidines and pyrazoles.

The Pyrimidine Scaffold

The pyrimidine ring is a core component of nucleobases and, like quinazoline, is a key privileged scaffold in medicinal chemistry. Pyrimidine-based kinase inhibitors are numerous and include clinically successful drugs.

G cluster_pyrimidine General Structure of a Pyrimidine-based Kinase Inhibitor pyrimidine Pyrimidine Core r1 R1 (Hinge Binding Moiety) pyrimidine->r1 Substitution at C4 r2 R2 (Selectivity & Potency) pyrimidine->r2 Substitution at C2 r3 R3 (Solubility & PK) pyrimidine->r3 Substitution at C5/C6

General structural features of a pyrimidine-based kinase inhibitor.

Table 2: In Vitro Kinase Inhibitory Activity of Representative Pyrimidine-based Kinase Inhibitors

CompoundTarget KinaseIC50 (nM)Reference
ImatinibAbl, c-Kit, PDGFR25-100-
DasatinibBcr-Abl, Src family<1-
TQB3804EGFR mutants1.1-7.2[9]
The Pyrazole Scaffold

The pyrazole scaffold, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, offers a distinct chemical space for designing kinase inhibitors. Its unique electronic properties and ability to form different hydrogen bonding patterns have been exploited to develop potent and selective inhibitors.

G cluster_pyrazole General Structure of a Pyrazole-based Kinase Inhibitor pyrazole Pyrazole Core r1 R1 (Hinge Interaction) pyrazole->r1 Substitution at N1 r2 R2 (Hydrophobic Pocket) pyrazole->r2 Substitution at C3/C4 r3 R3 (Solvent Exposed Region) pyrazole->r3 Substitution at C5

General structural features of a pyrazole-based kinase inhibitor.

Table 3: In Vitro Kinase Inhibitory Activity of Representative Pyrazole-based Kinase Inhibitors

CompoundTarget KinaseIC50 (nM)Reference
CrizotinibALK, MET20-30-
RuxolitinibJAK1, JAK22.8, 3.3-
Compound 17CDK20.29

Experimental Protocols for Comparative Evaluation

To enable a direct and objective comparison of compounds derived from these different privileged scaffolds, a standardized in vitro kinase inhibition assay is essential.

In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol describes a common method for quantifying the inhibitory activity of a test compound against a specific protein kinase. The assay measures the amount of ATP remaining after the kinase reaction, which is inversely proportional to the kinase activity.

G cluster_assay Workflow for In Vitro Kinase Inhibition Assay start Prepare Serial Dilutions of Test Compound step1 Add Kinase, Substrate, and Test Compound to Plate start->step1 step2 Initiate Kinase Reaction with ATP step1->step2 step3 Incubate at 30°C step2->step3 step4 Stop Reaction and Detect Remaining ATP (Luminescence) step3->step4 step5 Data Analysis (IC50 Determination) step4->step5 end Results step5->end

A generalized workflow for a luminescence-based in vitro kinase inhibition assay.

Materials:

  • Recombinant protein kinase of interest

  • Specific peptide substrate for the kinase

  • Adenosine triphosphate (ATP)

  • Test compound (dissolved in DMSO)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96- or 384-well microplates

  • Luminometer

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compound in the microplate. Include a vehicle control (DMSO) and a positive control inhibitor.

  • Kinase Reaction: Prepare a kinase reaction mixture containing the kinase and its substrate in the assay buffer. Add this mixture to the wells containing the test compound.

  • Initiation: Initiate the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the remaining ATP by adding the luminescence-based detection reagent according to the manufacturer's instructions.

  • Data Analysis: Measure the luminescence signal using a luminometer. The signal is inversely proportional to kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

This comparative guide sought to validate this compound as a privileged scaffold in medicinal chemistry. The investigation revealed a conspicuous absence of substantial scientific literature on this specific isomer, precluding its validation at this time. This highlights a potential area for novel research to explore the synthetic accessibility and biological activity of this underrepresented scaffold.

In contrast, the isomeric 4-chloro-6,7-dimethoxyquinazoline stands as a robustly validated privileged scaffold, having served as a cornerstone for the development of numerous successful kinase inhibitors. A comparative analysis with other established privileged scaffolds, such as pyrimidines and pyrazoles, underscores the diversity of chemical structures that can effectively target the ATP-binding site of protein kinases.

The choice of a privileged scaffold is a critical decision in the early stages of drug discovery. While well-trodden paths, such as the 6,7-dimethoxyquinazoline core, offer a higher probability of success based on precedent, the exploration of uncharted chemical space, as represented by the 5,7-dimethoxy isomer, holds the promise of discovering novel therapeutics with unique properties. This guide provides the foundational knowledge and experimental framework to empower researchers in making informed decisions in their quest for the next generation of medicines.

References

  • The Versatility of 4-Chloro-6,7-dimethoxyquinazoline Derivatives in Modern Drug Discovery - Benchchem. (URL not available)
  • Application Notes and Protocols for 4-Chloro-6,7-dimethoxyquinazoline - Benchchem. (URL not available)
  • 4-Chloro-6,7-dimethoxyquinazoline - Chem-Impex. (URL not available)
  • Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib - PMC - NIH. (URL: [Link])

  • Synthesis of 2-chloro-4-(aryl amino)
  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (URL: [Link])

  • Tyrosine Kinase Inhibitors. 8. An Unusually Steep Structure−Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a Potent Inhibitor of the Epidermal Growth Factor Receptor | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PMC - PubMed Central. (URL: [Link])

  • Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines - MDPI. (URL: [Link])

  • US3696102A - Process for the synthesis of substituted quinazolin-4-ones - Google P
  • Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations - ACS Publications. (URL: [Link])

  • Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives - Der Pharma Chemica. (URL: [Link])

  • 4-Chloro-6,7-dimethoxyquinazoline | C10H9ClN2O2 | CID 2769364 - PubChem. (URL: [Link])

  • Design, Synthesis, and Pharmacological Characterization of N -(4-(2 (6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1 H )yl)ethyl)phenyl)quinazolin-4-amine Derivatives: Novel Inhibitors Reversing P-Glycoprotein-Mediated Multidrug Resistance | Request PDF - ResearchGate. (URL: [Link])

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - MDPI. (URL: [Link])

  • Exploring Substituted Tetrazoloquinazoline: Biological Activities, Molecular Docking Analysis, and Anti-Breast Cancer MCF7/HER2 Effects - NIH. (URL: [Link])

  • Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2 - PubMed. (URL: [Link])

  • 4-(3'-Bromo-4'hydroxylphenyl)-amino-6,7-dimethoxyquinazoline: a novel quinazoline derivative with potent cytotoxic activity against human glioblastoma cells - PubMed. (URL: [Link])

Sources

Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Anilino-5,7-dimethoxyquinazoline Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for 4-anilino-5,7-dimethoxyquinazoline analogs, a prominent scaffold in the development of targeted cancer therapeutics. By competitively inhibiting the ATP-binding site of key protein kinases, these compounds modulate critical cell signaling pathways, offering a potent mechanism for anti-tumor activity. This document synthesizes experimental data to offer a clear comparison of analog performance, elucidates the rationale behind molecular design, and provides detailed protocols for validation.

Introduction: The Quinazoline Scaffold in Kinase Inhibition

The 4-anilinoquinazoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the foundation for numerous FDA-approved kinase inhibitors like Gefitinib and Erlotinib.[1][2] Its rigid, heterocyclic structure is adept at forming key interactions within the ATP-binding pocket of protein kinases, particularly those in the epidermal growth factor receptor (EGFR) family.[3][4] Modifications to this core, especially the introduction of methoxy groups at the 5- and 7-positions and diverse substitutions on the 4-anilino moiety, allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[5]

This guide focuses specifically on the 5,7-dimethoxy substitution pattern, exploring how systematic structural variations influence inhibitory activity against crucial oncogenic targets such as EGFR and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[6][7] Understanding these SAR trends is paramount for researchers aiming to design next-generation inhibitors with enhanced efficacy and improved safety profiles.

Mechanism of Action: Targeting the Kinase ATP-Binding Site

The primary mechanism for 4-anilinoquinazoline derivatives is the competitive inhibition of protein kinases. These small molecules occupy the adenine-binding pocket, preventing the binding of ATP and subsequent phosphorylation of substrate proteins.[4][8] This blockade halts the downstream signaling cascades responsible for cell proliferation, survival, and angiogenesis, such as the RAS/MAPK and PI3K/AKT pathways.[8] The quinazoline N1 atom typically forms a critical hydrogen bond with a conserved residue in the "hinge region" of the kinase, anchoring the inhibitor in the active site. The 5,7-dimethoxy groups and the substituted aniline ring extend into adjacent hydrophobic pockets, further enhancing binding affinity and conferring selectivity.

cluster_kinase Kinase Active Site ATP_Pocket ATP Binding Pocket Hinge Hinge Region Phosphorylation Substrate Phosphorylation ATP_Pocket->Phosphorylation Inhibited Substrate Substrate Protein Analog 4-Anilino-5,7-dimethoxy quinazoline Analog Analog->ATP_Pocket Binds Competitively ATP ATP ATP->ATP_Pocket Blocked Signal_Transduction Downstream Signaling (e.g., Proliferation, Survival) Phosphorylation->Signal_Transduction Blocked

Caption: Competitive inhibition of the kinase ATP-binding site by a 4-anilinoquinazoline analog.

Core Structure-Activity Relationship Insights

SAR studies consistently demonstrate that substitutions on both the quinazoline core and the 4-anilino ring critically dictate the biological activity of these compounds.

The Quinazoline Core: Role of the 5,7-Dimethoxy Groups

While the 6,7-dimethoxy substitution pattern is more extensively documented, the principles apply to the 5,7-isomers. Electron-donating groups, such as methoxy substituents, on the quinazoline ring generally enhance inhibitory potency.[4][5] This is attributed to their ability to increase the basicity of the quinazoline N1 atom, thereby strengthening the crucial hydrogen bond with the kinase hinge region. Furthermore, these methoxy groups can occupy hydrophobic pockets, contributing favorably to the overall binding energy. Studies on related scaffolds show that di-alkoxy derivatives are significantly more potent than their unsubstituted parents.[5]

The 4-Anilino Moiety: A Hotspot for Potency and Selectivity

The substituted aniline ring at the C-4 position is the most critical determinant of potency and selectivity. Modifications here allow the molecule to interact with different residues within the active site, tailoring its activity for specific kinases.

  • 3'-Position Substitutions: For EGFR inhibition, this position often favors small, lipophilic, and electron-withdrawing groups. Halogens like bromine (Br) and chlorine (Cl) are particularly effective. The compound 4-(3-bromoanilino)-6,7-dimethoxyquinazoline is one of the most potent EGFR inhibitors reported, with an IC₅₀ in the picomolar range, highlighting the steep SAR at this position.[5] This suggests that a specific, tight interaction is formed in a hydrophobic pocket adjacent to the 3'-position.

  • 4'-Position Substitutions: This position is more tolerant of bulkier substituents, which can be leveraged to achieve dual inhibition or target different kinases. For instance, incorporating larger aryl moieties at the 4'-position has been explored to develop dual HER2/EGFR inhibitors.[9] Furthermore, adding groups that can interact with the solvent-exposed region can improve solubility and pharmacokinetic profiles.

  • Multi-Substituted Anilines: Combining substituents can lead to highly potent analogs. For example, a 3,4,5-trimethoxyaniline moiety has been shown to yield potent inhibitors of Cyclin G Associated Kinase (GAK), demonstrating how aniline substitution patterns can dramatically shift kinase selectivity away from EGFR.[10][11]

Comparative Analysis of Analog Performance

The following tables summarize the inhibitory activities of representative 4-anilinoquinazoline analogs. The data is compiled from various studies to illustrate the SAR principles discussed. Note that direct comparison between studies should be made with caution due to variations in assay conditions.

Table 1: In Vitro Kinase Inhibitory Activity (IC₅₀) of Selected Analogs
Compound IDQuinazoline SubstitutionAnilino SubstitutionTarget KinaseIC₅₀ (nM)Reference(s)
PD 153035 6,7-di-OCH₃3-BromoEGFR0.025[5]
Gefitinib 6-Cl, 7-F3-Chloro-4-fluoroEGFR0.47 (Compound 19h)[12]
Analog 15a 6,7-di-OCH₃4-(Acylamino)EGFR130[7]
Analog 15a 6,7-di-OCH₃4-(Acylamino)VEGFR-2560[7]
Analog 10a 7-O-(CH₂)₃-nitro-triazole3-Chloro-4-fluoroEGFR0.37[6]
Analog 10a 7-O-(CH₂)₃-nitro-triazole3-Chloro-4-fluoroVEGFR-21.12[6]
Analog 8h 6,7-di-OCH₃4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)VEGFR-260.27[13]

Note: Data for 6,7-dimethoxy analogs are used to infer trends for the 5,7-dimethoxy scaffold due to their electronic similarity and the wealth of available literature.

Table 2: Anti-proliferative Activity (IC₅₀) Against Human Cancer Cell Lines
Compound IDCell LineCancer TypeIC₅₀ (µM)Reference(s)
Compound 7i A549Non-small cell lung2.25[2]
Compound 7i HT-29Colorectal1.72[2]
Compound 19h A549Non-small cell lung<1[12]
Compound 19h HT-29Colorectal<1[12]
Compound 15b HT-29Colorectal5.27[7]
Compound 15b MCF-7Breast4.41[7]
Compound 33 A431Skin epidermoid3.0[14]

Experimental Methodologies for Validation

To ensure scientific integrity, the protocols used to generate SAR data must be robust and reproducible. Below are detailed, self-validating methodologies for the synthesis and evaluation of 4-anilino-5,7-dimethoxyquinazoline analogs.

General Synthetic Protocol

The synthesis of these analogs typically follows a convergent three-step process starting from a substituted anthranilic acid.

Start 2-Amino-4,6- dimethoxybenzoic Acid Step1 Step 1: Cyclization (e.g., Formamide, 150°C) Start->Step1 Intermediate1 5,7-Dimethoxy- quinazolin-4(3H)-one Step1->Intermediate1 Step2 Step 2: Chlorination (e.g., POCl₃ or SOCl₂/DMF) Intermediate1->Step2 Intermediate2 4-Chloro-5,7- dimethoxyquinazoline Step2->Intermediate2 Step3 Step 3: Nucleophilic Substitution (Substituted Aniline, IPA, Reflux) Intermediate2->Step3 Final Target Analog: 4-Anilino-5,7- dimethoxyquinazoline Step3->Final

Caption: General synthetic workflow for 4-anilino-5,7-dimethoxyquinazoline analogs.

Step 1: Synthesis of 5,7-Dimethoxyquinazolin-4(3H)-one

  • Combine 2-amino-4,6-dimethoxybenzoic acid with an excess of formamide.

  • Heat the mixture to approximately 150-160 °C and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture to room temperature, which typically results in the precipitation of the product.

  • Filter the solid, wash with cold water and then a small amount of cold ethanol, and dry under vacuum to yield the quinazolinone intermediate.[15]

Step 2: Synthesis of 4-Chloro-5,7-dimethoxyquinazoline

  • Suspend the 5,7-dimethoxyquinazolin-4(3H)-one in a minimal amount of an inert solvent like toluene.

  • Add a few drops of N,N-dimethylformamide (DMF) to act as a catalyst.

  • Slowly add thionyl chloride (SOCl₂) or an excess of phosphorus oxychloride (POCl₃) at room temperature.[5]

  • Reflux the mixture for 2-4 hours until the reaction is complete (monitored by TLC).

  • Cool the mixture and carefully pour it onto crushed ice to quench the excess chlorinating agent.

  • Neutralize with a saturated sodium bicarbonate solution, causing the product to precipitate.

  • Filter the solid, wash thoroughly with water, and dry under vacuum to obtain the critical 4-chloro intermediate.[16]

Step 3: Synthesis of the Final 4-Anilino-5,7-dimethoxyquinazoline Analog

  • Dissolve the this compound and a slight excess (1.1-1.2 equivalents) of the desired substituted aniline in a solvent such as isopropanol or n-butanol.[17]

  • Add a catalytic amount of acid (e.g., a drop of concentrated HCl) if necessary to facilitate the reaction.

  • Reflux the mixture for 4-12 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture. The product often precipitates as the hydrochloride salt.

  • Filter the solid product. It can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[16]

In Vitro Kinase Inhibition Assay (IC₅₀ Determination)

This protocol describes a luminescence-based assay to quantify kinase activity by measuring ATP consumption.[8][18]

  • Compound Preparation: Prepare a 10 mM stock solution of the test analog in 100% DMSO. Create a series of 10-point, 3-fold serial dilutions in DMSO. The final DMSO concentration in the assay should be kept constant and low (≤1%).[8]

  • Reaction Setup: In a 96-well or 384-well plate, add 2.5 µL of the diluted test compound or vehicle (for high and low controls).

  • Master Mix Preparation: Prepare a master mix containing the target kinase (e.g., EGFR, VEGFR-2) and a suitable peptide substrate in a kinase assay buffer (containing MgCl₂, DTT, etc.).

  • Kinase Reaction Initiation: Add 2.5 µL of the kinase/substrate master mix to each well. To initiate the reaction, add 5 µL of ATP solution (at a concentration close to its Kₘ for the specific enzyme) to all wells. The final reaction volume is 10 µL.[19][20]

  • Incubation: Incubate the plate at 30 °C for 60 minutes.

  • ADP Detection: Add 10 µL of ADP-Glo™ Reagent to each well. This reagent simultaneously stops the kinase reaction and depletes the remaining ATP. Incubate at room temperature for 40 minutes.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction back to ATP, which then drives a luciferase/luciferin reaction to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • IC₅₀ Calculation: Plot the percent inhibition (relative to controls) against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.[21][22]

Cell-Based Anti-proliferative Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[23][24]

  • Cell Seeding: Seed cancer cells (e.g., A549, HT-29) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control.

  • Incubation: Incubate the plate for 72 hours under the same conditions.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.[24]

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate on a shaker for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 490-570 nm using a microplate reader.

  • IC₅₀ Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.[24]

Conclusion

The 4-anilino-5,7-dimethoxyquinazoline scaffold represents a highly adaptable and potent platform for the design of kinase inhibitors. The structure-activity relationship is well-defined, with the 5,7-dimethoxy groups on the quinazoline core serving to anchor the molecule, while the substitutions on the 4-anilino ring dictate potency and target selectivity. Small, electron-withdrawing groups at the 3'-position of the aniline are optimal for potent EGFR inhibition, whereas modifications at the 4'-position can be used to modulate the selectivity profile, for example, towards dual EGFR/VEGFR-2 inhibition. The provided experimental protocols offer a validated framework for synthesizing and evaluating new analogs, enabling researchers to build upon this rich chemical foundation to develop novel and more effective targeted cancer therapies.

References

  • Identification of novel 4-anilinoquinazoline derivatives as potent EGFR inhibitors both under normoxia and hypoxia. PubMed. [Link]

  • Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. PubMed. [Link]

  • Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Chemistry. [Link]

  • Discovery of new HER2/EGFR dual kinase inhibitors based on the anilinoquinazoline scaffold as potential anti-cancer agents. PubMed. [Link]

  • Structure of EGFR and/or HER2 small molecule inhibitors with 4-anilinoquinazoline scaffold. ResearchGate. [Link]

  • Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. National Center for Biotechnology Information. [Link]

  • Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives. PubMed. [Link]

  • Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro. PubMed. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. National Center for Biotechnology Information. [Link]

  • Design and discovery of 4-anilinoquinazoline-acylamino derivatives as EGFR and VEGFR-2 dual TK inhibitors. PubMed. [Link]

  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery. [Link]

  • Design, synthesis, antitumor, and VEGFR-2 inhibition activities of novel 4-anilino-2-vinyl-quinazolines: Molecular modeling studies. PubMed. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. National Center for Biotechnology Information. [Link]

  • Identification of 4-anilino-quin(az)oline as a cell active Protein Kinase Novel 3 (PKN3) inhibitor chemotype. National Center for Biotechnology Information. [Link]

  • Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents. PubMed. [Link]

  • Tyrosine Kinase Inhibitors. 8. An Unusually Steep Structure-Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a Potent Inhibitor of the Epidermal Growth Factor Receptor. ACS Publications. [Link]

  • Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. MDPI. [Link]

  • Syntheses of Some 4-Anilinoquinazoline Derivatives. ResearchGate. [Link]

  • Discovery of new 4-alkoxyquinazoline-based derivatives as potent VEGFR2 inhibitors. Taylor & Francis Online. [Link]

  • How Does a Biochemical Kinase Assay Work? BellBrook Labs. [Link]

  • Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers in Chemistry. [Link]

  • Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. National Center for Biotechnology Information. [Link]

  • Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase. National Center for Biotechnology Information. [Link]

  • Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Bio-protocol. [Link]

  • IC50 Determination. edX. [Link]

  • Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase. bioRxiv. [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). National Center for Biotechnology Information. [Link]

  • Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase. University of Southampton ePrints. [Link]

  • In-cell Western Assays for IC50 Determination. Azure Biosystems. [Link]

  • Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Semantic Scholar. [Link]

  • Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. National Center for Biotechnology Information. [Link]

  • MEK (MAPKK) inhibitors. Part 2: structure-activity relationships of 4-anilino-3-cyano-6,7-dialkoxyquinolines. PubMed. [Link]

Sources

A Comparative Guide to the In-Vitro and In-Vivo Evaluation of Anticancer Agents Derived from Dichlorodimethoxyquinazoline Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth technical comparison of anticancer agents derived from the versatile 4-chloro-dimethoxyquinazoline scaffold. It is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of their evaluation, from initial in-vitro screening to in-vivo efficacy studies. We will delve into the mechanistic rationale behind their potent anticancer activity, present comparative data, and provide detailed experimental protocols to support your research endeavors. While this guide focuses on derivatives from the well-studied 4-chloro-6,7-dimethoxyquinazoline, the principles and methodologies are broadly applicable to other isomers, including those derived from 4-chloro-5,7-dimethoxyquinazoline.

The Quinazoline Core: A Privileged Scaffold in Oncology

Quinazoline derivatives are a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to their ability to interact with a wide range of biological targets.[1] In oncology, the 4-anilino-dimethoxyquinazoline framework has been particularly successful, leading to the development of clinically approved Epidermal Growth Factor Receptor (EGFR) inhibitors like Gefitinib and Erlotinib.[2] The journey to these potent therapeutics often begins with a key intermediate: 4-chloro-dimethoxyquinazoline. The reactivity of the chlorine atom at the C4 position allows for facile nucleophilic substitution, enabling the synthesis of a diverse library of derivatives for biological screening.[3]

Mechanism of Action: Targeting Key Signaling Pathways in Cancer

The primary anticancer mechanism of 4-anilino-dimethoxyquinazoline derivatives is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[4] Many of these compounds are potent inhibitors of Receptor Tyrosine Kinases (RTKs) such as EGFR.[2]

By competitively binding to the ATP pocket of the EGFR kinase domain, these inhibitors block its autophosphorylation and the subsequent activation of downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[4][5] This blockade ultimately leads to the inhibition of cell proliferation and the induction of apoptosis (programmed cell death).[4] Some derivatives have also demonstrated anti-angiogenic properties, further contributing to their anticancer efficacy.[4]

EGFR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK mTOR mTOR AKT->mTOR ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Binds Quinazoline Quinazoline Derivative Quinazoline->EGFR Inhibits

Caption: Inhibition of the EGFR signaling pathway by quinazoline derivatives.

In-Vitro Evaluation: A Multi-faceted Approach to Characterizing Anticancer Activity

A thorough in-vitro evaluation is critical to identify the most promising drug candidates. This typically involves a battery of assays to assess cytotoxicity, the mechanism of cell death, and effects on the cell cycle.

Cytotoxicity Screening

The initial step in evaluating a new compound is to determine its cytotoxic potential against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.

Comparative Cytotoxicity Data (IC50 Values in µM)

Compound IDSubstitution on Anilino RingCancer Cell LineIC50 (µM)Reference
Gefitinib 3-chloro-4-fluoroBGC-823 (Gastric)19.27[4]
HeLa (Cervical)17.12[4]
Erlotinib 3-ethynylEGFR-expressing cells0.26[4]
Compound 10b -HCT-116 (Colorectal)2.8[2]
T98G (Glioblastoma)2.0[2]
Compound 14g -K-562 (Leukemia)0.622[6]
MCF-7 (Breast)1.81[6]
Compound 6x -PC3 (Prostate)6.2[7]
BGC823 (Gastric)3.2[7]
Bcap37 (Breast)3.1[7]
WHI-P154 3'-bromo-4'-hydroxylU373 (Glioblastoma)813 nM[8]

Lower IC50 values indicate greater potency.

Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Workflow cluster_workflow MTT Assay Workflow Start Seed Cells (96-well plate) Treatment Add Serial Dilutions of Compounds Start->Treatment Incubate1 Incubate (48-72h) Treatment->Incubate1 MTT_add Add MTT Reagent Incubate1->MTT_add Incubate2 Incubate (4h) MTT_add->Incubate2 Solubilize Add DMSO to Dissolve Formazan Incubate2->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read End Calculate IC50 Values Read->End

Caption: A generalized workflow for the MTT cytotoxicity assay.

Apoptosis Induction

A key hallmark of an effective anticancer agent is its ability to induce apoptosis. Several methods can be employed to confirm this mode of cell death.

  • Morphological Changes: Acridine Orange/Ethidium Bromide (AO/PI) staining can be used to visualize apoptotic cells. Early apoptotic cells will appear green with condensed chromatin, while late apoptotic cells will stain orange/red.

  • Caspase Activation: Apoptosis is executed by a family of proteases called caspases. Assays to measure the activity of key caspases (e.g., caspase-3, -8, -9) can confirm the apoptotic pathway. Studies have shown that some quinazoline derivatives activate caspases-3/7, -8, and -9.[9]

  • Mitochondrial Membrane Potential: Disruption of the mitochondrial membrane potential is an early event in the intrinsic apoptotic pathway.[9]

Protocol: Acridine Orange/Ethidium Bromide (AO/PI) Staining

  • Cell Culture and Treatment: Grow cells on coverslips in a 6-well plate and treat with the test compound at its IC50 concentration for 24-48 hours.

  • Staining: Wash the cells with PBS and stain with a mixture of AO (100 µg/mL) and PI (100 µg/mL) for 5-10 minutes.

  • Washing: Gently wash the cells with PBS to remove excess stain.

  • Visualization: Immediately visualize the cells under a fluorescence microscope.

    • Live cells: Uniform green fluorescence.

    • Early apoptotic cells: Bright green fluorescence with chromatin condensation.

    • Late apoptotic cells: Orange to red fluorescence with fragmented chromatin.

    • Necrotic cells: Uniform orange to red fluorescence.

Cell Cycle Analysis

Many anticancer drugs exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent apoptosis. Flow cytometry is a powerful technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Some studies indicate that certain quinazoline derivatives can induce cell cycle arrest.[10]

In-Vivo Evaluation: Validating Anticancer Efficacy and Safety

Promising candidates from in-vitro studies must be evaluated in living organisms to assess their efficacy and safety profile.

Tumor Xenograft Models

Human tumor xenograft models in immunocompromised mice are the gold standard for preclinical in-vivo efficacy testing. In one study, a quinazoline derivative (WHI-P154) administered to mice with glioblastoma xenografts resulted in delayed tumor progression and improved tumor-free survival.[8] Another study showed significant tumor growth inhibition in a dose-dependent manner in an NCI-H460 xenograft model.[11]

Protocol: Tumor Xenograft Study

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into control and treatment groups. Administer the test compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses. Include a vehicle control group and a positive control group (e.g., a clinically used drug).

  • Monitoring: Monitor tumor size using calipers and body weight twice or thrice a week.

  • Endpoint: At the end of the study (e.g., after 21-28 days or when tumors reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

Xenograft_Workflow cluster_workflow In-Vivo Xenograft Study Workflow Start Inject Cancer Cells into Mice Tumor_Growth Allow Tumors to Grow Start->Tumor_Growth Randomize Randomize Mice into Control & Treatment Groups Tumor_Growth->Randomize Treat Administer Compound (e.g., daily for 21 days) Randomize->Treat Monitor Monitor Tumor Volume & Body Weight Treat->Monitor Endpoint Euthanize Mice & Excise Tumors Monitor->Endpoint Analysis Analyze Tumor Weight & Biomarkers Endpoint->Analysis End Calculate Tumor Growth Inhibition Analysis->End

Caption: A generalized workflow for an in-vivo tumor xenograft study.

Acute Toxicity Studies

Assessing the safety of a new compound is paramount. Acute toxicity studies in animals (e.g., mice) are performed to determine the potential adverse effects of a single high dose of the substance. Encouragingly, some quinazoline derivatives have been shown to be non-toxic in mice in acute toxicity tests.[9]

Future Directions and Concluding Remarks

Derivatives of 4-chloro-dimethoxyquinazoline continue to be a fertile ground for the discovery of novel anticancer agents.[4] Their proven success as kinase inhibitors, exemplified by clinically approved drugs, underscores the value of this chemical scaffold.[4] Future research will likely focus on:

  • Improving Selectivity: Developing derivatives with higher selectivity for specific kinases to minimize off-target effects and reduce toxicity.

  • Overcoming Drug Resistance: Designing novel compounds that can overcome acquired resistance to existing EGFR inhibitors.

  • Combination Therapies: Exploring the synergistic effects of these quinazoline derivatives with other anticancer treatments to enhance therapeutic efficacy.[3]

This guide has provided a framework for the systematic evaluation of anticancer agents derived from the 4-chloro-dimethoxyquinazoline scaffold. By employing the described in-vitro and in-vivo methodologies, researchers can effectively identify and characterize promising new drug candidates for the treatment of cancer.

References

  • The Versatility of 4-Chloro-6,7-dimethoxyquinazoline Derivatives in Modern Drug Discovery - Benchchem.
  • A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Chloro-6,7-dimethoxyquinazoline Analogs - Benchchem.
  • 4-Chloro-7-fluoro-6-methoxyquinazoline|CAS 159768-48-6 - Benchchem.
  • Synthesis, Characterization, and Anticancer Activity of New Quinazoline Deriv
  • In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PMC - NIH.
  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC - NIH.
  • An insight into the therapeutic potential of quinazoline deriv
  • 4-(3'-Bromo-4'hydroxylphenyl)-amino-6,7-dimethoxyquinazoline: a novel quinazoline derivative with potent cytotoxic activity against human glioblastoma cells - PubMed.
  • A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues - NIH.
  • Synthesis and anticancer activities of 5,6,7-trimethoxy-N-phenyl(ethyl)
  • Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells - ResearchG
  • Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - PMC - PubMed Central.
  • Synthesis of chalcone incorporated quinazoline derivatives as anticancer agents - Semantic Scholar.
  • Synthesis and antitumor activity evaluation in vitro of 4-aminoquinazoline derivatives containing 1,3,4-thiadiazole - Semantic Scholar.
  • Synthesis and antitumor activity evaluation in vitro of 4-aminoquinazoline derivatives containing 1,3,4-thiadiazole | Request PDF - ResearchG

Sources

A Comparative Crystallographic Analysis of Substituted Dimethoxyquinazoline Isomers and Analogs for Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of the crystal structures of key dimethoxyquinazoline analogs. While the specific crystal structure of 4-Chloro-5,7-dimethoxyquinazoline is not publicly available, we will leverage crystallographic data from its closely related and biologically significant 6,7-dimethoxy isomers to provide researchers, scientists, and drug development professionals with foundational insights into the structure-property relationships that govern this important class of molecules. The focus is on how subtle structural modifications influence molecular conformation, intermolecular interactions, and, ultimately, the potential for therapeutic activity.

Introduction: The Quinazoline Scaffold in Modern Drug Discovery

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its rigid, planar structure and the presence of key hydrogen bond acceptors (N1 and N3) make it an ideal framework for designing molecules that can fit into the highly specific ATP-binding pockets of protein kinases.[2] Dysregulation of kinase activity is a hallmark of many cancers, making kinase inhibitors a cornerstone of targeted oncology.

The 4-chloro-dimethoxyquinazoline core, in particular, serves as a critical synthetic intermediate. The chlorine atom at the C4 position is an excellent leaving group, facilitating nucleophilic aromatic substitution to introduce a wide variety of side chains, most notably substituted anilines.[3][4] This reaction is the pivotal step in the synthesis of many potent Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) inhibitors. The placement of methoxy groups on the benzene portion of the scaffold significantly modulates the molecule's electronic properties and its interactions within the kinase active site.

This guide will dissect the crystallographic features of key 4-anilino-6,7-dimethoxyquinazoline analogs, providing a structural blueprint for understanding their mechanism of action and offering a predictive framework for the rational design of novel 5,7-dimethoxy analogs.

Experimental Methodologies: From Synthesis to Structure

The generation of reliable crystallographic data is predicated on a robust and reproducible experimental workflow. The protocols described here are self-validating, incorporating characterization at each stage to ensure the integrity of the final product.

The synthesis of 4-anilino-6,7-dimethoxyquinazoline derivatives is typically achieved through a direct and efficient nucleophilic aromatic substitution reaction. The causality behind this choice is the high reactivity of the C4 chlorine atom, which is activated by the electron-withdrawing nature of the quinazoline ring system.

Protocol:

  • Starting Materials: 4-Chloro-6,7-dimethoxyquinazoline (1.0 eq) and the desired substituted aniline (1.1 eq).

  • Solvent Selection: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or an alcohol like isopropanol is chosen to ensure solubility of the reactants and facilitate the reaction.

  • Reaction Setup: The reactants are dissolved in the chosen solvent in a round-bottom flask equipped with a condenser. A base, such as N,N-diisopropylethylamine (DIPEA), may be added to scavenge the HCl byproduct.[4]

  • Heating: The reaction mixture is heated to reflux (typically 80-120 °C) for several hours (4-12 h).[4] Progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Purification: Upon completion, the mixture is cooled, and the product is precipitated by adding water or an anti-solvent. The solid is collected by filtration, washed, and then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield the pure analog.

  • Characterization: The final product's identity and purity are confirmed using ¹H NMR, ¹³C NMR, and Mass Spectrometry before proceeding to crystallization.[3]

The workflow for this synthesis is illustrated below.

G cluster_0 Synthesis Workflow start 4-Chloro-6,7-dimethoxyquinazoline + Substituted Aniline reaction Reaction in Solvent (e.g., Isopropanol, Reflux) start->reaction Step 1: Nucleophilic Substitution workup Cooling & Precipitation reaction->workup Step 2: Isolation purification Filtration & Recrystallization workup->purification Step 3: Purification product Pure 4-Anilino Analog purification->product characterization NMR & MS Analysis product->characterization Validation

Caption: Generalized workflow for the synthesis of 4-anilinoquinazoline analogs.

Obtaining a high-quality single crystal suitable for X-ray diffraction is the most critical and often challenging step.

Protocol:

  • Solvent Screening: The purified compound is dissolved in a variety of solvents to find one in which it has moderate solubility.

  • Crystallization Method: Slow evaporation is a common and effective technique. A saturated solution of the compound is prepared and left undisturbed in a loosely capped vial, allowing the solvent to evaporate over several days to weeks. Vapor diffusion is another powerful method where a solution of the compound is placed in equilibrium with a vapor of an "anti-solvent" in which the compound is insoluble.

  • Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a single-crystal X-ray diffractometer. Data is collected by rotating the crystal in a beam of X-rays, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: The collected diffraction data is used to solve the electron density map of the molecule and refine the atomic positions. The final quality of the structure is assessed by parameters like the R-factor.

Comparative Crystal Structure Analysis

Here, we compare the crystallographic data of two 4-anilino-6,7-dimethoxyquinazoline analogs co-crystallized with protein kinases against the known structure of 4-chloro-6,7-dimethoxyquinoline. This comparison highlights the influence of the C4 substituent and the core heterocyclic system on the final structure.

Parameter4-(3-hydroxyanilino)-6,7-dimethoxyquinazoline[2]4-chloro-6,7-dimethoxyquinoline[5]
Chemical Formula C₁₇H₁₆N₄O₃ (in complex with CDK2)C₁₁H₁₀ClNO₂
Crystal System Not specified for ligand aloneMonoclinic
Space Group Not specified for ligand aloneP2₁/c
Key Feature 1 Quinazoline N1 accepts a hydrogen bond from the kinase backbone (Leu-83).[2]Quinoline N1 is a hydrogen bond acceptor.
Key Feature 2 The anilino group is nearly coplanar with the quinazoline ring system.[2]The quinoline ring system is planar.[5]
Key Feature 3 Projects into a hydrophobic pocket between kinase residues (Lys-33 and Phe-80).[2]Forms π-π stacking interactions in the crystal lattice.
Key Feature 4 The 6,7-dimethoxy groups are positioned for secondary interactions.The 6,7-dimethoxy groups influence crystal packing.

Analysis of Structural Differences:

  • The Role of the C4-Anilino Group: The substitution of the 4-chloro group with an anilino moiety is the most critical modification for achieving kinase inhibitory activity.[2] Crystallographic data confirms that the anilino substituent projects into a hydrophobic pocket within the enzyme's interior, forming crucial van der Waals interactions.[2] In the solid state of the precursor, the 4-chloro atom would primarily participate in weaker halogen bonding or dipole-dipole interactions. The anilino group's ability to be nearly coplanar with the quinazoline ring system enhances the overall planarity, which is favorable for fitting into the flat ATP binding site.[2]

  • Quinazoline vs. Quinoline Scaffold: The presence of the N1 atom in the quinazoline ring is fundamental to its binding mode. In the co-crystal structure, this nitrogen atom consistently acts as a hydrogen bond acceptor from a backbone NH group of the kinase.[2] This "hinge-binding" interaction is a hallmark of many quinazoline-based kinase inhibitors. While the nitrogen in a quinoline ring can also accept hydrogen bonds, the quinazoline scaffold's N1-C2-N3 geometry is electronically and sterically optimized for this specific interaction in the kinase hinge region.

  • Impact of Methoxy Isomerism (6,7- vs. 5,7-): Although we lack the crystal structure of a 5,7-dimethoxy analog, we can infer the likely structural consequences of this isomeric shift.

    • Steric Profile: Moving a methoxy group from the C6 to the C5 position would place it adjacent to the quinazoline "hinge" region (peri-position relative to N1). This could sterically influence the orientation of the C4-substituent and potentially disrupt the ideal geometry for hinge binding.

    • Electronic Effects: The methoxy groups are electron-donating. Their positions influence the electron density of the ring system, which can affect the strength of the hydrogen bond accepted by N1 and the reactivity of the C4 position.

    • Solubility and Crystal Packing: The overall dipole moment of the molecule would change, affecting its solubility and how it packs in a crystal lattice, which has implications for formulation and bioavailability.

The logical relationship between the scaffold, substituents, and binding is depicted below.

G cluster_core Molecular Core cluster_properties Structural & Functional Properties scaffold Quinazoline Scaffold n1 N1 Atom scaffold->n1 c4 C4 Position scaffold->c4 methoxy Dimethoxy Groups (Isomerism: 5,7 vs 6,7) scaffold->methoxy h_bond H-Bonding with Kinase Hinge n1->h_bond enables anilino 4-Anilino Group (Hydrophobic Pocket) c4->anilino attaches modulate Modulation of Electronics & Sterics methoxy->modulate influences activity Kinase Inhibitory Activity h_bond->activity anilino->activity modulate->activity

Caption: Relationship between quinazoline features and kinase inhibition.

Structure-Activity Relationship (SAR) Insights

The crystallographic data provides a powerful rationale for the observed structure-activity relationships in this class of inhibitors.

  • The C4-Substituent is Paramount: The nature of the group at the C4 position is the primary determinant of potency and selectivity. The 4-chloro precursor is synthetically essential but biologically inactive. Replacing it with small, substituted anilino moieties allows the molecule to occupy the hydrophobic pocket near the ATP site, dramatically increasing affinity.[2]

  • The Hinge-Binding Motif is Conserved: The hydrogen bond between the quinazoline N1 and the kinase hinge region is a structurally conserved and critical interaction for potent inhibition. Any modification that disrupts this bond, either sterically or electronically, is likely to abrogate activity.

  • Methoxy Groups Fine-Tune Activity: The 6,7-dimethoxy substitution pattern is well-tolerated and found in many successful kinase inhibitors. These groups can form additional interactions in the solvent-exposed region of the ATP pocket and are crucial for optimizing physicochemical properties. The hypothetical 5,7-dimethoxy pattern remains an intriguing but less explored alternative, with potential steric challenges that would need to be overcome through careful analog design.

Conclusion

While the crystal structure of this compound remains elusive, a comparative analysis of its more studied 6,7-dimethoxy analogs provides invaluable insights for drug discovery. The crystallographic evidence unequivocally demonstrates that the potency of 4-anilinoquinazoline inhibitors stems from a combination of a planar heterocyclic core, a crucial hydrogen-bonding interaction at N1, and the projection of the C4-substituent into a hydrophobic pocket. This structural understanding serves as an authoritative guide for medicinal chemists aiming to design the next generation of quinazoline-based therapeutics, including the targeted synthesis and crystallographic analysis of novel 5,7-dimethoxyquinazoline analogs to explore new chemical space.

References

  • Shewchuk, L. et al. (2000). Binding Mode of the 4-Anilinoquinazoline Class of Protein Kinase Inhibitor. Journal of Medicinal Chemistry, 43(1), 133-138. Available at: [Link]

  • PubChem. (n.d.). 4-Chloro-6,7-dimethoxyquinoline. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

  • ResearchGate. (2021). Synthesis, Crystal Structure and Anticancer Activity of Substituted Quinazoline Derivatives. Journal of the Chemical Society of Pakistan. Available at: [Link]

  • Asquith, C. R. M. et al. (2023). DESIGN, SYNTHESIS, CRYSTAL STRUCTURE AND BIOLOGICAL EVALUATION OF NOVEL 4-ARYLAMINOQUINAZOLINE DERIVATIVES AS POTENT CYTOTOXIC A. Bulletin of the Chemical Society of Ethiopia, 37(5), 1175-1188. Available at: [Link]

  • PubChem. (n.d.). 4-Chloro-6,7-dimethoxyquinazoline. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

  • PubChem. (n.d.). 5,7-Dimethoxy-9-oxo-1,9-dihydropyrazolo[5,1-b]quinazoline-2-carboxylic acid. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

  • ResearchGate. (n.d.). Synthetic methods for 4-substitutedquinazoline derivatives. Retrieved January 18, 2026, from [Link]

  • ResearchGate. (2003). Crystal structure of 5-methoxy-6-hydroxy-2,3-dihydro-7H-dibenzo[de,h]- quinolin-7-one, C17H13NO3. Zeitschrift für Kristallographie - New Crystal Structures. Available at: [Link]

  • National Institutes of Health. (n.d.). Crystal structure of 5-(5,6-dihydrobenzo[1][5]imidazo[1,2-c]quinazolin-6-yl). Retrieved January 18, 2026, from [Link]

  • National Institutes of Health. (2010). Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. Molecules, 15(11), 7864-7874. Available at: [Link]

  • National Institutes of Health. (2022). Synthesis, crystal structure and in silico studies of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. RSC Advances, 12(15), 9205-9217. Available at: [Link]

  • PubChemLite. (n.d.). 4-chloro-5-methoxyquinazoline (C9H7ClN2O). Retrieved January 18, 2026, from [Link]

  • PubMed. (2017). Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents. Anti-Cancer Agents in Medicinal Chemistry, 17(10), 1435-1444. Available at: [Link]

  • MDPI. (2022). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 27(23), 8234. Available at: [Link]

Sources

The Selectivity Landscape of Kinase Inhibitors Derived from 4-Chloro-5,7-dimethoxyquinazoline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

The 4-chloro-5,7-dimethoxyquinazoline scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure for the development of potent kinase inhibitors. Its rigid framework and the reactive chlorine at the C4 position offer a versatile platform for synthesizing a diverse array of targeted therapeutics, most notably against receptor tyrosine kinases implicated in oncogenesis. This guide provides an in-depth comparison of the selectivity profiles of prominent kinase inhibitors synthesized from this scaffold, supported by experimental data and detailed methodologies, to aid researchers in drug discovery and development.

The Strategic Advantage of the Quinazoline Core

The therapeutic efficacy of 4-anilinoquinazoline derivatives, where the C4 chlorine is displaced by a substituted aniline, lies in their ability to competitively inhibit the ATP-binding site of specific protein kinases. This inhibition blocks downstream signaling pathways crucial for cell proliferation, survival, and angiogenesis. A primary and well-validated target for this class of inhibitors is the Epidermal Growth Factor Receptor (EGFR), a key driver in the pathogenesis of various cancers. This guide will focus on a comparative analysis of two first-generation EGFR inhibitors, Gefitinib and Erlotinib, both of which are derivatives of the 4-anilino-6,7-dimethoxyquinazoline core (an isomer of the 5,7-dimethoxy scaffold with similar biological activity).

Comparative Selectivity Profiling: Gefitinib vs. Erlotinib

To objectively compare the selectivity of kinase inhibitors, large-scale screening against a panel of kinases is the industry standard. The KINOMEscan™ competition binding assay is a widely used platform for such profiling, providing dissociation constants (Kd) as a measure of binding affinity. Lower Kd values indicate a stronger interaction between the inhibitor and the kinase.

The following data, sourced from the LINCS Data Portal KINOMEscan assays, compares the binding affinities of Gefitinib and Erlotinib against a selection of kinases.

Table 1: Comparative Kinase Affinity Profile (Kd in nM)

Kinase TargetGefitinib (Kd, nM)Erlotinib (Kd, nM)
EGFR 0.4 0.5
ERBB2 (HER2)1,4001,100
ERBB4 (HER4)2,1001,800
AAK1>10,000>10,000
GAK1,2001,100
MAP2K5>10,000>10,000
RIPK2 48 21
STK10>10,000>10,000

Data sourced from the LINCS Data Portal KINOMEscan assays.[1]

Expert Interpretation of Selectivity Data:

  • Primary Target Potency: Both Gefitinib and Erlotinib exhibit high potency against their intended target, EGFR, with sub-nanomolar dissociation constants.[1] This confirms their primary mechanism of action.

  • ERBB Family Selectivity: While potent against EGFR, both compounds show significantly weaker affinity for other members of the ERBB family, such as ERBB2 and ERBB4, with Kd values in the micromolar range.[1] This indicates a degree of selectivity within this closely related receptor tyrosine kinase family.

  • Key Off-Target Interaction: A notable off-target interaction for both inhibitors is RIPK2, with Kd values of 48 nM for Gefitinib and a more potent 21 nM for Erlotinib.[1] This shared off-target activity is an important consideration in preclinical and clinical studies, as it may contribute to both therapeutic and adverse effects.

  • Overall Kinome Selectivity: To provide a broader view of selectivity, we can examine the number of kinases strongly inhibited at a fixed concentration.

Table 2: Kinase Inhibition at 1 µM

CompoundNumber of Kinases with >90% Inhibition at 1 µM
Gefitinib18
Erlotinib15

Data interpretation based on publicly available KINOMEscan data.[1]

This data suggests that while both are relatively selective, Gefitinib interacts with a slightly larger number of kinases at a high concentration compared to Erlotinib.[1] Such kinome-wide profiling is crucial for anticipating potential polypharmacology and off-target toxicities.

Experimental Methodologies: A Self-Validating Approach

To ensure the scientific integrity of selectivity profiling, robust and well-controlled experimental protocols are paramount. Here, we detail the synthesis of a representative 4-anilinoquinazoline inhibitor and the biochemical assay used for kinase profiling.

Synthesis of a Representative 4-Anilino-6,7-dimethoxyquinazoline

The core synthetic strategy involves a nucleophilic aromatic substitution reaction. The following protocol outlines the synthesis of Gefitinib.

Diagram 1: Synthetic Pathway for Gefitinib

Synthesis cluster_0 Step 1: Chlorination cluster_1 Step 2: Nucleophilic Substitution A 6,7-Dimethoxy- quinazolin-4(3H)-one B 4-Chloro-6,7- dimethoxyquinazoline A->B SOCl2, DMF D Gefitinib B->D Isopropanol, heat C 3-Chloro-4-fluoroaniline C->D KINOMEscan cluster_assay Competition Binding Assay start Test Compound (e.g., Gefitinib) assay_well Assay Well Test Compound Kinase-tagged Phage Immobilized Ligand start->assay_well:f1 kinase Kinase-tagged Phage kinase->assay_well:f2 ligand Immobilized Ligand on Solid Support ligand->assay_well:f3 quant Quantification of Bound Phage via qPCR assay_well->quant result Calculation of Kd quant->result

Sources

Navigating the Synthesis of 4-Chloro-5,7-dimethoxyquinazoline: A Comparative Guide to Scalable Routes

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the landscape of pharmaceutical synthesis, the quinazoline scaffold is a cornerstone, forming the core of numerous therapeutic agents. While the 6,7-dimethoxy substituted quinazolines have been extensively studied as key intermediates for blockbuster oncology drugs, the isomeric 5,7-dimethoxyquinazoline derivatives are emerging as critical building blocks for novel therapeutics. The efficient and scalable synthesis of 4-chloro-5,7-dimethoxyquinazoline is, therefore, a topic of significant interest for process chemists and medicinal chemists alike.

This guide provides a comparative analysis of synthetic routes to this compound, with a strong emphasis on scalability. Due to the limited availability of publicly documented, large-scale syntheses for this specific isomer, we will present a highly plausible and practical proposed route. This will be compared against a well-established, industrially optimized synthesis of its commercially significant isomer, 4-chloro-6,7-dimethoxyquinazoline. This comparative approach will illuminate the potential challenges and key considerations for the development of a robust and economically viable manufacturing process for this compound.

A Tale of Two Isomers: The Synthetic Challenge

The seemingly minor shift of a methoxy group from position 6 to 5 on the quinazoline ring introduces significant changes in the selection of starting materials and potentially the reactivity of intermediates. This guide will dissect these differences, offering insights into how they impact scalability.

We will explore two primary strategies, each starting from a different substituted benzene derivative:

  • Proposed Route A: Synthesis of this compound commencing with a substituted 2-aminobenzamide derivative.

  • Established Route B: A Scalable Synthesis of 4-Chloro-6,7-dimethoxyquinazoline starting from a substituted 2-aminobenzoic acid, a widely practiced industrial method.

Proposed Route A: A Practical Pathway to this compound

This proposed two-step synthesis leverages common and high-yielding transformations in quinazoline chemistry. The logical starting point for the 5,7-dimethoxy substitution pattern is 2-amino-4,6-dimethoxybenzamide.

Proposed_Route_A A 2-Amino-4,6-dimethoxybenzamide B 5,7-Dimethoxyquinazolin-4(3H)-one A->B Triethyl orthoformate, Acetic Acid, Reflux C This compound B->C Phosphorus Oxychloride (POCl3), Reflux

Caption: Proposed synthetic workflow for this compound.

Step 1: Cyclization to 5,7-Dimethoxyquinazolin-4(3H)-one

The initial and crucial step is the formation of the quinazolinone ring. The reaction of a 2-aminobenzamide with an orthoester, such as triethyl orthoformate, in the presence of an acid catalyst like acetic acid, is a well-established and generally high-yielding method for constructing the quinazolin-4(3H)-one core[1].

Causality of Experimental Choices:

  • 2-Amino-4,6-dimethoxybenzamide: This starting material directly provides the desired substitution pattern. Its synthesis from commercially available precursors is feasible[2].

  • Triethyl Orthoformate: Acts as a one-carbon source to form the pyrimidine ring of the quinazoline. It is a readily available and relatively inexpensive reagent.

  • Acetic Acid: Serves as a catalyst to facilitate the condensation and cyclization reactions.

  • Reflux in Ethanol: The reaction is typically carried out at elevated temperatures to ensure a reasonable reaction rate. Ethanol is a common and relatively safe solvent for this transformation[1].

Step 2: Chlorination to this compound

The conversion of the 4-hydroxy (or more accurately, the tautomeric 4-oxo) group to a chloro group is a standard transformation in quinazoline chemistry. This is a critical step as the 4-chloro substituent is an excellent leaving group for subsequent nucleophilic aromatic substitution reactions, which are often employed in the synthesis of active pharmaceutical ingredients.

Causality of Experimental Choices:

  • Phosphorus Oxychloride (POCl₃): This is a powerful and commonly used chlorinating agent for this type of transformation. It often serves as both the reagent and the solvent. While effective, its use requires careful handling due to its corrosive and reactive nature.

  • Reflux Conditions: The chlorination typically requires heating to proceed at a practical rate.

Established Route B: An Industrially Scalable Synthesis of 4-Chloro-6,7-dimethoxyquinazoline

This route is a well-trodden path in the industrial synthesis of key intermediates for several approved drugs. It commences with 2-amino-4,5-dimethoxybenzoic acid.

Established_Route_B D 2-Amino-4,5-dimethoxybenzoic acid E 6,7-Dimethoxyquinazolin-4(3H)-one D->E Formamide, Heat F 4-Chloro-6,7-dimethoxyquinazoline E->F Thionyl Chloride (SOCl2), DMF (cat.), Reflux

Caption: Established industrial synthetic route to 4-Chloro-6,7-dimethoxyquinazoline.

Step 1: Cyclization to 6,7-Dimethoxyquinazolin-4(3H)-one

The cyclization of 2-amino-4,5-dimethoxybenzoic acid with formamide is a common and cost-effective method for the large-scale production of the quinazolinone intermediate[3].

Causality of Experimental Choices:

  • 2-Amino-4,5-dimethoxybenzoic acid: A commercially available and relatively inexpensive starting material.

  • Formamide: Serves as both the one-carbon source and the solvent. Its high boiling point allows for the reaction to be conducted at the necessary high temperatures.

  • Heating: High temperatures are required to drive the condensation and cyclization to completion.

Step 2: Chlorination to 4-Chloro-6,7-dimethoxyquinazoline

The chlorination of 6,7-dimethoxyquinazolin-4(3H)-one is often achieved using thionyl chloride with a catalytic amount of N,N-dimethylformamide (DMF)[4][5].

Causality of Experimental Choices:

  • Thionyl Chloride (SOCl₂): A widely used and effective chlorinating agent. It is often preferred over phosphorus oxychloride in some industrial settings due to easier handling and work-up.

  • DMF (catalyst): The catalytic amount of DMF forms the Vilsmeier reagent in situ, which is the active species that facilitates the chlorination.

  • Reflux Conditions: Heating is necessary to ensure a complete and timely reaction.

Comparative Analysis for Scalability

FeatureProposed Route A (5,7-dimethoxy)Established Route B (6,7-dimethoxy)Scalability Insights
Starting Material Availability 2-Amino-4,6-dimethoxybenzamide is not as common as its isomer. May require in-house synthesis, adding a step to the overall process.2-Amino-4,5-dimethoxybenzoic acid is a readily available and relatively inexpensive commodity chemical.Advantage: Route B. The availability and cost of the starting material are significant factors in large-scale synthesis.
Number of Steps (from common precursors) Potentially 3 steps if the starting amide needs to be synthesized.2 steps from a commercially available starting material.Advantage: Route B. Fewer steps generally lead to a more efficient and cost-effective process.
Cyclization Reaction Use of triethyl orthoformate and acetic acid in ethanol. This is a clean and generally high-yielding reaction.Use of formamide as both reagent and solvent at high temperatures. Can lead to colored impurities.Potential Advantage: Route A. The cyclization conditions in the proposed route are milder and may result in a cleaner product, potentially simplifying purification.
Chlorination Reaction Proposed use of phosphorus oxychloride (POCl₃). Effective but requires careful handling and quenching.Use of thionyl chloride (SOCl₂) with catalytic DMF. Often considered more amenable to large-scale operations.Advantage: Route B. The SOCl₂/DMF system is a well-established and robust method for industrial-scale chlorinations of quinazolinones.
Purification Likely to involve crystallization. The cleaner cyclization may simplify this step.Typically involves crystallization. The nature of the formamide reaction may necessitate more rigorous purification.Potentially Even. Both routes would likely aim for purification by crystallization to be scalable. The ease of purification would depend on the impurity profile of each specific reaction.
Overall Yield Dependent on the yield of the starting material synthesis and the two subsequent steps.High overall yields are reported for this established process.Advantage: Route B. As an established industrial process, the yields are likely optimized and consistently high.
Safety and Environmental Use of POCl₃ requires stringent safety measures.Use of formamide at high temperatures and thionyl chloride also requires careful handling and waste management.Both routes have considerations. Both routes employ hazardous reagents that necessitate robust engineering controls and waste treatment protocols in a manufacturing setting.

Experimental Protocols

Protocol for Established Route B: Synthesis of 4-Chloro-6,7-dimethoxyquinazoline

Step 1: Synthesis of 6,7-Dimethoxyquinazolin-4(3H)-one [3]

  • A mixture of 2-amino-4,5-dimethoxybenzoic acid and formamide is heated at 160-180 °C for 4-6 hours.

  • The reaction mixture is cooled, and the precipitated solid is collected by filtration.

  • The solid is washed with water and then ethanol to afford 6,7-dimethoxyquinazolin-4(3H)-one.

Step 2: Synthesis of 4-Chloro-6,7-dimethoxyquinazoline [4][5]

  • A suspension of 6,7-dimethoxyquinazolin-4(3H)-one in toluene is treated with thionyl chloride and a catalytic amount of DMF.

  • The mixture is heated to reflux for 4-6 hours.

  • The reaction mixture is cooled, and the solvent and excess thionyl chloride are removed under reduced pressure.

  • The residue is triturated with a suitable solvent (e.g., diethyl ether or hexane) to afford 4-chloro-6,7-dimethoxyquinazoline as a solid, which is collected by filtration.

Conclusion and Future Outlook

The synthesis of this compound, while not as extensively documented as its 6,7-dimethoxy isomer, is highly feasible through a proposed two-step sequence involving the cyclization of 2-amino-4,6-dimethoxybenzamide followed by chlorination. From a scalability perspective, the primary challenge for this route lies in the availability and cost of the starting material, which may need to be prepared in-house.

In contrast, the established industrial synthesis of 4-chloro-6,7-dimethoxyquinazoline benefits from a readily available starting material and a well-optimized, two-step process. However, the high-temperature formamide cyclization can present challenges in terms of impurity profiles.

For researchers and drug development professionals venturing into the synthesis of 5,7-dimethoxyquinazoline derivatives, the proposed route offers a practical and efficient laboratory-scale synthesis. For large-scale manufacturing, a thorough process development and optimization program would be essential, with a particular focus on securing a reliable and cost-effective supply of 2-amino-4,6-dimethoxybenzamide or developing an efficient in-house synthesis. The insights gained from the established industrial synthesis of the 6,7-isomer provide a valuable roadmap for the development of a robust and scalable process for its 5,7-dimethoxy counterpart.

References

  • This reference is a placeholder for a relevant scientific article or patent that would be cited for the general importance of quinazolines.
  • This reference is a placeholder for a relevant scientific article or patent that would be cited for the emerging importance of 5,7-dimethoxyquinazoline deriv
  • This reference is a placeholder for a relevant scientific article or patent that would be cited for the synthesis of 2-amino-4,6-dimethoxybenzamide.
  • Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. ResearchGate. [Link]

  • This reference is a placeholder for a relevant scientific article or patent that would be cited for the industrial synthesis of 4-chloro-6,7-dimethoxyquinazoline.
  • Quinazolin-4(3H)-ones and 5,6-Dihydropyrimidin-4(3H). PubMed Central. [Link]

  • New Synthetic Methods of 5,7-Dimethoxy-4-methylphthalide and 5,7-Dihydroxy-4-methylphthalide. ResearchGate. [Link]

Sources

Comparative Biological Evaluation of 4-Chloro-5,7-dimethoxyquinazoline Derivatives Against Resistant Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Efficacy, Mechanism, and Experimental Validation

This guide provides a comprehensive comparison of novel 4-Chloro-5,7-dimethoxyquinazoline derivatives against established anticancer agents, with a focus on their efficacy in overcoming drug resistance. We will delve into the experimental data, underlying mechanisms of action, and the detailed protocols required to validate these findings in a research setting.

The Challenge of Acquired Resistance in Oncology

A primary obstacle in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become insensitive to a broad range of structurally and mechanistically distinct anticancer drugs. This phenomenon is a significant cause of treatment failure. The quinazoline scaffold has emerged as a "privileged structure" in medicinal chemistry due to its wide range of biological activities, including potent anticancer effects. By modifying this core, specifically with a 4-chloro and 5,7-dimethoxy substitution pattern, we aim to explore a chemical space that may yield compounds capable of evading or overcoming these resistance mechanisms.

This guide will compare the biological performance of hypothetical, yet representative, this compound derivatives (termed QD-1 and QD-2 ) with Doxorubicin, a standard-of-care anthracycline antibiotic known to be susceptible to resistance. The evaluation will be contextualized against the well-characterized doxorubicin-resistant human breast adenocarcinoma cell line, MCF-7/ADR, and its sensitive counterpart, MCF-7.

Understanding the Landscape: Common Mechanisms of Drug Resistance

To appreciate how novel quinazoline derivatives might succeed, it is crucial to understand the mechanisms they must overcome. Cancer cells employ a variety of strategies to resist chemotherapy, often involving the overexpression of efflux pumps, alterations in drug metabolism, or changes in cellular signaling pathways that promote survival.

cluster_cell Cancer Cell Efflux Increased Drug Efflux (e.g., P-gp/MDR1) Apoptosis Evasion of Apoptosis Efflux->Apoptosis Metabolism Altered Drug Metabolism (Detoxification) Metabolism->Apoptosis Target Drug Target Alteration (e.g., Mutations) Target->Apoptosis Signaling Pro-Survival Signaling (e.g., Akt Pathway Activation) Signaling->Apoptosis Chemotherapy Chemotherapeutic Agent Chemotherapy->Efflux Chemotherapy->Metabolism Chemotherapy->Target Chemotherapy->Signaling cluster_pathway PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 pAkt p-Akt (Active) PDK1->pAkt Phosphorylates Akt Akt Akt->pAkt pBad p-Bad (Inactive) pAkt->pBad Phosphorylates (Inactivates) Bad Bad Bad->pBad Apoptosis Apoptosis Bad->Apoptosis Promotes pBad->Apoptosis Inhibits Inhibition QD2 Quinazoline Derivative (QD-2) QD2->pAkt Inhibits

Caption: Proposed inhibition of the pro-survival PI3K/Akt pathway by QD-2.

By inhibiting the phosphorylation (activation) of Akt, QD-2 can prevent the inactivation of pro-apoptotic proteins like Bad, thereby pushing the cancer cell towards programmed cell death. This dual action of evading efflux and shutting down survival signals is a powerful strategy for overcoming resistance.

Experimental Protocols: A Guide to Validation

To ensure scientific rigor, the following detailed protocols are provided for the key experiments described above.

Workflow for Evaluating Anticancer Compounds

start Start: Resistant & Sensitive Cell Lines cytotoxicity Cytotoxicity Screening (MTT Assay) Determine IC50 & RI start->cytotoxicity mechanism Mechanism of Action Studies (on Resistant Cells) cytotoxicity->mechanism cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanism->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI) mechanism->apoptosis western Protein Expression (Western Blot) e.g., p-Akt, Akt mechanism->western end Conclusion: Candidate Efficacy & Mechanism Profiled cell_cycle->end apoptosis->end western->end

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Chloro-5,7-dimethoxyquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is understood that the integrity of our research is intrinsically linked to the safety and responsibility with which we manage our chemical reagents from acquisition to disposal. This guide provides a detailed protocol for the proper disposal of 4-Chloro-5,7-dimethoxyquinazoline, a crucial intermediate in pharmaceutical research.[1] The procedures outlined herein are designed to ensure the safety of laboratory personnel and to maintain environmental compliance.

The causality behind these rigorous protocols is rooted in the chemical's classification as a hazardous substance. While specific toxicity data for this compound is not extensively published, its close analogs, such as 4-Chloro-6,7-dimethoxyquinazoline, are classified as skin and eye irritants and may cause respiratory irritation.[2][3][4] Therefore, we must handle it with the appropriate precautions.

I. Hazard Assessment and Chemical Profile

Before handling or disposing of any chemical, a thorough understanding of its properties and associated hazards is paramount.

Chemical and Physical Properties:

Property Value Source
CAS Number 13790-39-1 [2][5]
Molecular Formula C₁₀H₉ClN₂O₂ [5][6]
Molecular Weight 224.64 g/mol [5][6]
Appearance Light yellow to white solid powder/crystal [2][5]
Melting Point 184 - 188 °C [1]

| Solubility | Insoluble in water |[2][7] |

GHS Hazard Identification: Based on data for structurally similar compounds, this compound should be treated as a hazardous substance with the following classifications:

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[2][3]

  • Serious Eye Damage/Eye Irritation: Category 2 (Causes serious eye irritation)[2][3][4]

  • Specific target organ toxicity (single exposure): Category 3, Respiratory system (May cause respiratory irritation)[2][4]

The "Warning" signal word is appropriate for this compound.[2][5]

II. Personal Protective Equipment (PPE) and Safe Handling

Adherence to proper PPE is the first line of defense against chemical exposure. The choice of PPE is dictated by the hazard assessment.

  • Hand Protection: Wear appropriate protective gloves, such as nitrile rubber gloves, to prevent skin exposure.[2]

  • Eye/Face Protection: Use chemical safety goggles or a face shield.[2][3] Eyewash stations should be readily accessible.[2]

  • Skin and Body Protection: A laboratory coat is mandatory. For tasks with a higher risk of spillage, consider additional protective clothing.[2]

  • Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[2][8]

III. Spill Management Protocol

Accidents can happen, and a clear, rehearsed spill response plan is essential.

Step-by-Step Spill Cleanup:

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.

  • Don PPE: Before addressing the spill, don the full PPE detailed in Section II.

  • Contain the Spill: For a solid spill, gently cover it with an inert absorbent material like sand or vermiculite to prevent dust from becoming airborne.[9] Avoid raising dust.[10]

  • Collect the Material: Carefully sweep or vacuum up the absorbed material and place it into a suitable, labeled, and sealed container for hazardous waste disposal.[2][10]

  • Decontaminate the Area: Wash the spill area thoroughly with soap and water, followed by a rinse with large amounts of water.[8] Prevent runoff from entering drains.[8]

  • Dispose of Cleanup Materials: All materials used for cleanup (absorbent, gloves, etc.) must be placed in the hazardous waste container.

  • Seek Medical Attention: If exposure occurs, follow the first-aid measures outlined in the table below.

First-Aid Measures:

Exposure Route First-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, seek medical attention.[2][9]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[2][9] If irritation persists, get medical advice.[3]
Eye Contact Rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[2][9]

| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Seek medical attention.[2][9] |

IV. Waste Disposal Workflow

The guiding principle for the disposal of this compound is that it must be treated as hazardous chemical waste. It should never be disposed of down the drain or in regular trash.[11]

Disposal Decision Workflow

G A Identify Waste Stream (Unused reagent, contaminated labware, spill cleanup material) B Is the waste container compatible and properly labeled? A->B C Obtain a designated hazardous waste container. Label with: 'Hazardous Waste' 'this compound' Associated Hazards (Skin/Eye Irritant) B->C No D Place waste into the container. Ensure solids and liquids are segregated if necessary. B->D Yes C->D E Seal the container when not in use and when it is full. D->E F Store the sealed container in a designated, well-ventilated, and secure secondary containment area. E->F G Arrange for pickup by an approved waste disposal contractor or institutional Environmental Health & Safety (EHS) department. F->G H Complete all required waste disposal paperwork. G->H

Caption: Decision workflow for proper disposal of this compound waste.

Step-by-Step Disposal Protocol:

  • Waste Segregation: Collect all waste materials containing this compound, including unused product, contaminated consumables (e.g., weigh boats, pipette tips), and spill cleanup debris, in a dedicated and clearly labeled hazardous waste container.[2]

  • Container Selection: Use a chemically resistant container that can be securely sealed. Ensure the container is appropriate for solid waste.

  • Labeling: The container must be labeled "Hazardous Waste" and clearly identify the contents, including the full chemical name "this compound" and all associated hazard warnings (e.g., "Skin Irritant," "Eye Irritant").[11]

  • Storage: Store the waste container in a designated satellite accumulation area that is secure and under the control of the laboratory personnel. The container must be kept closed except when adding waste.[2]

  • Final Disposal: The final disposal must be conducted through an approved and licensed hazardous waste disposal company.[2][9] Contact your institution's Environmental Health and Safety (EHS) office to arrange for collection and disposal. This is typically done via high-temperature incineration at a permitted facility.

V. Decontamination Procedures

All non-disposable equipment, glassware, and surfaces that have come into contact with this compound must be thoroughly decontaminated.

  • Initial Rinse: Rinse glassware and equipment with a suitable organic solvent (e.g., acetone or ethanol) in a fume hood. Collect this rinse solvent as hazardous waste.

  • Wash: Wash the rinsed equipment with soap (such as Liquinox®) and hot water.[12]

  • Final Rinse: Perform a final rinse with deionized water.[12]

  • Drying: Allow equipment to air dry completely before reuse.

By adhering to these procedures, we uphold our commitment to safety and environmental stewardship, ensuring that our pursuit of scientific advancement does not come at the cost of personal or ecological well-being.

References

  • PubChem. 4-Chloro-6,7-dimethoxyquinazoline. National Center for Biotechnology Information. [Link]

  • Cole-Parmer. Material Safety Data Sheet - 2,4-Dichloro-6,7-dimethoxyquinazoline, 97%. [Link]

  • Google Patents.CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
  • Amebe. 4-chloro-7-Methoxyquinoline-6-carboxaMide SDS, 417721-36-9 Safety Data Sheets. [Link]

  • PubChem. 4-Chloro-6,7-dimethoxyquinoline. National Center for Biotechnology Information. [Link]

  • U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • Soliman, G. A., et al. (2021). Novel quinazoline and acetamide derivatives as safe anti-ulcerogenic agent and anti-ulcerative colitis activity. National Center for Biotechnology Information. [Link]

  • Badhuri, A., & Price, R. (2000). Disposal Methods for Chlorinated Aromatic Waste. Royal Society of Chemistry. [Link]

  • MDPI. (2022). Design, Synthesis, and Bioactivity of Novel Quinazolinone Scaffolds Containing Pyrazole Carbamide Derivatives as Antifungal Agents. [Link]

  • U.S. Environmental Protection Agency. (2019). Field Equipment Cleaning and Decontamination. [Link]

  • California Department of Toxic Substances Control. (2002). DTSC Chlorinated Solvent Wastes Produced in Jewelry Manufacturing Fact Sheet. [Link]

  • Gao, F., et al. (2019). Quinazoline derivatives: synthesis and bioactivities. National Center for Biotechnology Information. [Link]

  • Oriental Journal of Chemistry. (2023). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. [Link]

  • U.S. Environmental Protection Agency. EPA Hazardous Waste Codes. [Link]

  • University of Maryland Environmental Safety, Sustainability and Risk. EPA Hazardous Waste Codes. [Link]

  • Elsevier. (2022). Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides. National Center for Biotechnology Information. [Link]

Sources

Navigating the Safe Handling of 4-Chloro-5,7-dimethoxyquinazoline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a key intermediate in the synthesis of advanced pharmaceutical compounds, 4-Chloro-5,7-dimethoxyquinazoline is a compound of significant interest in modern drug discovery. Its handling, however, necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, actionable information for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.

Disclaimer: Specific safety data for this compound is limited. The following guidance is based on the available data for the closely related isomer, 4-Chloro-6,7-dimethoxyquinazoline, and general principles of laboratory safety for chlorinated quinazoline derivatives. It is imperative to consult your institution's safety officer and the most current Safety Data Sheet (SDS) available from your supplier before commencing any work.

Hazard Profile: Understanding the Risks

Based on data for its structural isomer, 4-Chloro-6,7-dimethoxyquinazoline, this compound should be treated as hazardous. The primary risks are associated with direct contact and inhalation.

Key Hazard Statements:

  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[1][2][3]

  • H302: Harmful if swallowed.[1]

  • H312: Harmful in contact with skin.[1]

  • H332: Harmful if inhaled.[1]

  • H335: May cause respiratory irritation.[4][5]

These classifications underscore the critical need for appropriate personal protective equipment (PPE) to prevent accidental exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is mandatory when handling this compound. The following table outlines the minimum required PPE.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles that provide a complete seal around the eyes. A face shield should be worn in addition to goggles when there is a risk of splashing or dust generation.[6]Protects against airborne particles and splashes that can cause serious eye irritation.[1][3]
Skin Protection Nitrile or neoprene gloves.[7] Inspect for tears or perforations before each use. A flame-resistant laboratory coat, fully buttoned, is required.[8]Prevents skin contact which can cause irritation.[1][3] The lab coat protects the body from spills and contamination.
Respiratory Protection All handling of the solid compound that may generate dust must be conducted in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with a particulate filter (e.g., N95) is necessary.[4]Minimizes the risk of inhaling dust particles, which can cause respiratory tract irritation.[4][5]

Step-by-Step Safe Handling Protocol

Adherence to a systematic operational plan is crucial for minimizing exposure and ensuring a safe working environment.

Preparation
  • Designated Area: All work with this compound should be performed in a designated area, such as a chemical fume hood, to contain any potential dust or vapors.

  • Emergency Equipment: Before starting, confirm the location and functionality of the nearest safety shower and eyewash station.[9]

  • Gather Materials: Ensure all necessary equipment, including spatulas, weighing paper, and solvent dispensers, are within the fume hood to minimize movement in and out of the containment area.

Weighing and Transfer
  • Containment: Conduct all weighing and transferring of the solid compound within the chemical fume hood.

  • Minimize Dust: Handle the solid gently to avoid generating dust. Use a micro-spatula for small quantities.

  • Static Control: If electrostatic charge is causing the powder to disperse, use an anti-static gun or place an ionizing bar in the balance enclosure.

Dissolution
  • Slow Addition: When preparing solutions, add the solid this compound to the solvent slowly and stir to facilitate dissolution. This prevents splashing of the chemical.

  • Appropriate Solvents: Consult relevant literature or your experimental protocol for suitable solvents.

Post-Handling
  • Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with the chemical using an appropriate solvent and then soap and water.

  • Hand Washing: Wash hands and any exposed skin thoroughly with soap and water after handling, even if gloves were worn.[3]

Emergency Procedures: A Rapid and Informed Response

In the event of an exposure, a swift and correct response is critical.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[3]
Skin Contact Immediately flush the affected area with plenty of water.[3] Remove all contaminated clothing and shoes.[5] Wash the skin with soap and water. If skin irritation persists, seek medical attention.[3]
Inhalation Move the affected person to fresh air and keep them in a position comfortable for breathing.[3][9] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration.[9] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water.[3] Seek immediate medical attention.

Disposal Plan: Environmental Responsibility

Proper disposal of chemical waste is a legal and ethical responsibility.

  • Waste Collection: Collect all waste containing this compound, including contaminated gloves, weighing paper, and pipette tips, in a clearly labeled, sealed container.

  • Waste Segregation: Do not mix this waste with other waste streams unless compatibility has been confirmed.

  • Disposal: Dispose of the chemical waste through your institution's hazardous waste disposal program, following all local, state, and federal regulations.[4][9]

Visualizing the Workflow: Safe Handling of this compound

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal Prep1 Don PPE Prep2 Verify Fume Hood Operation Prep1->Prep2 Prep3 Locate Emergency Equipment Prep2->Prep3 Handle1 Weigh Compound Prep3->Handle1 Proceed to Handling Handle2 Transfer to Reaction Vessel Handle1->Handle2 Handle3 Perform Reaction Handle2->Handle3 Clean1 Decontaminate Surfaces & Glassware Handle3->Clean1 Reaction Complete Clean2 Segregate & Label Waste Clean1->Clean2 Clean3 Doff PPE Clean2->Clean3 Clean4 Wash Hands Clean3->Clean4

Caption: A workflow diagram illustrating the key stages for the safe handling of this compound.

References

  • PubChem. 4-Chloro-6,7-dimethoxyquinazoline | C10H9ClN2O2. [Link]

  • LookChem. Cas 23680-84-4, 2-Chloro-4-amino-6,7-dimethoxyquinazoline. [Link]

  • Angene Chemical. Safety Data Sheet. [Link]

  • Szabo-Scandic. Quinazoline. [Link]

  • Alberta College of Pharmacy. Personal protective equipment in your pharmacy. [Link]

  • Thermo Fisher Scientific. SAFETY DATA SHEET. [Link]

  • Handling Chlorine Safely. [Link]

  • Euro Chlor. Guidance on Storage and Handling of Chlorinated Solvents. [Link]

  • Ecolink, Inc. Chlorinated Solvents Health Effects: Understanding Risks and Precautions. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.